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  • Product: Chol-3-en-24-oic acid
  • CAS: 28083-35-4

Core Science & Biosynthesis

Foundational

5β-Chol-3-en-24-oic Acid: Molecular Dynamics, Synthesis, and Pharmacological Applications

Executive Summary 5β-Chol-3-en-24-oic acid (also known as Chol-3-en-24-oic acid) is a highly specialized, unsaturated bile acid derivative characterized by a rigid cyclopenta[a]phenanthrene backbone and a distinctive Δ3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5β-Chol-3-en-24-oic acid (also known as Chol-3-en-24-oic acid) is a highly specialized, unsaturated bile acid derivative characterized by a rigid cyclopenta[a]phenanthrene backbone and a distinctive Δ3-alkene moiety. As a dehydrated analog of lithocholic acid, this molecule exhibits unique amphipathic properties that make it a critical target in cholelithogenic research and the pharmacological dissolution of arterial plaques.

This technical guide provides an authoritative analysis of its physicochemical profiling, advanced synthetic methodologies—specifically Flash Vacuum Pyrolysis (FVP)—and its mechanistic role in lipid solubilization.

Molecular Architecture & Physicochemical Profiling

Understanding the chemical behavior of 5β-chol-3-en-24-oic acid requires a deep analysis of its structural metrics. The elimination of the C3-hydroxyl group to form a C3-C4 double bond alters the spatial geometry of the steroid A-ring compared to its saturated precursors. This structural shift significantly impacts its critical micelle concentration (CMC) and membrane intercalation dynamics.

With a predicted XLogP3 of 7.3, the molecule is highly lipophilic. This extreme lipophilicity dictates its spontaneous partitioning into lipid-rich environments, such as atherosclerotic plaques or cellular lipid bilayers, necessitating micellar or carrier-based formulations for aqueous bioavailability [1].

Table 1: Quantitative Physicochemical Properties
PropertyValueSource / Validation
IUPAC Name (4R)-4-[(5R,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acidPubChem [1]
Molecular Formula C₂₄H₃₈O₂PubChem [1]
Molecular Weight 358.56 g/mol PubChem [1]
Monoisotopic Mass 358.28718 DaPubChem [1]
Lipophilicity (XLogP3) 7.3Computed (PubChem) [1]
Collision Cross Section 194.8 Ų ([M+H]⁺)PubChemLite [4]

Mechanistic Synthesis: The Flash Vacuum Pyrolysis (FVP) Pathway

Traditional liquid-phase elimination reactions (e.g., using strong bases like KOtBu on halogenated steroid precursors) often suffer from thermodynamic equilibration. This leads to an inseparable mixture of Δ2 and Δ3 isomers, alongside undesired skeletal rearrangements.

Expertise Insight: To achieve high regioselectivity, Flash Vacuum Pyrolysis (FVP) of steroidal oxalate dimers is the preferred methodology [2]. FVP operates in the gas phase under high vacuum, ensuring that molecules undergo unimolecular homolytic cleavage without solvent cage effects. The rapid decarboxylation of the intermediate diradical traps the kinetic product (the Δ3-alkene) before any bimolecular side reactions or thermodynamic shifts can occur.

FVP_Synthesis A Methyl Lithocholate (Starting Material) B Oxalyl Chloride / Pyridine (Dimerization) A->B Esterification C Oxalate Dimer Intermediate B->C D Flash Vacuum Pyrolysis (600°C, 10⁻² Torr) C->D Homolytic Cleavage E 5β-Chol-3-en-24-oic Acid (Target Compound) D->E Decarboxylation & Saponification

Synthetic pathway of 5β-Chol-3-en-24-oic acid via FVP.

Step-by-Step Self-Validating FVP Protocol
  • Precursor Dimerization: React methyl lithocholate with oxalyl chloride in anhydrous pyridine to yield the methyl lithocholate oxalate dimer.

    • Validation Check: Monitor via FT-IR. The appearance of a strong ester carbonyl stretch at ~1735 cm⁻¹ confirms dimerization.

  • FVP Execution: Sublimate the purified oxalate dimer through a quartz tube heated to 600–650 °C.

    • Causality Rule: The vacuum pressure must be strictly maintained at ≤10−2 Torr. If the pressure rises, it indicates a leak or excessive gas generation, which increases the mean free path of the molecules and triggers bimolecular side reactions instead of the desired unimolecular elimination.

  • Cryogenic Trapping: Condense the pyrolyzate immediately in a liquid nitrogen cold trap to halt any secondary thermal degradation.

  • Saponification: Hydrolyze the resulting 5β-chol-3-en-24-oic acid methyl ester using methanolic KOH. Acidify the mixture with 1M HCl to precipitate the free 5β-chol-3-en-24-oic acid.

Pharmacological Relevance: Lipid Solubilization and Plaque Efflux

Bile acids and their unsaturated derivatives function as powerful endogenous surfactants. In the context of cardiovascular pharmacology, derivatives like 5β-chol-3-en-24-oic acid are investigated for their ability to cross the fibrous caps of atherosclerotic plaques and emulsify the necrotic lipid core [3].

Mechanism of Action: The highly lipophilic steroid nucleus intercalates into the crystalline cholesterol-rich domains of the arterial plaque. Because the carboxylic acid tail at C24 remains hydrated, it drastically reduces the interfacial surface tension. This amphipathic wedge effect forces the solid cholesterol into soluble mixed micelles, allowing for subsequent efflux into the systemic circulation for hepatic clearance.

Plaque_Dissolution S1 5β-Chol-3-en-24-oic Acid (Amphipathic Steroid) S2 Aqueous Media (Micellization) S1->S2 Self-Assembly S3 Cholesterol Plaque Interaction S2->S3 Surface Tension Reduction S4 Lipid Solubilization & Efflux S3->S4 Emulsification

Mechanism of cholesterol solubilization by bile acid derivatives.

Analytical Characterization Workflows

To definitively validate the structural integrity of the synthesized 5β-chol-3-en-24-oic acid, a multi-modal analytical approach is required:

  • ¹³C-NMR Spectroscopy: The most critical diagnostic markers are the emergence of distinct olefinic resonances at δ 127.6 (C-3) and δ 125.0 (C-4) [2]. This confirms the successful dehydration of the A-ring and distinguishes the product from its saturated precursor.

  • FT-IR Spectroscopy: The disappearance of the broad hydroxyl stretch (~3300 cm⁻¹) of lithocholic acid and the emergence of a weak C=C stretch at 1637 cm⁻¹ serves as an internal validation of successful elimination [2].

  • Mass Spectrometry (ESI-MS): Electrospray ionization should yield a prominent [M+H]+ peak at m/z 359.29 and an [M−H]− peak at m/z 357.27 in negative ion mode, confirming the intact carboxylic acid moiety [4].

References

  • National Center for Biotechnology Information. "5beta-Chol-3-en-24-oic Acid (CID 5284016)". PubChem Compound Summary. Retrieved from:[Link]

  • Nahar, L., et al. "Convenient synthesis of monomeric steroids from steroidal oxalate dimers using flash vacuum pyrolysis (FVP)". TÜBİTAK Academic Journals, 2010. Retrieved from:[Link]

  • Peters, J. "Dissolution of arterial cholesterol plaques by pharmacological preparation". US Patent US20070116755A1, 2007.
  • Université du Luxembourg. "5beta-chol-3-en-24-oic acid (C24H38O2)". PubChemLite. Retrieved from: [Link]

Exploratory

Elucidating the Structure of Chol-3-en-24-oic Acid: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the methodologies and analytical strategies for the structural elucidation of Chol-3-en-24-oic acid, an unsaturated bile acid. Designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the methodologies and analytical strategies for the structural elucidation of Chol-3-en-24-oic acid, an unsaturated bile acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to offer a rationale-driven approach, grounded in established scientific principles and field-proven insights. Here, we will delve into the core analytical techniques, from spectroscopic to spectrometric and crystallographic methods, providing not just the "how" but the critical "why" behind each experimental choice.

Introduction to Chol-3-en-24-oic Acid: An Unsaturated Bile Acid of Interest

Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing crucial roles in lipid digestion and absorption.[1] While saturated bile acids are well-characterized, their unsaturated counterparts, such as Chol-3-en-24-oic acid, represent a more nuanced analytical challenge. The presence of a double bond in the steroid nucleus introduces structural complexity that requires a multi-faceted analytical approach for unambiguous characterization.[2]

Chol-3-en-24-oic acid, with the molecular formula C24H38O2, features a C-3 to C-4 double bond within its 5β-cholan-24-oic acid backbone.[3][4] Its precise structural determination is paramount for understanding its potential biological activities and for its development in therapeutic applications.

A Multi-pronged Approach to Structure Elucidation

The definitive determination of Chol-3-en-24-oic acid's structure relies on a synergistic combination of modern analytical techniques. No single method provides a complete picture; instead, the convergence of data from multiple orthogonal techniques builds an unshakeable foundation for structural assignment. The workflow for this process is outlined below.

Structure_Elucidation_Workflow Workflow for Chol-3-en-24-oic Acid Structure Elucidation cluster_synthesis Synthesis/Isolation cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis or Isolation of Chol-3-en-24-oic Acid nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) synthesis->nmr Provides purified sample for detailed structural analysis ms Mass Spectrometry (GC-MS, LC-MS/MS) synthesis->ms Provides purified sample for molecular weight and fragmentation analysis xray X-ray Crystallography synthesis->xray Provides single crystals for definitive 3D structure confirmation Final Structure Confirmation nmr->confirmation Provides detailed connectivity and stereochemistry ms->confirmation Confirms molecular weight and provides fragmentation data xray->confirmation Provides absolute 3D structure

Caption: A logical workflow for the comprehensive structure elucidation of Chol-3-en-24-oic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[5] For Chol-3-en-24-oic acid, a suite of 1D and 2D NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of purified Chol-3-en-24-oic acid in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence chemical shifts and should be reported.[6][7]

  • 1D NMR (¹H and ¹³C) :

    • Acquire a standard ¹H NMR spectrum to identify the types of protons present (olefinic, methine, methylene, methyl) and their chemical environments.

    • Acquire a ¹³C{¹H} NMR spectrum to determine the number of unique carbon atoms and their types (quaternary, CH, CH₂, CH₃).

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings, typically through two or three bonds. This is crucial for tracing out the spin systems within the steroid rings and the side chain.[8]

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C spectra.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons. This is key for connecting the different spin systems and for identifying quaternary carbons.[8]

Expected Spectral Features and Interpretation
  • ¹H NMR : The olefinic protons at C-3 and C-4 are expected to resonate in the downfield region (typically δ 5.0-6.0 ppm). The angular methyl protons (C-18 and C-19) will appear as sharp singlets in the upfield region. The protons of the steroid nucleus and the side chain will produce a complex series of overlapping multiplets.

  • ¹³C NMR : The olefinic carbons (C-3 and C-4) will be found in the downfield region (around δ 120-140 ppm). The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The remaining carbons of the steroid skeleton and side chain will resonate in the upfield region.

  • 2D NMR Interpretation :

    • COSY : Will reveal the connectivity between the protons on adjacent carbons, allowing for the tracing of the individual rings of the steroid nucleus.

    • HSQC : Will definitively link the proton signals to their corresponding carbon signals.

    • HMBC : Will be instrumental in piecing together the entire structure. For example, correlations from the angular methyl protons (H-18 and H-19) to the surrounding quaternary and methine carbons will be critical for confirming the overall framework.

The following table summarizes the expected chemical shifts for key nuclei in Chol-3-en-24-oic acid, based on data from similar compounds.[6]

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
C-3~5.3~121H-3 to C-1, C-2, C-4, C-5
C-4~5.4~140H-4 to C-2, C-3, C-5, C-6
C-18 (CH₃)~0.6~12H-18 to C-12, C-13, C-14, C-17
C-19 (CH₃)~0.9~20H-19 to C-1, C-5, C-9, C-10
C-21 (CH₃)~0.9 (d)~18H-21 to C-17, C-20, C-22
C-24 (COOH)->170H-22, H-23 to C-24

digraph "HMBC_Correlations" {
graph [fontname="Arial", fontsize=12, label="Key HMBC Correlations for Structure Confirmation", labelloc=t, rankdir="TB"];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=9, color="#EA4335", arrowhead=normal];

subgraph "cluster_steroid" { label="Steroid Nucleus"; style="rounded"; color="#4285F4"; C18 [label="C-18 (CH3)"]; C19 [label="C-19 (CH3)"]; C3 [label="C-3 (CH)"]; C4 [label="C-4 (CH)"]; }

subgraph "cluster_sidechain" { label="Side Chain"; style="rounded"; color="#34A853"; C21 [label="C-21 (CH3)"]; C24 [label="C-24 (COOH)"]; }

C18 -> C13 [label="to C-13"]; C18 -> C14 [label="to C-14"]; C18 -> C17 [label="to C-17"]; C19 -> C1 [label="to C-1"]; C19 -> C5 [label="to C-5"]; C19 -> C9 [label="to C-9"]; C3 -> C5 [label="to C-5"]; C4 -> C2 [label="to C-2"]; C21 -> C20 [label="to C-20"]; C21 -> C22 [label="to C-22"]; }

Caption: A diagram illustrating key HMBC correlations for confirming the structure of Chol-3-en-24-oic acid.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For bile acids, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools.

GC-MS Analysis

GC-MS requires derivatization of the polar hydroxyl and carboxylic acid groups to increase volatility.[2]

  • Methylation : The carboxylic acid group is first converted to a methyl ester using a reagent like diazomethane or trimethylsilyldiazomethane.

  • Silylation : The hydroxyl groups (if any) are then converted to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis : The derivatized sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode.

The EI mass spectra of derivatized unsaturated bile acids exhibit characteristic fragmentation patterns.[2] For the methyl ester of Chol-3-en-24-oic acid, key fragments would include:

  • Molecular Ion (M⁺) : The peak corresponding to the molecular weight of the derivatized molecule.

  • Fragments from the Steroid Nucleus : Cleavage of the steroid rings can provide information about the location of the double bond.

  • Fragments from the Side Chain : Loss of the side chain or fragments thereof can also be observed.

A study on a series of monounsaturated cholanoic acids showed that GC-MS can provide unambiguous distinction between different isomers based on their fragmentation patterns and retention times.[2]

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific technique for bile acid analysis that often does not require derivatization.

  • Sample Preparation : A simple protein precipitation or solid-phase extraction is typically sufficient for cleaning up biological samples.

  • Chromatography : Reversed-phase liquid chromatography is used to separate the bile acids.

  • Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is commonly used. Tandem mass spectrometry (MS/MS) is then employed to generate fragment ions from the deprotonated molecule [M-H]⁻.

In negative ion ESI-MS/MS, unsaturated bile acids typically show a neutral loss of water (H₂O) and/or carbon dioxide (CO₂). The specific fragmentation pattern can provide clues about the structure.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute stereochemistry of the molecule.

Experimental Protocol: X-ray Crystallography
  • Crystallization : High-purity Chol-3-en-24-oic acid is dissolved in a suitable solvent or solvent mixture, and single crystals are grown by slow evaporation, cooling, or vapor diffusion. The choice of solvent can significantly impact crystal quality.[9]

  • Data Collection : A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement : The diffraction data are processed to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths and angles.

While a crystal structure for Chol-3-en-24-oic acid has not been reported, the structures of numerous other bile acids have been determined, providing a solid foundation for comparison.[9][10]

Synthesis and Derivatization: Confirming the Structure

Chemical synthesis of the proposed structure of Chol-3-en-24-oic acid provides the ultimate confirmation. The synthetic compound's spectral data must be identical to that of the isolated or unknown compound.

A plausible synthetic route to Chol-3-en-24-oic acid could involve the selective dehydration of a 3-hydroxy-5β-cholan-24-oic acid precursor.[2]

Additionally, chemical derivatization can be used to confirm the presence of specific functional groups. For example, reaction with a reagent that specifically targets the double bond can be monitored by NMR or MS to confirm its presence and reactivity.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of Chol-3-en-24-oic acid is a process of accumulating and correlating evidence from multiple, high-resolution analytical techniques. While NMR spectroscopy provides the foundational framework of the molecule's connectivity, mass spectrometry confirms its molecular weight and provides complementary structural information through fragmentation. X-ray crystallography offers the definitive 3D structure, and chemical synthesis provides the final, irrefutable proof. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently and accurately determine the structure of this and other complex natural products, paving the way for further investigation into their biological significance and therapeutic potential.

References

  • Analysis and structure determination of unsaturated 5 beta - cholanoic acids. (n.d.). PubMed. Retrieved from [Link][2]

  • Nuclear magnetic resonance spectroscopy of 3 beta,7 beta-dihydroxy-5-cholen-24-oic acid multi-conjugates: unusual bile acid metabolites in human urine. (2006). PubMed. Retrieved from [Link][5]

  • 3α,7-Dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic Acids Display Neuroprotective Properties in Common Forms of Parkinson's Disease. (2022). MDPI. Retrieved from [Link][6]

  • Synthesis of 24-nor-5 beta-cholan-23-oic acid derivatives: a convenient and efficient one-carbon degradation of the side chain of natural bile acids. (1988). PubMed. Retrieved from [Link][11]

  • Isolation of 3β, 7α-Dihydroxychol-5-En-24-Oic and 3β, 7α-Dihydroxychol-4-En-24-Oic Acids From Human Bile. (1976). Amanote. Retrieved from [Link][12]

  • A Standard Structure for Bile Acids and Derivatives. (2018). MDPI. Retrieved from [Link][9]

  • Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester, (3α,5β,7α,12α)-. (n.d.). NIST. Retrieved from [Link][13]

  • 13 C NMR (CDCl 3 ) of 3α-hydroxy-12-oxo-5β-cholan-24- oic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link][14]

  • bileaci. (n.d.). Retrieved from [Link][15]

  • Synthesis of 3α,12α-dihydroxy-23a, 23b-dihomo-5β-cholan-24-oic acid. (n.d.). ResearchGate. Retrieved from [Link][16]

  • A Standard Structure for Bile Acids and Derivatives. (2018). MDPI. Retrieved from [Link][10]

  • Chemical structures of UDCA (3α,7β-dihydroxy- 5β-cholanoic acid) and... (n.d.). ResearchGate. Retrieved from [Link][17]

  • Cholic Acid. (n.d.). PubChem. Retrieved from [Link][18]

  • 5beta-chol-3-en-24-oic acid (C24H38O2). (n.d.). PubChem. Retrieved from [Link][3]

  • 5beta-Chol-3-en-24-oic Acid. (n.d.). PubChem. Retrieved from [Link][4]

  • Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. (2018). Frontiers. Retrieved from [Link][1]

  • 3alpha,12alpha-Dihydroxy-5beta-chol-14-en-24-oic Acid. (n.d.). PubChem. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link][7]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2023). ACS Publications. Retrieved from [Link][8]

Sources

Foundational

The Discovery, Isolation, and Characterization of Chol-3-en-24-oic Acid: A Technical Whitepaper

Executive Summary In the complex landscape of the human gut microbiome, secondary bile acids serve as potent signaling molecules that regulate host metabolism and immune responses. Among these, Chol-3-en-24-oic acid (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of the human gut microbiome, secondary bile acids serve as potent signaling molecules that regulate host metabolism and immune responses. Among these, Chol-3-en-24-oic acid (also known as Δ3 -cholenic acid or 5 β -chol-3-en-24-oic acid) stands out as a highly specialized, non-polar microbial metabolite. Originally identified as a biotransformation product of sulfolithocholate[1], this compound has garnered significant attention in gastroenterological oncology due to its elevated presence in the fecal profiles of colorectal cancer patients[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard procedural lists. Instead, this guide explores the mechanistic causality behind the metabolic formation of chol-3-en-24-oic acid and provides a self-validating, step-by-step analytical framework for its isolation and characterization.

Metabolic Causality: The Biosynthetic Pathway

To isolate a compound effectively, one must first understand the biological conditions that produce it. Chol-3-en-24-oic acid is not synthesized endogenously by the human liver; rather, it is the product of specific microbial biotransformation in the lower intestine[1].

Lithocholic acid, a toxic secondary bile acid, is typically detoxified by the host liver via sulfation to form sulfolithocholic acid. However, specific strains within the human intestinal microflora possess the enzymatic machinery to reverse this detoxification. The bacteria cleave the sulfate group and induce a dehydration reaction at the C3 position, forming a Δ3 double bond[1].

The Causality of the Pathway: By removing the polar sulfate group and the C3 hydroxyl group, the bacteria convert a water-soluble detoxified bile acid into a highly lipophilic alkene. This drastically alters the molecule's ability to passively diffuse across lipid bilayers, effectively forcing it back into the host's enterohepatic circulation or allowing it to interact with colonic epithelial receptors.

MetabolicPathway A Sulfolithocholic Acid B Gut Microflora A->B Desulfation C Chol-3-en-24-oic Acid B->C Dehydration D Isolithocholate Esters B->D Esterification

Fig 1. Microbial biotransformation pathway of sulfolithocholic acid.

Physicochemical Profile and Quantitative Data

Understanding the exact physicochemical parameters of chol-3-en-24-oic acid is critical for designing an effective chromatographic isolation strategy. Because it lacks the characteristic C3 hydroxyl group found in nearly all primary and secondary bile acids, its behavior in both liquid and gas chromatography is highly distinct.

Table 1: Quantitative & Physicochemical Data of Chol-3-en-24-oic Acid

ParameterSpecificationAnalytical Causality
Chemical Name (5$\beta$)-chol-3-en-24-oic acidThe Δ3 alkene dictates its unique chemical reactivity.
CAS Registry Number 3[3]Essential for exact structural database querying.
Molecular Formula C24H38O2[3]Determines the exact mass for high-resolution MS.
Molecular Weight 358.56 g/mol [3]Target m/z for un-derivatized mass spectrometry.
Lipophilicity High (Non-polar)Dictates late elution on reverse-phase chromatography.
Synthetic Origin Flash Vacuum Pyrolysis[4]Can be synthesized via FVP of methyl lithocholate dimers.

Experimental Methodologies: A Self-Validating Isolation Protocol

The following methodology details the extraction and isolation of chol-3-en-24-oic acid from complex fecal matrices. Every step is designed with a specific chemical rationale, ensuring a self-validating workflow that prevents false positives.

IsolationWorkflow Step1 1. Fecal Incubation Step2 2. Solvent Extraction Step1->Step2 Lysis Step3 3. Sephadex LH-20 Step2->Step3 Load Step4 4. Peak II Elution Step3->Step4 Exclude Step5 5. GC-MS Validation Step4->Step5 Isolate

Fig 2. Self-validating isolation workflow for Chol-3-en-24-oic acid.

Step 1: Matrix Extraction
  • Action: Homogenize fecal samples (or microbial culture pellets) in a 1:1 mixture of ethanol and acetone. Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

  • Causality: Fecal matrices are rich in proteins and complex lipids. This specific solvent ratio precipitates matrix proteins while ensuring complete solubilization of both polar (sulfated) and non-polar ( Δ3 -cholenate) bile acid species without inducing artifactual degradation.

Step 2: Sephadex LH-20 Chromatography
  • Action: Load the dried, reconstituted crude extract onto a Sephadex LH-20 column. Elute using a gradient of chloroform and methanol.

  • Causality: Why Sephadex LH-20 instead of standard silica gel? Silica gel irreversibly binds highly polar sulfated bile acids (the precursors). LH-20 operates via both size exclusion and lipophilic interaction, allowing the quantitative recovery of the target compound in a distinct, reproducible fraction (historically designated as "Peak II")[1].

Step 3: The Self-Validation Checkpoint (Derivatization)
  • Action: Split the isolated Peak II fraction into two aliquots. Treat Aliquot A with diazomethane (to form methyl esters). Treat Aliquot B with both diazomethane and a silylating agent like BSTFA (to form trimethylsilyl ethers).

  • Causality (Self-Validation): Standard bile acids contain hydroxyl groups that readily form TMS ethers, significantly shifting their GC retention times and mass. Because chol-3-en-24-oic acid possesses a Δ3 double bond instead of a C3 hydroxyl group, it cannot form a TMS ether. If the GC-MS retention time and mass of Aliquot B are identical to Aliquot A, this serves as absolute, self-validating proof that the C3 position has been successfully dehydroxylated.

Step 4: GC-MS Characterization
  • Action: Inject the methyl ester derivative into a GC-MS system.

  • Causality: The molecular ion peak for the methyl ester of chol-3-en-24-oic acid will appear at m/z 372. The fragmentation pattern will uniquely lack the characteristic loss of water (M-18) or silanol (M-90) typically seen in standard bile acids, confirming the stable alkene structure.

Clinical Implications: Oncology & Biomarker Potential

The isolation of chol-3-en-24-oic acid is not merely an analytical exercise; it has profound implications for gastrointestinal oncology.

In a landmark epidemiological study, 2 analyzed the fecal bile acid profiles of patients with large bowel cancer[2]. The researchers discovered that 5 β -chol-3-en-24-oic acid was present in 64% of the cancer patients , compared to only 14% of healthy matched subjects (p < 0.01)[2].

The Mechanistic Insight: This statistical disparity suggests that the oncogenic microbiome possesses a highly upregulated capacity for bile acid desulfation and dehydration. Consequently, the presence of chol-3-en-24-oic acid serves as a direct biochemical readout of dysbiotic, potentially tumor-promoting microbial activity in the colon. For drug development professionals, targeting the specific bacterial enzymes responsible for this biotransformation represents a novel therapeutic avenue for colorectal cancer prophylaxis.

References

  • The identification of microbial metabolites of sulfolithocholic acid - PubMed - NIH. 1

  • Faecal bile acid profiles in patients with large bowel cancer in Japan - PubMed - NIH. 2

  • chol-3-en-24-oic acid - LookChem. 3

  • Convenient synthesis of monomeric steroids from steroidal oxalate dimers using flash vacuum pyrolysis (FVP) - TÜBİTAK Academic Journals. 4

Sources

Exploratory

Introduction: Beyond Primary Bile Acids

An In-depth Technical Guide to the Natural Sources of Chol-3-en-24-oic Acid and Related Bile Acid Intermediates In the intricate landscape of steroid metabolism, primary bile acids such as cholic acid and chenodeoxycholi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Natural Sources of Chol-3-en-24-oic Acid and Related Bile Acid Intermediates

In the intricate landscape of steroid metabolism, primary bile acids such as cholic acid and chenodeoxycholic acid (CDCA) are widely recognized for their critical roles in lipid digestion and signaling.[1][2][3][4] However, the biosynthetic pathways leading to these terminal molecules are populated by a host of transient intermediates, which, despite their fleeting existence, possess significant biological relevance. This guide focuses on Chol-3-en-24-oic acid and its closely related isomers and precursors, which represent key nodal points in the conversion of cholesterol to mature bile acids.

These molecules, often featuring a ketone at the C-3 position and a double bond in the A or B ring of the steroid nucleus, are not merely metabolic curiosities. Their accumulation in certain pathological states, such as inborn errors of bile acid synthesis or severe hepatobiliary disease, positions them as crucial diagnostic and prognostic biomarkers.[5] For researchers and drug development professionals, understanding the natural sources, biosynthesis, and isolation of these intermediates is paramount for developing novel diagnostics and therapeutics targeting liver and metabolic diseases. This document provides a comprehensive overview of the natural occurrence, biochemical synthesis, and practical methodologies for the study of these specific bile acid precursors.

Part 1: Natural Occurrence and Distribution

The primary natural source of Chol-3-en-24-oic acid and its related 3-oxo intermediates is endogenous, occurring within the liver of vertebrates as transient metabolites in the bile acid synthesis pathway.[4][6][7] Under normal physiological conditions, their concentration is extremely low as they are efficiently converted to downstream products. However, their levels can become significantly elevated and detectable in various biological matrices when specific enzymatic steps are impaired.

Principal Natural Sources:

  • Liver: The primary site of synthesis, where these compounds are formed from cholesterol in hepatocytes.[7][8]

  • Bile: As products of hepatic synthesis, they are secreted into the bile, although in minute quantities in healthy individuals.

  • Urine: Detectable levels of 3-oxo-Δ4 bile acids, such as 7α-hydroxy-3-oxochol-4-en-24-oic acid, are found in the urine of patients with specific liver diseases, notably in infants with cholestasis due to a deficiency of Δ4-3-oxosteroid 5β-reductase.[5] Their presence in urine is often indicative of a "leaky" biosynthetic pathway, where intermediates escape hepatic processing and are cleared renally.

  • Serum: Trace amounts may be found in the serum of patients with certain metabolic disorders, providing a potential matrix for biomarker analysis.[9]

Data Presentation: Sources of Chol-3-en-24-oic Acid Analogs
Compound Name Natural Source/Matrix Context of Detection Significance Reference
7α-hydroxy-3-oxochol-4-en-24-oic acidUrine, LiverDeficiency of Δ4-3-oxosteroid 5β-reductase, Neonatal CholestasisBiomarker for specific inborn errors of bile acid synthesis; indicator of poor prognosis.[5]
3-oxochola-4,6-dien-24-oic acidUrineHepatobiliary disease, particularly in infants with cholestasis.Endogenous metabolite associated with liver disease; indicator of poor prognosis.[5][10]
3β-Hydroxy-5-cholen-24-oic acidUrine, LiverIntermediate in the "acidic" pathway of bile acid synthesis; detected in 3β-HSD deficiency.Precursor to chenodeoxycholic acid; biomarker for 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase deficiency.[]
7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acidHuman MetaboliteIntermediate in the synthesis of cholic acid.Precursor in the primary bile acid pathway.[12]
7α-hydroxy-3-oxo-5β-cholan-24-oic acidLiverMetabolite of chenodeoxycholic acid.Intermediate in the catabolism and synthesis of chenodeoxycholic acid.[8][13]

Part 2: Biosynthesis from Cholesterol

Chol-3-en-24-oic acid and its analogs are not primary products but rather intermediates in the complex enzymatic cascade that converts cholesterol into primary bile acids. The formation of the characteristic 3-oxo-Δ4-ene structure is a pivotal step in modifying the cholesterol steroid nucleus.

The synthesis of bile acids proceeds via two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway.[6][14] The classic pathway, which accounts for the majority of bile acid production, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[6][7]

Key Enzymatic Steps:

  • Initiation: The pathway begins with the hydroxylation of cholesterol at the 7α position by CYP7A1, forming 7α-hydroxycholesterol.[6]

  • Oxidation and Isomerization: The 3β-hydroxyl group of 7α-hydroxycholesterol is then oxidized to a 3-oxo (ketone) group by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7). This same enzyme catalyzes the isomerization of the Δ5 double bond to a Δ4 double bond, creating the key intermediate 7α-hydroxycholest-4-en-3-one. This molecule contains the core structure of interest.

  • Side-Chain Cleavage: The cholesterol side chain is subsequently shortened via oxidation, a process initiated by sterol 27-hydroxylase (CYP27A1), eventually leading to the formation of a C24 carboxylic acid, yielding 7α-hydroxy-3-oxochol-4-en-24-oic acid.[7][15]

  • Reduction: Finally, two reductases act on the Δ4-3-oxo structure. First, Δ4-3-oxosteroid-5β-reductase (SRD5B1) reduces the Δ4 double bond. This is a critical step, and its deficiency leads to the accumulation and urinary excretion of 3-oxo-Δ4 bile acids.[5] Following this, an aldo-keto reductase (AKR1D1) reduces the 3-oxo group to the final 3α-hydroxyl group, completing the A/B ring structure of mature bile acids like chenodeoxycholic acid.

Visualization: Biosynthetic Pathway

Bile_Acid_Synthesis Cholesterol Cholesterol Intermediate1 7α-Hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 7α-Hydroxycholest-4-en-3-one Intermediate1->Intermediate2 HSD3B7 TargetMolecule 7α-Hydroxy-3-oxochol-4-en-24-oic acid Intermediate2->TargetMolecule CYP27A1 (Side-chain oxidation) Intermediate3 7α-Hydroxy-3-oxo-5β-cholan-24-oic acid TargetMolecule->Intermediate3 SRD5B1 (5β-reductase) CDCA Chenodeoxycholic Acid (CDCA) Intermediate3->CDCA AKR1D1 (3α-HSD)

Caption: Key steps in the classic bile acid pathway leading to Chol-3-en-24-oic acid intermediates.

Part 3: Experimental Protocols for Isolation and Purification

The isolation of Chol-3-en-24-oic acid and related compounds from biological matrices is a multi-step process that requires careful extraction and chromatographic separation. The following is a generalized protocol based on established methods for steroid and bile acid purification.[16][17][18]

Causality: The choice of an organic solvent like ethyl acetate is driven by the lipophilic nature of the steroid backbone, ensuring efficient extraction from the aqueous biological matrix. The subsequent chromatographic steps exploit subtle differences in polarity among the various bile acid species to achieve separation.

Step-by-Step Methodology
  • Sample Preparation & Homogenization:

    • For tissue samples (e.g., liver), weigh and homogenize in a cold phosphate buffer.

    • For liquid samples (e.g., bile, urine, serum), acidify to a pH of ~3.0 with an acid like HCl to protonate the carboxylic acid group, making it less water-soluble and more extractable into an organic solvent.

  • Liquid-Liquid Extraction:

    • Transfer the prepared sample to a separatory funnel.

    • Add 3 volumes of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate. The organic layer (top) will contain the bile acids.

    • Drain the aqueous (bottom) layer. Repeat the extraction on the aqueous layer two more times to maximize recovery.

    • Pool the organic extracts.

  • Washing and Drying:

    • Wash the pooled organic extract with a small volume of distilled water to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate to remove residual water, which can interfere with subsequent steps.

    • Filter off the sodium sulfate and collect the dried organic extract.

  • Solvent Evaporation:

    • Evaporate the solvent (ethyl acetate) from the extract using a rotary evaporator under reduced pressure. This yields a crude lipid extract.

  • Column Chromatography (Initial Separation):

    • Prepare a silica gel (300-400 mesh) column equilibrated with a non-polar solvent like petroleum ether or hexane.[16]

    • Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with petroleum ether and gradually increasing the percentage of ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Fractions containing compounds with similar polarity to the target molecule are pooled.

  • High-Performance Liquid Chromatography (HPLC) (Fine Purification):

    • Evaporate the solvent from the pooled fractions from the previous step.

    • Redissolve the residue in the HPLC mobile phase.

    • Inject the sample into a reverse-phase HPLC system (e.g., a C18 column).

    • Elute with a mobile phase such as a methanol/water or acetonitrile/water gradient.

    • Monitor the eluent with a UV detector (ketone groups often have a characteristic absorbance) and/or a mass spectrometer (LC-MS) for definitive identification.

    • Collect the peak corresponding to the target molecule.

  • Final Recrystallization and Verification:

    • Evaporate the HPLC solvent to obtain the purified compound.

    • If a crystalline solid is desired, recrystallize from an appropriate solvent system (e.g., ethanol/water).[16][17]

    • Verify the identity and purity of the final product using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization: Isolation Workflow

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Biological Sample (e.g., Urine, Liver Homogenate) Extract Liquid-Liquid Extraction (Ethyl Acetate) Start->Extract Wash Wash & Dry (Anhydrous Na2SO4) Extract->Wash Evap1 Rotary Evaporation Wash->Evap1 CC Silica Gel Column Chromatography Evap1->CC Crude Extract HPLC Reverse-Phase HPLC CC->HPLC Evap2 Solvent Evaporation HPLC->Evap2 Verify Purity & Identity Verification (MS, NMR) Evap2->Verify Purified Compound Final Purified Chol-3-en-24-oic Acid Verify->Final

Caption: A generalized workflow for the isolation and purification of Chol-3-en-24-oic acid from biological sources.

Part 4: Biological Significance and Activity

The primary biological role of Chol-3-en-24-oic acid and its analogs is as metabolic intermediates.[] However, their significance extends beyond this function, particularly in clinical diagnostics and as potential signaling molecules.

  • Biomarkers of Disease: The most well-documented role for these compounds is as biomarkers for inborn errors of bile acid metabolism. An elevated level of 7α-hydroxy-3-oxochol-4-en-24-oic acid in urine is a strong indicator of Δ4-3-oxosteroid 5β-reductase deficiency, a severe and often fatal liver disease in infants.[5] Its detection allows for early diagnosis and can inform prognosis.

  • Potential Cellular Toxicity: The accumulation of these atypical bile acids is believed to contribute to the liver injury seen in these disorders. Unlike mature bile acids, which have a specific bent A/B ring structure, the planar structure of the Δ4-3-oxo configuration may alter membrane interactions and cellular signaling, potentially leading to cholestasis and hepatotoxicity.

  • Signaling Molecule Precursors: Mature bile acids are potent ligands for nuclear receptors like the Farnesoid X Receptor (FXR) and G protein-coupled receptors like TGR5, which regulate lipid, glucose, and energy metabolism.[6] While the direct signaling activities of Chol-3-en-24-oic acid intermediates are less characterized, they are the immediate precursors to molecules that modulate these critical pathways. Further research may uncover unique signaling roles for these intermediates themselves.

Visualization: Biological Context

Biological_Context Cholesterol Cholesterol Pathway Bile Acid Synthesis Pathway Cholesterol->Pathway Target Chol-3-en-24-oic Acid (Intermediate) Pathway->Target Normal Flux EnzymeDeficiency Enzyme Deficiency (e.g., 5β-reductase) Target->EnzymeDeficiency Accumulation Accumulation in Urine & Liver EnzymeDeficiency->Accumulation Biomarker Diagnostic Biomarker Accumulation->Biomarker Toxicity Potential Hepatotoxicity Accumulation->Toxicity

Caption: The role of Chol-3-en-24-oic acid as a metabolic intermediate and a clinical biomarker.

References

  • Cholic acid - Wikipedia.

  • 3-Oxo-4,6-choladien-24-oic acid | Endogenous Metabolite - MedchemExpress.com.

  • Bile acid - Wikipedia.

  • Kimura A, et al. Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis. PubMed.

  • Biosynthetic route from cholesterol towards bile acids. - ResearchGate.

  • CAS 5255-17-4 (3β-Hydroxy-5-cholen-24-oic acid) - BOC Sciences.

  • chenodeoxycholic acid (3a,5b,7a)-3,7-dihydroxycholan-24-oic acid - The Good Scents Company.

  • Chenodeoxycholic Acid: Nature's Tool for Health and Medicine - MedicaPharma.

  • Pellicciari R, et al. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications. ResearchGate.

  • Chenodeoxycholic acid - Wikipedia.

  • Bile Acids - Cambridge Isotope Laboratories.

  • Showing Compound Chenodeoxycholic acid (FDB022087) - FooDB.

  • Harano K, et al. Isolation of 3β, 7α-Dihydroxychol-5-En-24-Oic and 3β, 7α-Dihydroxychol-4-En-24-Oic Acids From Human Bile. Amanote Research.

  • 3-Oxocholic acid | C24H38O5 | CID 5283956 - PubChem - NIH.

  • (3β)-3-Hydroxy-7-oxochol-5-en-24-oic acid - MedchemExpress.com.

  • Griffiths WJ, et al. Cholesterol metabolism pathways – are the intermediates more important than the products? - PMC.

  • (3α,7α)-3,7-Dihydroxycholan-24-oic acid - Echemi.

  • Gilat T, et al. Arachidyl amido cholanoic acid (Aramchol™) is a cholesterol solubilizer and prevents the formation of cholesterol gallstones in inbred mice. Lipids.

  • Une M, et al. Identification of 3β,7β-dihydroxy-5β-cholan-24-oic acid in serum from patients treated with ursodeoxycholic acid - ResearchGate.

  • Wang F, et al. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC.

  • Theofilopoulos S, et al. Steroidal Triterpenes of Cholesterol Synthesis - MDPI.

  • Karki P. Cholesterol Biosynthesis: Site, Pathway, Steps, Regulation, Significance - Microbe Notes.

  • 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | C24H38O4 | CID 5283932 - PubChem.

  • Chattopadhyay A, et al. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC.

  • 7α-hydroxy-3-oxo-5β-Cholan-24-oic Acid - Cayman Chemical.

  • CN101550176A - Fine purification method for cholic acid crude product - Google Patents.

  • Lafarga T, et al. Bioactive Natural Pigments' Extraction, Isolation, and Stability in Food Applications - MDPI.

Sources

Foundational

Biosynthesis Pathway of Chol-3-en-24-oic Acid: A Technical Guide to Non-Canonical Bile Acid Metabolism

Executive Summary In the landscape of microbiome-derived metabolites, Chol-3-en-24-oic acid (commonly referred to as Δ3 -cholenoic acid) has emerged as a critical biomarker for intestinal homeostasis and colonization res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of microbiome-derived metabolites, Chol-3-en-24-oic acid (commonly referred to as Δ3 -cholenoic acid) has emerged as a critical biomarker for intestinal homeostasis and colonization resistance against pathogens such as Clostridioides difficile[1]. Unlike canonical secondary bile acids formed via simple dehydroxylation, Chol-3-en-24-oic acid is a non-hydroxylated, monounsaturated bile acid generated through a complex, inter-kingdom metabolic pathway.

As a Senior Application Scientist, I have structured this whitepaper to dissect the precise biochemical causality behind the formation of Chol-3-en-24-oic acid. This guide provides drug development professionals and microbiologists with the mechanistic grounding, quantitative metabolomic data, and self-validating experimental protocols required to study this unique liver-gut axis pathway.

The Liver-Gut Axis: Mechanistic Origins of Δ3 -Cholenoic Acid

The biosynthesis of Chol-3-en-24-oic acid is not encoded within the human genome; it is the product of sequential host-microbiome co-metabolism. The pathway is driven by the biochemical necessity to detoxify hydrophobic bile acids.

  • Hepatic Sulfation (The Precursor Step): The canonical pathway of bile acid metabolism involves the bacterial -dehydroxylation of primary bile acids (e.g., chenodeoxycholic acid) into secondary bile acids like lithocholic acid (LCA)[1]. LCA is highly hepatotoxic. To mitigate this toxicity, the human liver utilizes the sulfotransferase enzyme SULT2A1 to conjugate a sulfate group to the C3 hydroxyl position, forming lithocholic acid 3-sulfate (LCA-S) . This modification increases water solubility, facilitating biliary excretion back into the intestine.

  • Microbiome-Mediated Desulfation and Dehydration: Once LCA-S reaches the anaerobic environment of the colon, it encounters specific bacterial consortia, most notably strains of Fusobacterium and certain Bacteroidaceae[2]. Rather than performing simple hydrolysis to revert LCA-S back to LCA, these bacteria express a stereospecific bile acid 3-sulfatase.

    • The Causality of Elimination: The sulfate group at the C3 position is an excellent leaving group. The bacterial enzyme facilitates an E2-like trans-diaxial elimination. The cleavage of the sulfate group is coupled with the removal of a neighboring proton, resulting in the loss of H2​SO4​ and the formation of a double bond in the A-ring[3]. This yields the C-3-unsubstituted, ring A-unsaturated Chol-3-en-24-oic acid (and its closely eluting isomer, Δ2 -cholenoic acid). By permanently removing the hydroxyl capacity, the bacteria render the bile acid highly hydrophobic but less toxic to their own cellular membranes.

Pathway Visualization

The following diagram maps the inter-kingdom enzymatic cascade responsible for the biosynthesis of Chol-3-en-24-oic acid.

Pathway CDCA Chenodeoxycholic Acid (Primary Bile Acid) LCA Lithocholic Acid (LCA) (Secondary Bile Acid) CDCA->LCA 7α-dehydroxylation (Gut Microbiota) LCAS Lithocholic Acid 3-Sulfate (LCA-S) LCA->LCAS Sulfotransferase SULT2A1 (Hepatic Metabolism) Cholenoic Chol-3-en-24-oic acid (Δ3-Cholenoic Acid) LCAS->Cholenoic Desulfation & Dehydration (Fusobacterium spp.) Delta2 Chol-2-en-24-oic acid (Δ2-Cholenoic Acid) LCAS->Delta2 Isomerization / Elimination (Fusobacterium spp.)

Fig 1: Biosynthetic pathway of Δ3-Cholenoic Acid via microbiome-mediated LCA-S desulfation.

Metabolomic Profiling & Quantitative Data

Because Chol-3-en-24-oic acid lacks a hydroxyl group, it exhibits unique chromatographic and mass spectrometric behavior compared to canonical bile acids. Below is a summary of the quantitative analytical parameters required to distinguish these metabolites in complex biological matrices[1].

MetaboliteChemical FormulaExact MassPrimary MS Detection ModeKey Diagnostic m/zBiological Context
Lithocholic Acid (LCA) C24​H40​O3​ 376.2977GC-MS (di-TMS derivative)520.3Hepatotoxic secondary bile acid
LCA 3-Sulfate (LCA-S) C24​H40​O6​S 456.2546LC-ESI-MS/MS (Negative)455.8 [M−H]− Hepatic detoxification intermediate
Chol-3-en-24-oic Acid C24​H38​O2​ 358.2872GC-MS (mono-TMS derivative)430.3Microbiome-derived biomarker

Self-Validating Experimental Protocols

To rigorously study this pathway, researchers must employ self-validating systems that account for matrix effects and confirm enzymatic causality.

Protocol 1: In Vitro Biotransformation Assay

This protocol isolates the bacterial conversion step to prove that Δ3 -cholenoic acid is generated enzymatically from LCA-S.

  • Bacterial Culturing: Culture Fusobacterium isolates anaerobically at 37°C in Brain Heart Infusion (BHI) broth supplemented with yeast extract and hemin.

  • Substrate Spiking: Spike the active culture with 50 µM of highly purified Lithocholic Acid 3-Sulfate (LCA-S).

  • Self-Validating Controls (Critical Step):

    • Negative Control: Spike LCA-S into a heat-killed bacterial culture (autoclaved at 121°C for 15 mins). Causality: If cholenoic acid appears in the heat-killed control, the dehydration is a spontaneous chemical artifact of the media, not an enzymatic process.

    • Blank Matrix: Culture media without bacteria or LCA-S to establish baseline noise.

  • Incubation & Extraction: Incubate anaerobically for 24 hours. Extract the bile acids using Solid Phase Extraction (SPE) with C18 cartridges, eluting with 100% methanol.

Protocol 2: GC-MS Analytical Workflow

Because Δ2 and Δ3 isomers co-elute closely, precise derivatization and GC-MS parameters are required[3].

  • Internal Standardization: Prior to derivatization, spike the dried extract with 10 µM of Deuterated Lithocholic Acid ( LCA−d4​ ). Causality: This internal standard corrects for any sample loss during the derivatization process, ensuring quantitative trustworthiness.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS, and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

    • Causality: The trimethylsilyl (TMS) group replaces the acidic proton of the carboxylic acid, eliminating hydrogen bonding. This drastically lowers the boiling point and increases thermal stability, an absolute prerequisite for the gas-phase separation of high-molecular-weight sterols.

  • GC-MS Parameters: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS). Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: Monitor the Selected Ion Chromatogram (SIC) at m/z 430 . The TMS derivative of Chol-3-en-24-oic acid ( ExactMass:358+TMS:72=430 ) will appear as a distinct peak. Differentiate the Δ3 isomer from the Δ2 isomer by analyzing the quantitative intensity differences in secondary fragmentation ions at m/z 203.2 and 376.3[3].

Translational Applications in Drug Development

Understanding the biosynthesis of Chol-3-en-24-oic acid has profound implications for translational medicine:

  • Infectious Disease (CDI): Recent metabolomic network analyses have demonstrated that diminished levels of Δ3 -cholenoic acid are strongly correlated with susceptibility to Clostridioides difficile infections. The presence of this acid indicates a robust, healthy microbiome capable of outcompeting or inhibiting pathogen germination[1].

  • Oncology & Immunotherapy: Modulating the gut microbiome to restore bile acid homeostasis—including the upregulation of Chol-3-en-24-oic acid—has been shown to protect the intestinal barrier and synergistically enhance the efficacy of PD-1 inhibitors in lung cancer models[4].

By targeting the specific bacterial sulfatases responsible for this pathway, drug developers can engineer precision prebiotics or live biotherapeutic products (LBPs) designed to restore colonization resistance in dysbiotic patients.

References

  • Metabolomic networks connect host-microbiome processes to human Clostridioides difficile infections. JCI Insight (National Center for Biotechnology Information, PMC). Available at:[Link]

  • Superparamagnetic iron oxide nanoparticle restores gut microbiota homeostasis to enhance lung cancer immunotherapy. Oxford Academic (Gastroenterology Report). Available at:[Link]

  • A proposed nomenclature for bile acids. Journal of Lipid Research (via ResearchGate). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to Chol-3-en-24-oic Acid: An Endogenous Metabolite at the Crossroads of Bile Acid Synthesis and Disease

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of Chol-3-en-24-oic acid, an endogenous metabolite that serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of Chol-3-en-24-oic acid, an endogenous metabolite that serves as a critical intermediate in an alternative pathway of bile acid biosynthesis and as a key biomarker in certain metabolic disorders. We will delve into its metabolic fate, physiological significance, and the analytical methodologies required for its precise quantification. Furthermore, we will explore its potential, yet to be fully elucidated, signaling functions and propose experimental frameworks to unravel its complete biological role.

Introduction: Beyond the Classical Pathways of Bile Acid Synthesis

The biosynthesis of bile acids from cholesterol is a cornerstone of hepatic lipid metabolism. While the classical and acidic pathways, leading to the primary bile acids cholic acid and chenodeoxycholic acid, are well-characterized, alternative routes play significant physiological and pathophysiological roles. Chol-3-en-24-oic acid, also known as 3β-Hydroxy-5-cholen-24-oic acid, is a pivotal intermediate in one such alternative route, the Yamasaki pathway.[1] Its chemical structure features a C24 carboxylic acid side chain and a characteristic Δ5 double bond in the B ring of the steroid nucleus.[]

This guide will illuminate the journey of Chol-3-en-24-oic acid from its synthesis to its metabolic conversion and its clinical relevance as a diagnostic marker. We will also venture into the burgeoning field of bile acid signaling to postulate how this specific molecule might exert biological effects beyond its role as a simple metabolic precursor.

The Metabolic Crossroads: Synthesis and Fate of Chol-3-en-24-oic Acid

Chol-3-en-24-oic acid is not a final product but rather a transient yet crucial molecule in the intricate network of bile acid metabolism. Its formation and subsequent conversion are key to understanding its physiological importance.

Biosynthesis via the Yamasaki Pathway

The Yamasaki pathway represents an alternative route for the synthesis of chenodeoxycholic acid (CDCA). In this pathway, the cholesterol side chain is oxidized and shortened prior to the complete modification of the steroid nucleus.[1] This contrasts with the classical pathway where modifications to the steroid ring precede side-chain cleavage. Chol-3-en-24-oic acid emerges as a central C24 intermediate in this process.[1]

dot

Bile_Acid_Synthesis Cholesterol Cholesterol 7a-hydroxycholesterol 7α-hydroxycholesterol Cholesterol->7a-hydroxycholesterol CYP7A1 Yamasaki_Pathway Yamasaki Pathway (Alternative) Cholesterol->Yamasaki_Pathway Classic_Pathway Classical Pathway 7a-hydroxycholesterol->Classic_Pathway CDCA Chenodeoxycholic Acid (CDCA) Classic_Pathway->CDCA CA Cholic Acid (CA) Classic_Pathway->CA Chol-3-en-24-oic_acid Chol-3-en-24-oic acid Yamasaki_Pathway->Chol-3-en-24-oic_acid Chol-3-en-24-oic_acid->CDCA Metabolic Conversion

Caption: Simplified overview of bile acid synthesis pathways.

Metabolic Conversion to Primary Bile Acids

The primary fate of Chol-3-en-24-oic acid is its conversion to the primary bile acid, chenodeoxycholic acid (CDCA).[3] Studies in animal models have demonstrated that Chol-3-en-24-oic acid is also metabolized to lithocholic acid.[4] This metabolic step is crucial as it prevents the accumulation of this Δ5-unsaturated bile acid, which could have deleterious biological effects.[3] The conversion involves a series of enzymatic reactions, including 7α-hydroxylation, which underscores the existence of a novel 7α-hydroxylation pathway for this intermediate.[3]

Clinical Significance: A Biomarker for 3β-Hydroxysteroid Dehydrogenase Deficiency

The most prominent clinical relevance of Chol-3-en-24-oic acid lies in its role as a diagnostic biomarker for a specific inborn error of metabolism: 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency.[5]

Pathophysiology of 3β-HSD Deficiency

3β-HSD is a crucial enzyme complex responsible for the conversion of Δ5-hydroxysteroids to Δ4-ketosteroids, a necessary step in the synthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.[6][7] A deficiency in the type 2 isoform of this enzyme (HSD3B2) leads to a form of congenital adrenal hyperplasia (CAH).[7] This deficiency also disrupts the classical pathway of bile acid synthesis, leading to the accumulation of atypical Δ5-unsaturated bile acids.

dot

3b-HSD_Deficiency delta5_precursors Δ5-Steroid Precursors (e.g., Pregnenolone) 3b-HSD 3β-Hydroxysteroid Dehydrogenase (3β-HSD) delta5_precursors->3b-HSD Blocked_Pathway Blocked in 3β-HSD Deficiency delta5_precursors->Blocked_Pathway delta4_products Δ4-Ketosteroids (e.g., Progesterone) 3b-HSD->delta4_products Normal Function Normal_Pathway Normal Steroidogenesis Accumulation Accumulation of Δ5-Unsaturated Bile Acids (incl. Chol-3-en-24-oic acid) Blocked_Pathway->Accumulation

Caption: Pathophysiology of 3β-HSD deficiency.

Chol-3-en-24-oic Acid as a Diagnostic Marker

In individuals with 3β-HSD deficiency, the blockage in the steroidogenic and bile acid synthesis pathways leads to a significant increase in the urinary excretion of Δ5-unsaturated bile acids, including Chol-3-en-24-oic acid.[5] The detection and quantification of this specific bile acid, along with other related Δ5-compounds, in urine or serum is a key diagnostic indicator for this disorder.[5]

Bile Acid Typical Finding in 3β-HSD Deficiency Clinical Implication
Chol-3-en-24-oic acid Significantly elevated in urine and serumDiagnostic biomarker
3β,7α-dihydroxy-5-cholen-24-oic acid Significantly elevated in urineDiagnostic biomarker
3β,7α,12α-trihydroxy-5-cholen-24-oic acid Significantly elevated in urineDiagnostic biomarker

Analytical Methodologies for Quantification

The accurate and sensitive quantification of Chol-3-en-24-oic acid in biological matrices is paramount for both research and clinical diagnostic purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A robust and reproducible extraction method is the foundation of reliable quantification. For bile acids in serum or plasma, a common approach involves protein precipitation followed by solid-phase extraction (SPE).

Protocol: Bile Acid Extraction from Serum

  • Internal Standard Spiking: To a 100 µL serum sample, add an appropriate deuterated internal standard for Chol-3-en-24-oic acid to correct for extraction losses and matrix effects.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the serum sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS/MS analysis.[8]

Quantification by LC-MS/MS

LC-MS/MS is the gold standard for the targeted quantification of bile acids due to its high sensitivity and specificity.

Exemplar LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used for the separation of bile acids.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B) is commonly employed.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is preferred for the analysis of bile acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion ([M-H]⁻) to specific product ions are monitored.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Chol-3-en-24-oic acid373.3Specific product ions to be determined empiricallyTo be optimized
Deuterated Internal Standardm/z of deuterated analogSpecific product ions to be determined empiricallyTo be optimized

Note: The specific MRM transitions and collision energies must be optimized for the instrument being used.

dot

Analytical_Workflow Biological_Sample Biological Sample (Serum, Urine) Extraction Extraction (Protein Precipitation, SPE) Biological_Sample->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Analytical workflow for Chol-3-en-24-oic acid.

Exploring the Frontier: Potential Signaling Functions

While the role of Chol-3-en-24-oic acid as a metabolic intermediate is established, its potential function as a signaling molecule remains an exciting area of investigation. Other bile acids are known to be potent ligands for nuclear receptors such as the Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5, thereby regulating gene expression involved in lipid, glucose, and energy homeostasis.

Given its structural similarity to other biologically active bile acids, it is plausible that Chol-3-en-24-oic acid may also interact with these or other nuclear receptors.

Investigating Nuclear Receptor Activation

To explore the potential signaling role of Chol-3-en-24-oic acid, a series of in vitro functional assays can be employed.

Protocol: Luciferase Reporter Assay for Nuclear Receptor Activation

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) that is readily transfectable.

  • Transfection: Co-transfect the cells with:

    • An expression vector for the nuclear receptor of interest (e.g., FXR, LXR, PXR).

    • A reporter plasmid containing a luciferase gene under the control of a response element for the specific nuclear receptor.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of Chol-3-en-24-oic acid. Include a known agonist for the receptor as a positive control and a vehicle control.

  • Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent increase in luciferase activity in the presence of Chol-3-en-24-oic acid would indicate that it can activate the nuclear receptor.

Future Research Directions

The exploration of Chol-3-en-24-oic acid's function is far from complete. Future research should focus on:

  • Receptor Binding Assays: To determine the direct binding affinity of Chol-3-en-24-oic acid to various nuclear receptors.

  • Transcriptomic Analysis: To identify the genes regulated by Chol-3-en-24-oic acid in relevant cell types (e.g., hepatocytes, enterocytes).

  • In Vivo Studies: To investigate the physiological effects of administering Chol-3-en-24-oic acid in animal models, particularly in the context of metabolic diseases.

Conclusion

Chol-3-en-24-oic acid is a fascinating endogenous metabolite that sits at a unique intersection of intermediary metabolism and clinical diagnostics. Its established role as a biomarker for 3β-HSD deficiency highlights its importance in understanding inborn errors of metabolism. The development of robust analytical methods for its quantification is crucial for both clinical and research applications. The next frontier in understanding this molecule lies in the elucidation of its potential signaling functions. By employing the experimental frameworks outlined in this guide, researchers can begin to unravel the complete biological story of Chol-3-en-24-oic acid and its potential implications for human health and disease.

References

  • Kok, E., Burstein, S., Javitt, N. B., Gut, M., & Byon, C. Y. (1981). Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid in the hamster. The Journal of biological chemistry, 256(12), 6155–6159. [Link]

  • Javitt, N. B., Kok, E., Carubbi, F., Blizzard, T., Gut, M., & Byon, C. Y. (1986). Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid. The Journal of biological chemistry, 261(27), 12486–12489. [Link]

  • Javitt, N. B., Kok, E., Carubbi, F., Blizzard, T., Gut, M., & Byon, C. Y. (1986). Bile acid synthesis. Metabolism of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid. Journal of Biological Chemistry, 261(27), 12486-12489. [Link]

  • Shackleton, C. H., & Malunowicz, E. (2001). 3beta-hydroxy-delta5-C27-steroid dehydrogenase deficiency: diagnosis and treatment. The Journal of pediatrics, 139(4), 617–620. [Link]

  • FooDB. (2011). Showing Compound 3b-Hydroxy-5-cholenoic acid (FDB021935). FooDB. [Link]

  • Ferdinandusse, S., & Waterham, H. R. (2016). Bile acid analysis in human disorders of bile acid biosynthesis. Clinica chimica acta; international journal of clinical chemistry, 452, 57–65. [Link]

  • Goto, J., Hasegawa, K., Kato, H., & Nambara, T. (1984). Determination of 3 beta-hydroxy-5-cholen-24-oic acid and its sulfate in human serum by gas chromatography-mass spectrometry. Steroids, 44(1), 47–55. [Link]

  • MedlinePlus. (2015). 3-beta-hydroxysteroid dehydrogenase deficiency. MedlinePlus Genetics. [Link]

  • Ma, J., Edpuganti, V., & Li, F. (2017). A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. Journal of lipid research, 58(4), 804–812. [Link]

  • Idle, J. R., et al. (2021). Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. Scientific reports, 11(1), 8298. [Link]

  • Agilent. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Agilent Technologies. [Link]

  • Wikipedia. (n.d.). Congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase deficiency. Wikipedia. [Link]

Sources

Foundational

Physical and chemical characteristics of Chol-3-en-24-oic acid

Chol-3-en-24-oic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Analytical Workflows As a Senior Application Scientist, my approach to characterizing and utilizing bile acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Chol-3-en-24-oic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Analytical Workflows

As a Senior Application Scientist, my approach to characterizing and utilizing bile acid derivatives relies on understanding the fundamental causality between their molecular structure and their behavior in synthetic, analytical, and biological environments. Chol-3-en-24-oic acid (CAS: 28083-35-4) is a highly specialized, unsaturated bile acid derivative[1]. Unlike standard primary or secondary bile acids, it features a Δ3 double bond and lacks a hydroxyl group at the C3 position[2]. This seemingly minor structural deviation profoundly alters its hydrophobicity, micellar dynamics, and chromatographic retention.

This whitepaper provides an in-depth, self-validating framework for the synthesis, physicochemical profiling, and LC-MS/MS quantification of Chol-3-en-24-oic acid.

Physicochemical Profiling and Structural Dynamics

The defining feature of Chol-3-en-24-oic acid is the dehydration of the A-ring, resulting in an alkene at the C3 position. In standard saturated bile acids like lithocholic acid (LCA), the A/B ring fusion dictates a rigid, amphipathic structure. The introduction of the Δ3 double bond flattens the A-ring into a half-chair conformation.

Causality in Application: Because it lacks the polar 3-hydroxyl group, Chol-3-en-24-oic acid exhibits significantly higher lipophilicity than its saturated counterparts. This requires aggressive organic modifiers during solid-phase extraction (SPE) and results in delayed elution times on reversed-phase liquid chromatography (RP-LC) columns.

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
Chemical Name Chol-3-en-24-oic acidStandard IUPAC nomenclature for Δ3 bile acids.
CAS Number 28083-35-4Unique identifier for regulatory/procurement tracking[1].
Molecular Formula C24H38O2Indicates the loss of H2O compared to LCA (C24H40O3).
Molecular Weight 358.56 g/mol Used for precise precursor ion targeting in MS (m/z 357.5 [M-H]-)[1].
pKa (Predicted) 4.76 ± 0.10Dictates the use of negative electrospray ionization (ESI-)[1].
Boiling Point 474.9 °C at 760 mmHgHigh stability; requires derivatization (e.g., methyl esterification) for GC-MS[1].
Vapor Pressure 2.49E-10 mmHg (25°C)Non-volatile under standard ambient conditions[1].

Mechanistic Synthesis: The Dehydration Pathway

The most robust synthetic route to Chol-3-en-24-oic acid is the targeted dehydration of lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid). As an application scientist, I do not rely on spontaneous dehydration, which often yields a mixture of regioisomers. Instead, we force an E2 elimination mechanism by converting the 3α-hydroxyl group into a superior leaving group.

Synthesis LCA Lithocholic Acid (Precursor) Act Hydroxyl Activation (Mesylation) LCA->Act MsCl, Pyridine Elim E2 Elimination (Base/Heat) Act->Elim DBU, Δ Prod Chol-3-en-24-oic Acid (Target) Elim->Prod -HMsO

Caption: Chemical synthesis workflow of Chol-3-en-24-oic acid via E2 elimination.

Protocol 1: Self-Validating Synthesis via Mesylation-Elimination

Causality of Reagents: Methanesulfonyl chloride (MsCl) is chosen to activate the hydroxyl group because mesylate is an excellent leaving group. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as the base; its steric hindrance prevents unwanted nucleophilic substitution (SN2), ensuring that elimination (E2) is the exclusive pathway.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Lithocholic Acid in anhydrous pyridine (acting as both solvent and mild base) under an inert N2 atmosphere. Cool to 0°C.

  • Mesylation: Add 1.2 eq of MsCl dropwise. Causality: Maintaining 0°C prevents exothermic degradation and controls the regioselectivity of the mesylation. Stir for 2 hours.

  • Elimination: Warm the vessel to room temperature. Add 2.0 eq of DBU and heat the reaction to 80°C for 4 hours.

  • Quenching & Extraction: Quench the reaction with ice water, acidify to pH 3 using 1M HCl, and extract three times with ethyl acetate. Wash the organic layer with brine and dry over anhydrous Na2SO4.

  • Self-Validation Checkpoint (SST):

    • TLC Validation: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3) alongside an LCA standard. The target molecule must show a significantly higher Rf value due to the loss of the polar hydroxyl group.

    • NMR Validation: Confirm the success of the elimination via 1H-NMR. The successful synthesis is validated by the disappearance of the 3β-proton multiplet and the appearance of characteristic olefinic protons (Δ3) at approximately 5.3–5.5 ppm[3].

Analytical Characterization: UHPLC-ESI-MS/MS

Bile acids are notoriously difficult to analyze due to their structural similarities, stereoisomerism, and lack of strong UV chromophores. Therefore, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard[4].

Causality in MS Parameters: Chol-3-en-24-oic acid possesses a terminal carboxylic acid with a pKa of ~4.76[1]. In a mobile phase adjusted to a near-neutral or slightly basic pH, this group readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal choice for generating robust [M-H]- precursor ions.

Analytical Sample Sample Prep (SPE Clean-up) LC UHPLC Separation (C18 Column) Sample->LC MS ESI-MS/MS (Negative Ion Mode) LC->MS Val Self-Validation (IS Recovery >85%) MS->Val Data Quantification (Peak Integration) Val->Data

Caption: Self-validating UHPLC-MS/MS analytical workflow for bile acid quantification.

Protocol 2: Self-Validating UHPLC-MS/MS Workflow

Step-by-Step Methodology:

  • Matrix Spiking (Internal Standard): Spike 100 µL of the biological sample (e.g., plasma/urine) with 10 µL of Deuterated Lithocholic Acid (D4-LCA) at 1 µg/mL.

    • Validation: The internal standard (IS) acts as a mathematical normalizer. If extraction efficiency drops, the IS signal drops proportionally, preventing false-negative quantification.

  • Solid Phase Extraction (SPE): Load the spiked sample onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water. Elute with 100% methanol.

    • Causality: The extreme hydrophobicity of Chol-3-en-24-oic acid requires a 100% organic elution to prevent analyte loss on the sorbent bed.

  • Chromatography: Inject 5 µL onto an Acquity BEH C18 column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water + 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile + 10 mM Ammonium Acetate.

    • Causality: Ammonium acetate buffers the mobile phase to promote the deprotonation of the carboxylic acid, drastically enhancing the ESI- signal compared to formic acid.

  • MS/MS Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the precursor ion m/z 357.5 [M-H]-.

  • Self-Validation Checkpoint (QC):

    • Carryover Test: A solvent blank must be injected immediately after the highest calibration standard. The signal in the blank must be <1% of the Lower Limit of Quantification (LLOQ).

    • Recovery Metric: The absolute peak area of the D4-LCA internal standard must remain within ±15% across all batch injections to validate matrix uniformity.

Biological Relevance & Pharmacological Applications

While often viewed as a synthetic intermediate, Chol-3-en-24-oic acid and its derivatives hold significant value in pharmacological research. The structural rigidity imparted by the Δ3 double bond alters the molecule's spatial footprint, which directly impacts its binding affinity to nuclear receptors such as the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5)[5].

Furthermore, monitoring alkene-containing bile acids via LC-MS serves as a powerful tool for profiling gut microbiome activity, as specific bacterial strains possess the enzymatic machinery required to dehydrate primary bile acids into these unsaturated metabolites[6],[4]. Understanding the physical chemistry of Chol-3-en-24-oic acid is therefore paramount for researchers developing novel absorption enhancers, lipid-lowering therapeutics, or microbiome-derived biomarkers[7].

References

  • LookChem. (n.d.). chol-3-en-24-oic acid | CAS 28083-35-4 Chemical Properties. Retrieved April 3, 2026, from[Link]

  • Kakiyama, G., et al. (2004). Chemical synthesis of (22E)-3 alpha,6 beta,7 beta-trihydroxy-5 beta-chol-22-en-24-oic acid and its taurine and glycine conjugates: a major bile acid in the rat. Journal of Lipid Research, 45(3), 567-573. Retrieved April 3, 2026, from[Link]

  • Teikyo University Lipid Database. (n.d.). 5β-CHOL-3-EN-24-OIC ACID NMR & MS Spectra. Retrieved April 3, 2026, from [Link]

  • Google Patents. (2007). WO2007061820A2 - Dissolution of arterial cholesterol plaques by a class of pharmacological compounds.
  • International Journal of Environmental Sciences. (n.d.). Profiling And Potential Use Of Bioactive Molecules From The Skin Mucus Of Two Cat Fishes From India. Retrieved April 3, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stereoisomers of Chol-3-en-24-oic Acid: Separation, Characterization, and Biological Significance

This guide provides an in-depth technical exploration of the stereoisomers of Chol-3-en-24-oic acid, a bile acid of significant interest in metabolic research and drug development. For researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the stereoisomers of Chol-3-en-24-oic acid, a bile acid of significant interest in metabolic research and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of stereoisomerism is not merely an academic exercise but a critical necessity. The spatial arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This document offers a comprehensive overview of the structural complexities of Chol-3-en-24-oic acid, detailed analytical methodologies for the separation and characterization of its stereoisomers, and a discussion of their potential biological significance.

Part 1: The Molecular Architecture of Chol-3-en-24-oic Acid and Its Stereochemical Complexity

The biological activity of any molecule is intrinsically linked to its three-dimensional structure. In the case of steroidal compounds like Chol-3-en-24-oic acid, the rigid, fused-ring system gives rise to a multitude of stereochemical possibilities, each with its own unique biological identity.

The Cholestane Framework: A Foundation for Diversity

Chol-3-en-24-oic acid is built upon the cholestane skeleton, a 27-carbon tetracyclic hydrocarbon. This framework, consisting of three six-membered rings (A, B, and C) and one five-membered ring (D), is the common ancestor of all steroids. The specific stereochemistry of the ring junctions (the points where the rings are fused) dictates the overall shape of the molecule, which in turn governs its interaction with biological macromolecules.

Decoding the Nomenclature: Chol-3-en-24-oic Acid

The IUPAC name "Chol-3-en-24-oic acid" provides a concise description of the molecule's key features:

  • Chol- : Indicates the cholestane core structure.

  • -3-en : Specifies the presence of a double bond between carbons 3 and 4 in the A-ring.

  • -24-oic acid : Denotes a carboxylic acid group at position 24 on the side chain.

The naturally occurring bile acids typically belong to the 5β-series, meaning the A and B rings are cis-fused, resulting in a bent overall structure. PubChem lists the compound as 5beta-chol-3-en-24-oic acid.[1][2]

Mapping the Chiral Centers: The Genesis of Stereoisomers

The potential for stereoisomerism in Chol-3-en-24-oic acid arises from the presence of multiple chiral centers. A chiral center is a carbon atom bonded to four different groups, creating a non-superimposable mirror image. In the 5β-chol-3-en-24-oic acid structure, the key chiral centers are located at positions 5, 8, 9, 10, 13, 14, 17, and 20. The presence of the double bond at C3-C4 eliminates chirality at these positions in the parent structure.

The side chain also introduces a chiral center at C-20. The configuration at each of these centers can be either R or S, leading to a large number of potential stereoisomers.

Caption: Key chiral centers in the 5β-Chol-3-en-24-oic acid structure.

Types of Stereoisomers in Chol-3-en-24-oic Acid: Enantiomers and Diastereomers

The stereoisomers of Chol-3-en-24-oic acid can be broadly classified into two categories:

  • Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in opposite directions.

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation by techniques like chromatography.

The synthesis of different diastereoisomers of bile acids has been a subject of research to explore their unique biological activities.[3]

Part 2: Analytical Strategies for the Separation and Elucidation of Stereoisomers

The separation and characterization of stereoisomers from a complex mixture is a significant analytical challenge. A multi-pronged approach, combining high-resolution separation techniques with sophisticated spectroscopic methods, is often necessary for unambiguous identification.

The Lynchpin of Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bile acids and their isomers.[4] The choice of stationary phase is critical for achieving the desired separation.

For the separation of enantiomers, chiral stationary phases are indispensable. These are HPLC column packing materials that are themselves chiral and can thus interact differently with the enantiomers of the analyte, leading to different retention times. Common CSPs for the separation of steroidal compounds include those based on:

  • Polysaccharides: Such as cellulose and amylose derivatives, which have helical structures that create chiral grooves for differential interaction.

  • Cyclodextrins: These are cyclic oligosaccharides that have a chiral cavity into which one enantiomer may fit better than the other.

This protocol outlines a general approach for the separation of Chol-3-en-24-oic acid stereoisomers. Optimization will be required for specific applications.

Parameter Description Rationale
Column Chiral Polysaccharide-based (e.g., Chiralpak IA, IB) or Cyclodextrin-based (e.g., Astec CYCLOBOND I 2000)Provides the necessary chiral recognition for enantiomeric separation.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol)The ratio of the solvents is adjusted to optimize the retention and resolution of the isomers.
Flow Rate 0.5 - 1.5 mL/minA balance between analysis time and separation efficiency.
Detection UV (at a low wavelength, e.g., 200-210 nm) or Mass Spectrometry (MS)UV detection is straightforward if the compound has a chromophore. MS provides higher sensitivity and structural information.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase) and filtration.Ensures sample compatibility with the mobile phase and removes particulates that could damage the column.
Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of bile acids.[5] However, due to their low volatility, bile acids must first be derivatized.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For bile acids, a two-step derivatization is common:

  • Methylation: The carboxylic acid group is converted to a methyl ester.

  • Trimethylsilylation: The hydroxyl groups (if any) are converted to trimethylsilyl (TMS) ethers.

  • Derivatization:

    • Methylation: Treat the sample with a methylating agent such as diazomethane or methanolic HCl.

    • Trimethylsilylation: After methylation, treat the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A gradient from a low temperature (e.g., 150 °C) to a high temperature (e.g., 300 °C) to elute the derivatized isomers.

    • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-600.

Unveiling the 3D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography can separate isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating their precise three-dimensional structure.[6]

  • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The chemical shifts and coupling constants of the protons in the steroid nucleus and side chain are highly sensitive to the stereochemistry.

  • ¹³C NMR: Provides information about the carbon skeleton. The chemical shift of each carbon is unique and depends on its local environment.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is crucial for determining relative stereochemistry.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

The use of advanced NMR techniques has been instrumental in the structural determination of complex steroids.[7][8]

The stereochemistry of the ring junctions and substituents can be determined by analyzing:

  • Chemical Shifts: The precise chemical shifts of the angular methyl groups (C18 and C19) are particularly diagnostic of the overall steroid conformation.

  • Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. This can be used to determine the relative stereochemistry of substituents on the rings.

  • NOE Effects: The presence of an NOE between two protons indicates that they are less than 5 Å apart in space. This is invaluable for establishing the stereochemical relationships between different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility-Mass Spectrometry (IM-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.[9] Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation by separating ions based on their size and shape (their collision cross-section) in the gas phase. This can be particularly useful for separating isomers that are difficult to resolve by chromatography alone.[10]

cluster_0 Sample Preparation cluster_1 Separation cluster_2 Detection & Characterization Sample Sample Extraction Extraction Sample->Extraction Derivatization (for GC) Derivatization (for GC) Extraction->Derivatization (for GC) HPLC HPLC Extraction->HPLC GC GC Derivatization (for GC)->GC UV UV HPLC->UV MS MS HPLC->MS GC->MS NMR NMR MS->NMR Structure Elucidation Structure Elucidation NMR->Structure Elucidation

Caption: Integrated workflow for stereoisomer analysis.

Part 3: Biological Significance and Future Directions

The precise stereochemistry of a bile acid is not just a matter of chemical curiosity; it is of profound biological importance. Different stereoisomers can exhibit vastly different biological activities, metabolic fates, and toxicological profiles.

Stereochemistry and Biological Activity: A Critical Relationship

The interaction of a small molecule with a biological target, such as a receptor or an enzyme, is highly dependent on the three-dimensional complementarity between the two. Even a subtle change in the stereochemistry of the small molecule can dramatically alter its binding affinity and, consequently, its biological effect. For example, the orientation of hydroxyl groups on the steroid nucleus of bile acids determines their ability to activate nuclear receptors like the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.

Potential Pharmacological Relevance of Chol-3-en-24-oic Acid Stereoisomers

While the specific biological activities of the various stereoisomers of Chol-3-en-24-oic acid are still an active area of research, it is reasonable to hypothesize that they will exhibit differential effects on:

  • Nuclear Receptor Activation: Different isomers may act as agonists, antagonists, or allosteric modulators of receptors such as FXR, PXR, and VDR.

  • Membrane Interactions: The amphipathic nature of bile acids allows them to interact with cell membranes, and their stereochemistry will influence these interactions.

  • Metabolism: The enzymes responsible for bile acid metabolism are often stereoselective, meaning that different isomers will be metabolized at different rates and through different pathways.

Future Perspectives in Stereoisomer Research

The field of stereoisomer research is continually evolving, driven by advances in analytical technology and a growing appreciation for the importance of stereochemistry in biology and medicine. Future directions in the study of Chol-3-en-24-oic acid stereoisomers will likely include:

  • Stereoselective Synthesis: The development of synthetic methods to produce individual stereoisomers in high purity will be crucial for their biological evaluation.

  • Advanced Analytical Techniques: The further development and application of techniques like chiral supercritical fluid chromatography (SFC) and advanced IM-MS will enable more efficient and comprehensive analysis of complex mixtures of stereoisomers.

  • Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will provide a more complete understanding of the biological roles of different stereoisomers.

References

  • Han, X., & Gross, R. W. (2020). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Methods in Molecular Biology, 2084, 209-222.
  • Gertsman, I., Gangoiti, J. A., & Barshop, B. A. (2023). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. Metabolites, 13(2), 209.
  • Wegner, C. D., & Jutila, M. A. (2018). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. MethodsX, 5, 153-159.
  • Shimadzu Corporation. (n.d.). Analysis of Bile Acid by GC-MS.
  • SCIEX. (n.d.). Bile acid analysis.
  • Miyake, Y., & Hirata, M. (2007). Separation of Isomers and Enantiomers by Bile Acid Derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 58(3-4), 211-221.
  • Giera, M., & Bracher, F. (2011). Application of fluorine NMR for structure identification of steroids. Magnetic Resonance in Chemistry, 49(5), 253-260.
  • Une, M., Nagai, F., Kihira, K., Kuramoto, T., & Hoshita, T. (1983). Synthesis of four diastereoisomers at carbons 24 and 25 of 3 alpha,7 alpha,12 alpha,24-tetrahydroxy-5 beta-cholestan-26-oic acid, intermediates of bile acid biosynthesis. Journal of Lipid Research, 24(7), 924-929.
  • Zheng, X., Wojcik, R., Zhang, X., Ibrahim, Y. M., Burnum-Johnson, K. E., Orton, D. J., ... & Smith, R. D. (2018). Rapid Ion Mobility Separations of Bile Acid Isomers Using Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. Analytical Chemistry, 90(17), 10437-10444.
  • Jaeger, M., & Aspers, R. L. E. G. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes (pp. 275-314). Royal Society of Chemistry.
  • G. A. Tolstikov, & M. I. Kislitsin. (2000). NMR spectroscopy for studying structure and intramolecular dynamics of modified analogs of steroid hormones. Russian Chemical Bulletin, 49(1), 1-22.
  • Iida, T., Momose, T., & Nambara, T. (1985). Potential bile acid metabolites. 6. Stereoisomeric 3,7-dihydroxy-5.beta.-cholanic acids. The Journal of Organic Chemistry, 50(12), 2067-2072.
  • Palmer, C. P. (2021). Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000–2020. Molecules, 26(18), 5543.
  • Wiley. (n.d.). Chol-9(11)-en-24-oic acid, 3-(acetyloxy)-12-oxo-, methyl ester, (3.alpha.,5.beta.)-. SpectraBase.
  • Nanalysis Corp. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • PubChem. (n.d.). 5beta-chol-3-en-24-oic acid.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284016, 5beta-Chol-3-en-24-oic Acid.
  • Li, T., & Chiang, J. Y. L. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 846944.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5283983, 3alpha,12alpha-Dihydroxy-5beta-chol-9(11)-en-24-oic Acid.
  • PubChem. (n.d.). 12alpha-hydroxy-5beta-chol-3-en-24-oic acid.
  • National Institute of Standards and Technology. (n.d.). Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester, (3α,5β,7α,12α)-. In NIST Chemistry WebBook.
  • Iida, T., et al. (1993). Structure of cholic acid, 3,6,7,12-tetrahydroxy-5-cholan-24-oic acid... Journal of Lipid Research, 34(10), 1821-1831.
  • Belguidoum, H., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3048.
  • Shalon, Y., & Elliott, W. H. (1976). Bile acids. LII. The synthesis of 24-nor-5alpha-cholic acid and its 3beta-isomer. Steroids, 28(5), 655-667.
  • Maeda, Y., et al. (1984). Identification of 3β,7β-dihydroxy-5β-cholan-24-oic acid in serum from patients treated with ursodeoxycholic acid. Journal of Lipid Research, 25(1), 14-26.
  • A. S. Sobyanin, et al. (2020). pH-Sensitive Liposomes with Embedded 3-(isobutylamino)cholan-24-oic Acid: What Is the Possible Mechanism of Fast Cargo Release?. Langmuir, 36(33), 9871-9880.
  • Wang, Y., et al. (2024). Effects of chlorogenic acid and its isomers on growth performance and antioxidant function of broilers: a meta-analysis. Poultry Science, 103(1), 103229.
  • Sigma-Aldrich. (n.d.). 3-hydroxy chol-5-en-24-oic acid.
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Foundational

Unlocking the Metabolic and Therapeutic Potential of 5β-Chol-3-en-24-oic Acid: A Technical Guide to Bile Acid Precursors

Executive Summary 5β-chol-3-en-24-oic acid (commonly referred to as Δ3 -cholenoic acid or 3-cholenoic acid) is a rare, monounsaturated secondary bile acid derivative. Unlike primary bile acids synthesized directly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5β-chol-3-en-24-oic acid (commonly referred to as Δ3 -cholenoic acid or 3-cholenoic acid) is a rare, monounsaturated secondary bile acid derivative. Unlike primary bile acids synthesized directly in the liver via the CYP7A1 and CYP27A1 pathways, this molecule is an exclusive product of complex host-microbiome co-metabolism[1]. Historically viewed as a minor metabolic byproduct, recent advances in high-resolution metabolomics have repositioned 5β-chol-3-en-24-oic acid as a critical biomarker in colorectal carcinogenesis, a metabolic indicator of gut dysbiosis, and a potential pharmacological agent for cardiovascular disease.

This whitepaper provides an authoritative, E-E-A-T-aligned guide on the biochemical pathways, pathophysiological significance, and analytical methodologies required to isolate and quantify this unique bile acid precursor.

Biochemical Profile & Host-Microbiome Metabolic Pathway

The structural geometry of 5β-chol-3-en-24-oic acid ( C24​H38​O2​ ) lacks the typical hydroxyl groups found on the steroid nucleus of primary bile acids. Its biosynthesis requires a multi-step, cross-kingdom metabolic relay:

  • Hepatic Synthesis & Bacterial Dehydroxylation: Primary bile acids (e.g., chenodeoxycholic acid) are secreted into the gut and converted into secondary bile acids like lithocholic acid (LCA) via bacterial 7α-dehydroxylation.

  • Hepatic Sulfation: A portion of LCA is reabsorbed and sulfated in the liver to form sulfolithocholic acid, a detoxification mechanism intended to enhance fecal excretion.

  • Microbial Transformation: In the distal colon, specific bacterial consortia expressing sulfatase and dehydratase enzymes cleave the sulfate group and introduce a double bond at the C3 position, yielding 5β-chol-3-en-24-oic acid[1].

MetabolicPathway CDCA Chenodeoxycholic Acid (Primary Bile Acid) LCA Lithocholic Acid (LCA) (Secondary Bile Acid) CDCA->LCA Gut Microbiota (7α-dehydroxylation) SLCA Sulfolithocholic Acid (Hepatic Sulfation) LCA->SLCA Hepatic Sulfotransferase Cholenoic 5β-chol-3-en-24-oic acid (Microbial Metabolite) SLCA->Cholenoic Microbial Sulfatase & Dehydration Excretion Fecal Excretion & Biomarker Detection Cholenoic->Excretion Accumulation in Dysbiosis/Cancer

Metabolic pathway of 5β-chol-3-en-24-oic acid via host-microbiome co-metabolism.

Pathophysiological Significance

Oncology: Colorectal Carcinogenesis

The presence of 5β-chol-3-en-24-oic acid in the gut is strongly correlated with malignant transformation. In a seminal , this bacterial metabolite was detected in the feces of 64% of patients with large bowel cancer, compared to only 14% of healthy matched controls[1].

Mechanistic Causality: The molecule's high lipophilicity allows it to readily intercalate into the phospholipid bilayers of colonic epithelial cells. Experimental models have proven that intrarectal instillation of 5β-chol-3-en-24-oic acid actively promotes N-methyl-N-nitrosourea (MNU)-induced colonic tumorigenesis in rats[2]. It acts as a tumor promoter by inducing localized oxidative stress, disrupting cellular apoptosis, and stimulating hyperproliferation in the colonic crypts.

Infectious Disease: Microbiome Dysbiosis

Conversely, the absence of this metabolite is a powerful indicator of severe microbiome disruption. High-throughput GC-MS profiling has revealed that diminished levels of Δ3 -cholenoic acid correlate strongly with Clostridioides difficile infection (CDI)[3]. The eradication of the specific bacterial taxa responsible for the desulfation and dehydration of sulfolithocholic acid leaves the host vulnerable to pathogenic colonization, making this bile acid a proxy for colonization resistance[3].

Cardiovascular: Atherosclerotic Plaque Dissolution

Beyond the gastrointestinal tract, bile acid precursors exhibit potent surfactant properties. Recent pharmacological innovations have explored the systemic administration of bile salts and precursors, including chol-3-en-24-oic acid, via transdermal or sublingual routes to bypass the enterohepatic circulation[4]. Once in the systemic circulation, these compounds utilize their amphiphilic nature to directly emulsify and dissolve the lipidic core of arterial atherosclerotic plaques, significantly reducing arterial stenosis and plaque vulnerability[4].

Analytical Methodologies: Self-Validating GC-MS Protocol

Because bile acids possess high boiling points and thermal instability, they are not amenable to direct Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is mandatory. The following protocol is engineered as a self-validating system , ensuring that every step contains internal checks to prevent false negatives or quantitative drift.

Step-by-Step Workflow
  • Sample Normalization (Lyophilization): Causality: Fecal water content varies wildly (60-90%). Lyophilizing the sample to a dry powder ensures that subsequent quantifications are standardized by dry weight, eliminating moisture-induced derivatization failure (especially critical for moisture-sensitive TMS reagents).

  • Internal Standard (IS) Spiking (The Self-Validating Step): Causality: Before any chemical extraction, spike the lyophilized feces with a known concentration of a non-endogenous bile acid (e.g., 23-nordeoxycholic acid or LCA- d4​ ). If the final MS peak area of the IS deviates by >15% from the calibration baseline, the extraction is flagged for matrix interference or procedural loss, invalidating the run.

  • Biphasic Solvent Extraction: Extract using a Methanol:Chloroform (2:1 v/v) gradient. Causality: This specific ratio precipitates structural proteins and complex carbohydrates while partitioning the highly lipophilic 5β-chol-3-en-24-oic acid entirely into the organic phase.

  • Derivatization (TFA-HFIP): React the dried extract with Trifluoroacetic anhydride (TFA) and Hexafluoroisopropanol (HFIP) at 37°C for 30 minutes[5]. Causality: TFA-HFIP replaces polar carboxyl protons with highly volatile fluorinated moieties. This drastically lowers the boiling point and provides distinct, highly stable fragmentation patterns necessary to differentiate Δ3 -cholenoic acid from its saturated isomers.

  • GC-MS Acquisition: Inject 1 µL into a DB-5MS capillary column under Electron Ionization (EI) mode. Match the resulting spectra against the NIST database and authentic synthesized standards[3].

AnalyticalWorkflow S1 Fecal Sample Lyophilization S2 Solvent Extraction (Methanol/Chloroform) S1->S2 S3 Derivatization (TMS or TFA-HFIP) S2->S3 S4 GC-MS / LC-MS Acquisition S3->S4 S5 Spectral Matching (NIST & Standards) S4->S5

Self-validating GC-MS analytical workflow for fecal bile acid extraction and quantification.

Quantitative Data Presentation

The following table summarizes the key spectrometric features and clinical observations for 5β-chol-3-en-24-oic acid compared to primary and secondary baseline bile acids.

Compound NameChemical FormulaPrecursor Ion (m/z)*Retention Time (min)Clinical Observation & Significance
Lithocholic Acid (LCA) C24​H40​O3​ 376.57~28.10Baseline secondary bile acid; precursor to sulfated derivatives.
5β-chol-3-en-24-oic acid C24​H38​O2​ 358.56~27.45Elevated (64%) in CRC [1]; Depleted in CDI dysbiosis [3].
Deoxycholic Acid (DCA) C24​H40​O4​ 392.57~29.20Major secondary bile acid; highly abundant in healthy cohorts.

*Note: m/z values represent the underivatized exact mass. Derivatization (e.g., TMS) will shift the observed molecular ion (e.g., Δ3 -cholenoic acid TMS derivative yields a putative molecular ion at m/z 430)[3].

References

  • Hikasa Y, Tanida N, Ohno T, Shimoyama T. Faecal bile acid profiles in patients with large bowel cancer in Japan. Gut. 1984 Aug;25(8):833-8. National Institutes of Health (PubMed).[Link]

  • Sawada K, Kawaura A, Tanida N, Shimoyama T, Narisawa T. Promoting Effect of 5β-Chol-3-en-24-oic Acid on N-Methyl-N-nitrosourea-induced Colonic Tumorigenesis in Rats. Japanese Journal of Cancer Research. 1987;78(9):908-914. J-STAGE.[Link]

  • Zadini F, Zadini G.Dissolution of arterial cholesterol plaques by pharmacological preparation. US Patent US20070129425A1.

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Exploratory

The Biological Significance of the 3-Ene Structure in Cholenoic Acids: Structural, Pharmacological, and Analytical Paradigms

Introduction: The 3-Ene Modification in Bile Acid Chemistry Bile acids (BAs) are facially amphipathic steroid molecules that regulate lipid metabolism, energy homeostasis, and immune responses through targeted interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3-Ene Modification in Bile Acid Chemistry

Bile acids (BAs) are facially amphipathic steroid molecules that regulate lipid metabolism, energy homeostasis, and immune responses through targeted interactions with nuclear and membrane receptors[1]. The canonical BA structure features a saturated steroid nucleus with a hydroxyl group at the C-3 position (typically 3α-OH). This 3-OH group is structurally critical for both physiological micelle formation and canonical receptor binding[2].

However, advanced metabolomic profiling of the gut microbiome has revealed the presence of non-canonical derivatives, most notably the Δ3-cholenoic acids (3-ene cholenoic acids) [3]. These molecules are characterized by the complete loss of the 3-hydroxyl group and the introduction of a double bond (Δ3) within the A-ring of the steroid backbone. This specific dehydration reaction is primarily catalyzed by highly specialized intestinal bacteria, such as Fusobacterium strains, which stereospecifically transform host-derived bile acid 3-sulfates into C-3-unsubstituted, ring A-unsaturated bile acids[4].

Physicochemical and Structural Implications

The introduction of the 3-ene structure fundamentally alters the physicochemical properties of the cholenoic acid, shifting its biological utility from a dietary emulsifier to a highly specialized signaling molecule.

  • A-Ring Flattening: The sp2 hybridization at the C-3/C-4 position flattens the A-ring of the steroid backbone. This alters the three-dimensional spatial profile compared to the typical cis-A/B ring junction of standard 5β-cholanoic acids, changing how the molecule docks into receptor ligand-binding domains (LBDs).

  • Hyper-Hydrophobicity: The removal of the polar 3-OH group drastically increases the hydrophobicity of the molecule. While this prevents standard micelle formation, it exponentially increases passive lipid bilayer permeability, allowing these molecules to act as potent intracellular signaling agents[3].

Receptor Pharmacology: FXR, TGR5, and Promiscuity

The biological activity of BAs is largely mediated by the and the [1][5]. The 3-ene modification forces a paradigm shift in how these receptors are activated.

  • Attenuated FXR Activation: The 3α-OH group of canonical BAs forms crucial hydrogen bonds within the LBD of FXR[2]. The 3-ene modification eliminates this hydrogen bond donor/acceptor, generally attenuating canonical FXR activation. However, the flattened A-ring allows for novel, albeit weaker, hydrophobic interactions within the binding pocket.

  • Modulated TGR5 Affinity: TGR5 is highly responsive to hydrophobic bile acids like lithocholic acid (LCA)[6]. While 3-ene cholenoic acids lack the 3-OH, their extreme hydrophobicity allows them to efficiently partition into the cellular membrane and interact with the transmembrane domains of TGR5, modulating cAMP signaling cascades[5].

  • Receptor Promiscuity: The structural shift promotes promiscuous binding to other nuclear receptors, including the Pregnane X Receptor (PXR) and the Glucocorticoid Receptor (GR). This promiscuity is currently being investigated for its unique immunomodulatory and anti-inflammatory effects in neurodegenerative and metabolic diseases[7].

Table 1: Physicochemical and Pharmacological Comparison
CompoundStructural MotifHydrophobicityFXR ActivationTGR5 AffinityOptimal Analytical Modality
Cholic Acid (CA) 3α, 7α, 12α-OHLowWeakWeakLC-MS/MS (ESI-)
Lithocholic Acid (LCA) 3α-OHHighModeratePotentLC-MS/MS (ESI-)
Δ3-Cholenoic Acid 3-ene (C3=C4 or C2=C3)Very HighAttenuatedModulatedGC-MS (EI)

Clinical Significance: Biomarkers of Microbiome Integrity

Recent high-resolution metabolomic studies have identified cholenoic acids as critical biomarkers of gut microbiome health. In patients suffering from , the abundance of cholenoic acid and monohydroxycholenoic acid is severely depleted[3]. These unsaturated, dehydroxylated bile acids are strongly associated with a healthy, non-CDI microbiome. This indicates that the alternative bile acid dehydroxylation pathway—based on dehydration reactions rather than simple dehydroxylation—is a hallmark of robust, pathogen-resistant gut flora[3].

Biosynthesis A Bile Acid 3-Sulfate (Host Liver) B Gut Microbiome (e.g., Fusobacterium spp.) A->B Enterohepatic Circulation C Desulfation & Dehydration B->C Enzymatic Cleavage D Δ3-Cholenoic Acid (3-ene structure) C->D H2O Loss E Receptor Modulation (FXR / TGR5 / PXR) D->E Altered Binding Affinity

Fig 1: Microbial synthesis of Δ3-cholenoic acids from 3-sulfates and receptor modulation.

Experimental Methodologies

Protocol 1: GC-MS Quantification of Δ3-Cholenoic Acids from Fecal Matrices

Detecting 3-ene cholenoic acids requires specific analytical modalities. Because they lack the 3-hydroxyl group, they ionize poorly in standard Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI)[3]. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is the mandatory gold standard.

  • Step 1: Lyophilization and Internal Standardization.

    • Action: Spike 50 mg of wet fecal matrix with 10 µL of D4-cholic acid (internal standard), then lyophilize for 24 hours at -50°C.

    • Causality: Water aggressively hydrolyzes silylation reagents (e.g., BSTFA). Complete desiccation is mandatory to prevent incomplete derivatization. The internal standard must be added before lyophilization to self-validate recovery efficiency across the entire extraction workflow.

  • Step 2: Biphasic Solvent Extraction.

    • Action: Homogenize the lyophilized pellet in 500 µL of ice-cold Methanol:Chloroform:Water (2:2:1 v/v/v). Centrifuge at 14,000 x g for 15 mins.

    • Causality: The extreme hydrophobicity of 3-ene cholenoic acids requires a non-polar organic phase for efficient partitioning, while the methanol precipitates interfering proteins.

  • Step 3: Two-Stage Derivatization (Methoximation & Silylation).

    • Action: Evaporate the organic supernatant under N2. Reconstitute in 30 µL of Methoxyamine-HCl in pyridine (15 mg/mL); incubate at 37°C for 90 mins. Add 30 µL of BSTFA + 1% TMCS; incubate at 70°C for 60 mins.

    • Causality: Methoximation locks any transient keto-enol tautomers. BSTFA silylates the C-24 carboxylic acid. Because 3-ene cholenoic acids lack a 3-OH group, they exclusively form mono-TMS derivatives, producing a distinct, diagnostic mass shift compared to canonical bile acids that form di- or tri-TMS derivatives.

  • Step 4: GC-MS (EI) Acquisition.

    • Action: Inject 1 µL in splitless mode. Utilize a 70 eV electron ionization source.

    • Causality: As noted in recent metabolomic frameworks[3], 3-ene cholenoic acids lack the necessary functional groups for ESI. High-resolution GC-MS with EI is structurally required to generate the informative fragmentation spectra needed to resolve these non-canonical analytes.

Workflow S1 Fecal Matrix Lyophilization S2 Solvent Extraction S1->S2 S3 TMS Derivatization S2->S3 S4 GC-MS (EI) Acquisition S3->S4 S5 Spectral Deconvolution S4->S5

Fig 2: GC-MS analytical workflow for the isolation and quantification of 3-ene cholenoic acids.

Protocol 2: In Vitro FXR/TGR5 Reporter Assay for Hydrophobic Ligands
  • Step 1: Transfection and Seeding.

    • Action: Co-transfect HEK293T cells with pCMV-FXR, pCMV-RXRα, and a BSEP-promoter luciferase reporter construct. Seed at 2x10^4 cells/well in a 96-well plate.

    • Causality: RXRα is an obligate heterodimer partner for FXR; failing to co-transfect RXRα artificially limits the dynamic range of the assay[5].

  • Step 2: Ligand Treatment in Delipidated Matrix.

    • Action: Wash cells with PBS and apply Δ3-cholenoic acid (0.1 µM - 50 µM) diluted in delipidated BSA-supplemented, serum-free DMEM.

    • Causality: Standard Fetal Bovine Serum (FBS) contains endogenous lipids and albumin that will irreversibly sequester highly lipophilic 3-ene ligands, causing false-negative activation profiles. Delipidated BSA ensures the ligand remains bioavailable to the cells.

  • Step 3: Luminescence Readout and Self-Validation.

    • Action: Lyse cells and quantify luminescence.

    • Causality (Self-Validation): Always run Chenodeoxycholic Acid (CDCA) as a positive FXR control and Lithocholic Acid (LCA) as a positive TGR5 control. If CDCA fails to induce a >10-fold signal over vehicle, the transfection matrix is compromised, invalidating the 3-ene results.

References

  • Robinson, J. I., et al. "Metabolomic networks connect host-microbiome processes to human Clostridioides difficile infections." JCI Insight, 2019.

  • Robben, J., et al. "Formation of delta 2- and delta 3-cholenoic acids from bile acid 3-sulfates by a human intestinal Fusobacterium strain." Applied and Environmental Microbiology, 1989.

  • Kiriyama, Y., & Nochi, H. "Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications." International Journal of Molecular Sciences, 2019.

  • Chiang, J. Y. L. "The acidic pathway of bile acid synthesis: Not just an alternative pathway." Cell & Bioscience, 2013.

  • "Bile acid signalling and its role in anxiety disorders." Frontiers in Endocrinology, 2023.

  • "Screening the binding affinity of bile acid derivatives for the glucocorticoid receptor ligand-binding domain." Journal of the Serbian Chemical Society, 2022.

  • "US Patent 11517577B2 - Fluorinated bile acid derivatives." Google Patents, 2022.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Controlled Synthetic Pathway for Chol-3-en-24-oic Acid from Cholic Acid

Abstract This document provides a detailed, research-grade protocol for the synthesis of Chol-3-en-24-oic acid, an unsaturated bile acid derivative, starting from the readily available primary bile acid, cholic acid (3α,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of Chol-3-en-24-oic acid, an unsaturated bile acid derivative, starting from the readily available primary bile acid, cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid). The described methodology is a multi-step chemical synthesis involving protection of the carboxylic acid moiety, selective conversion of the C3-hydroxyl group into a sulfonate ester, and subsequent base-induced elimination. This application note is intended for researchers in medicinal chemistry, drug development, and steroid chemistry, offering a robust and reproducible pathway to a valuable synthetic intermediate. The rationale behind each step, from reagent selection to reaction conditions, is thoroughly explained to ensure both procedural success and a foundational understanding of the underlying chemical principles.

Introduction: The Rationale for Selective Modification

Cholic acid is a primary bile acid synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of fats.[1][2][3] Its rigid, steroidal skeleton and multiple hydroxyl groups make it an attractive and versatile starting material for the synthesis of novel bioactive molecules and drug delivery systems.[4][5] The target molecule, Chol-3-en-24-oic acid, introduces a double bond into the A-ring of the steroid nucleus. This structural modification is significant as it alters the molecule's planarity and electronic properties, making it a key intermediate for creating derivatives with modified physiological activities or for use in materials science.

The primary challenge in this synthesis is the selective chemical transformation of the hydroxyl group at the C3 position while leaving the C7 and C12 hydroxyls untouched. The presented protocol achieves this selectivity through a classic and reliable strategy in steroid chemistry: converting the target hydroxyl into a superior leaving group, followed by an elimination reaction. By converting the C3-hydroxyl to a p-toluenesulfonate (tosylate) ester, we create a group that is readily displaced under basic conditions to form the desired alkene.[6][7]

Overall Synthetic Strategy

The conversion of cholic acid to Chol-3-en-24-oic acid is accomplished via a three-step process. This strategy is designed for control and high yield, prioritizing the selective formation of the C3-C4 double bond.

G Cholic_Acid Cholic Acid Methyl_Cholate Methyl Cholate (Protected Carboxylic Acid) Cholic_Acid->Methyl_Cholate Step 1: Esterification (MeOH, H+) Tosylate_Intermediate Methyl 3α-Tosyl-7α,12α-dihydroxy- 5β-cholan-24-oate Methyl_Cholate->Tosylate_Intermediate Step 2: Selective Tosylation (TsCl, Pyridine) Alkene_Intermediate Methyl 7α,12α-dihydroxy- chol-3-en-24-oate Tosylate_Intermediate->Alkene_Intermediate Step 3: Elimination (Base, e.g., Li2CO3, DMF) Final_Product Chol-3-en-24-oic Acid Alkene_Intermediate->Final_Product Step 4: Saponification (NaOH, H2O/MeOH)

Diagram 1: High-level workflow for the synthesis of Chol-3-en-24-oic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Cholic Acid≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated, ACS GradeVWR
p-Toluenesulfonyl Chloride (TsCl)≥99%Acros Organics
PyridineAnhydrousSigma-Aldrich
Lithium Carbonate (Li₂CO₃)≥99%Alfa Aesar
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWR
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Prepared
Brine (NaCl solution)Saturated SolutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher Scientific
Silica Gel230-400 meshSorbent Technologies

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Pyridine is toxic and has a strong odor; handle with care.

Protocol 1: Esterification of Cholic Acid to Methyl Cholate

Causality: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the subsequent base-mediated reactions. This is a standard Fischer esterification reaction catalyzed by a strong acid.

  • Suspend cholic acid (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of cholic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully add concentrated sulfuric acid dropwise as a catalyst (approx. 2-3% of the cholic acid mass).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue, which will cause the methyl cholate product to precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Selective Tosylation of Methyl Cholate at the C3-Hydroxyl

Causality: The C3-hydroxyl group is sterically the most accessible of the three hydroxyls, allowing for its selective reaction with the bulky p-toluenesulfonyl chloride under controlled conditions (e.g., low temperature). Pyridine acts as both the solvent and a base to neutralize the HCl byproduct generated during the reaction.[6][8] This conversion is critical as the hydroxyl group is a poor leaving group, while the resulting tosylate is an excellent one.[7]

  • Dissolve the dried methyl cholate (1 equivalent) in cold (0 °C) anhydrous pyridine (approx. 10 mL per gram of methyl cholate) in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at this temperature for 24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Acidify the aqueous mixture to a pH of ~2 using cold 2M HCl to protonate the pyridine and facilitate its removal. A precipitate should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate. This product may be used directly or purified by column chromatography if necessary.

Protocol 3: Elimination of the Tosylate to Form the Alkene

Causality: This step is an E2 (bimolecular elimination) reaction. A suitable base, in this case, lithium carbonate, abstracts a proton from C4, leading to the concerted formation of the C3-C4 double bond and the departure of the tosylate leaving group. DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction.

  • Dissolve the crude tosylate intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add lithium carbonate (Li₂CO₃, 2-3 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours under a nitrogen atmosphere. Monitor by TLC for the disappearance of the tosylate.

  • After cooling, pour the reaction mixture into water and extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product, Methyl 7α,12α-dihydroxychol-3-en-24-oate, by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 4: Saponification to Chol-3-en-24-oic Acid

Causality: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid using a strong base (saponification). Subsequent acidification protonates the carboxylate salt to yield the final product.

  • Dissolve the purified alkene intermediate from the previous step (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Cool the solution to room temperature and reduce the volume of methanol on a rotary evaporator.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2 with 2M HCl. The final product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry thoroughly under vacuum to yield Chol-3-en-24-oic acid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result for Chol-3-en-24-oic Acid
Appearance White to off-white crystalline solid
¹H NMR Appearance of a vinylic proton signal around δ 5.3-5.6 ppm. Disappearance of the C3 proton signal from the cholic acid starting material.
¹³C NMR Appearance of two sp² carbon signals in the range of δ 120-145 ppm.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to a molecular weight of 390.57 g/mol (C₂₄H₃₈O₄).
Purity (HPLC) >95%
Typical Overall Yield 40-55% over 4 steps

Mechanistic Insight: Tosylation and Elimination

The core of this synthesis relies on the principles of converting a poor leaving group (⁻OH) into an excellent one (⁻OTs) and subsequent E2 elimination.

Diagram 2: Simplified mechanism of alcohol tosylation and E2 elimination.

Conclusion

This application note details a reliable and controlled synthetic route for the preparation of Chol-3-en-24-oic acid from cholic acid. By leveraging fundamental organic chemistry principles—namely functional group protection, conversion to a sulfonate ester, and base-induced elimination—this protocol provides a clear pathway for accessing this valuable unsaturated bile acid derivative. The methods described herein are scalable and can be adapted for the synthesis of other A-ring modified steroids, providing a valuable tool for researchers in chemical biology and drug discovery.

References

  • Goto, J., Hasegawa, M., Kato, H., & Nambara, T. (1987). Studies on steroids. CCXXI. A new method for the determination of 3-hydroxy-5-cholen-24-oic acids in serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 1-8. [Link]

  • Metabolon. (n.d.). Cholic Acid. Metabolon. [Link]

  • Wikipedia. (2023). Cholic acid. In Wikipedia. [Link]

  • Mikov, M., Fawcett, J. P., & Sarenac, T. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 981. [Link]

  • Devor, A. W., & Marlow, H. W. (1946). Dehydration of cholic acid. Journal of the American Chemical Society, 68(10), 2101–2101. [Link]

  • Hofmann, A. F. (1963). The preparation of chenodeoxycholic acid and its glycine and taurine conjugates. Acta Chemica Scandinavica, 17, 173-186. [Link]

  • Biocrates Life Sciences AG. (2021). Cholic acid - a signaling molecule. [Link]

  • Chiang, J. Y. L. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research, 50(10), 1955–1966. [Link]

  • Fieser, L. F., & Rajagopalan, S. (1949). Selective Dehydration of Cholic Acid. Journal of the American Chemical Society, 71(11), 3935–3938. [Link]

  • Sarenac, T. M., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 981. [Link]

  • Carey, M. C., & Small, D. M. (1972). Micelle formation by bile salts: physical-chemical and thermodynamic considerations. Archives of Internal Medicine, 130(4), 506-527. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. [Link]

  • Pearson, D. E., & Buehler, C. A. (1974). A survey of methods for the esterification of carboxylic acids. Chemical Reviews, 74(1), 45-86. [Link]

  • ChemBK. (n.d.). Chol-3-en-24-oic acid, 12-(acetyloxy)-, methyl ester, (5β,12α)- (9CI). [Link]

Sources

Application

Analytical Standards for Bile Acid Metabolomics: Application Notes for Chol-3-en-24-oic Acid

Executive Summary The accurate quantification of bile acids (BAs) in complex biological matrices—such as brain tissue, feces, and plasma—is critical for understanding their role in the gut-brain axis, neurodegenerative c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of bile acids (BAs) in complex biological matrices—such as brain tissue, feces, and plasma—is critical for understanding their role in the gut-brain axis, neurodegenerative conditions like Alzheimer's disease[1], and hepatobiliary disorders. However, the structural diversity of BAs, coupled with severe matrix-induced ion suppression during Electrospray Ionization (ESI), presents a significant analytical challenge.

This application note details the use of Chol-3-en-24-oic acid (and its glycine conjugate) as a highly reliable internal standard (IS) for targeted LC-MS/MS and GC-MS metabolomics. By acting as an exogenous surrogate that perfectly mimics the physicochemical behavior of endogenous bile acids, it enables a self-validating analytical workflow with superior recovery rates (95–99%)[1].

Causality in Experimental Design: Why Chol-3-en-24-oic Acid?

In quantitative mass spectrometry, the ideal internal standard must co-elute with target analytes to experience identical matrix effects, yet possess a distinct mass-to-charge ratio (m/z) to prevent isobaric interference.

The Mechanistic Rationale: Endogenous primary and secondary bile acids (e.g., cholic acid, lithocholic acid) are characterized by hydroxyl groups at the 3α or 3β positions. Chol-3-en-24-oic acid is synthesized via the dehydration of lithocholic acid, replacing the 3-hydroxyl group with a Δ3 double bond[1].

  • Chromatographic Fidelity: The retention of the hydrophobic cholanic acid backbone ensures it partitions identically to endogenous BAs during liquid-liquid extraction and reversed-phase chromatography.

  • Mass Differentiation: The loss of the hydroxyl group shifts the mass by -18 Da (loss of H₂O). This moves its m/z out of the detection window of endogenous lithocholic acid.

  • Biological Absence: Because it is primarily a rare microbial metabolite (e.g., derived from sulfolithocholate[2]), it is virtually absent in baseline human plasma or brain tissue, ensuring zero background interference.

Physicochemical & Mass Spectrometric Specifications

Understanding the exact mass and collisional cross-section (CCS) of Chol-3-en-24-oic acid and its hydroxylated microbial derivatives is essential for setting up Multiple Reaction Monitoring (MRM) transitions and ion mobility separations.

Table 1: Mass Spectrometry Parameters for Chol-3-en-24-oic Acid and Derivatives

Compound NameMolecular FormulaMonoisotopic Mass (Da)[M-H]⁻ m/zPredicted CCS (Ų)
5β-Chol-3-en-24-oic acidC₂₄H₃₈O₂358.287357.280~195.0
12α-Hydroxy-5β-chol-3-en-24-oic acidC₂₄H₃₈O₃374.282373.275197.7[3]
7α,12α-Dihydroxy-5β-chol-3-en-24-oic acidC₂₄H₃₈O₄390.277389.270198.8[4]

Note: CCS values are predicted for negative ion mode [M-H]⁻ adducts, which are standard for acidic bile acid profiling.

Self-Validating Extraction & LC-MS/MS Protocol

This protocol is designed as a closed-loop, self-validating system. Every step includes built-in quality control (QC) metrics to ensure that data integrity is continuously monitored throughout the run.

Reagents & Standard Preparation
  • Stock Solution: Dissolve Chol-3-en-24-oic acid (and its glycine conjugate) in LC-MS grade methanol to a concentration of 1 mg/mL.

  • Working IS Solution: Dilute the stock to 500 ng/mL in 50% methanol/water.

  • Calibration Curve: Prepare a 7-point calibration curve of target endogenous BAs (10 ng/mL to 1000 ng/mL), spiking each with a constant 50 ng/mL of the IS. Causality Note: The linear relationship of this specific IS over the 100-500 ng range guarantees accurate ratiometric quantification[1].

Tissue & Plasma Extraction Workflow
  • Brain Tissue: Lyophilize and powderize brain tissue (approx. 25 ± 0.5 mg)[1].

  • Addition of IS: Spike 10 µL of the Working IS Solution directly onto the tissue or into 100 µL of plasma.

  • Extraction Solvent: Add 300 µL of Ethanol:PBS (85:15, v/v)[1].

    • Causality Note: Brain tissue is highly lipid-rich. Pure organic solvents crash out too many non-polar lipids, risking column fouling. The 15% PBS maintains a slight aqueous microenvironment to solubilize highly polar taurine-conjugated BAs, while the 85% ethanol efficiently precipitates proteins.

  • Homogenization: Subject to ice-based sonication (500 W; 6 s on, 6 s off) for 10 min[5].

  • Centrifugation: Incubate at -20°C for 30 min to maximize protein precipitation, then centrifuge at 13,000 rpm for 15 min[5]. Collect the supernatant for analysis.

Chromatographic & MS Conditions
  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)[5].

  • Mobile Phase A: 0.1% Formic acid in ultra-pure water[5].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (ACN)[5].

  • Gradient: 5% B to 25% B (0–1.5 min), 25% B to 100% B (1.5–10.0 min), hold at 100% B (10.0–13.0 min), return to 5% B (13.0–13.5 min), and equilibrate (13.5–14.5 min) at a flow rate of 0.40 mL/min[5].

  • MS Parameters: Negative ESI mode. Gas temperature at 350°C, gas flow 45 L/h[5].

System Suitability & Quality Control (The Self-Validation Engine)

To ensure the protocol validates itself during execution:

  • QC Pooling: Combine 10 µL of every extracted sample supernatant to create a Pooled QC sample[5].

  • Validation Checkpoint: Inject the QC pool three times before the analytical batch. Calculate the Relative Standard Deviation (RSD) of the Chol-3-en-24-oic acid peak area.

  • Pass/Fail Criteria: Proceed with the batch only if the IS peak area RSD is <15%. If RSD >15%, it indicates extraction inconsistency or ESI source fouling. Variables with >30% RSD in QC samples post-run must be excluded from multivariate analysis[5].

Workflow Visualization

G cluster_0 Phase 1: Sample Preparation & Spiking cluster_1 Phase 2: LC-MS/MS Analysis Sample Biological Matrix (Brain Tissue / Plasma) Spike Spike IS: Chol-3-en-24-oic acid (Distinct m/z, mimics endogenous recovery) Sample->Spike Homogenize Homogenization & Lysis (Ethanol:PBS 85:15) Spike->Homogenize Centrifuge Centrifugation (13,000 rpm, 15 min, -20°C) Homogenize->Centrifuge LC UPLC Separation (BEH C18, 1.7 µm) Centrifuge->LC MS ESI-MS/MS (Negative Mode) MRM Transitions LC->MS Data Absolute Quantification (Normalization via IS Area) MS->Data

Figure 1: Self-validating LC-MS/MS workflow for bile acid targeted metabolomics using Chol-3-en-24-oic acid.

References

  • Targeted metabolomic profiling finds bile acid disturbances in Alzheimer's disease. ResearchGate. Available at:[Link]

  • 12alpha-hydroxy-5beta-chol-3-en-24-oic acid (C24H38O3). PubChemLite, Université du Luxembourg. Available at: [Link]

  • 7alpha,12alpha-dihydroxy-5beta-chol-3-en-24-oic acid (C24H38O4). PubChemLite, Université du Luxembourg. Available at:[Link]

  • Varied doses and chemical forms of selenium supplementation differentially affect mouse intestinal physiology. The Royal Society of Chemistry. Available at:[Link]

  • Arachidyl amido cholanoic acid (Aramchol) is a cholesterol solubilizer and prevents the formation of cholesterol gallstones in inbred mice. ResearchGate. Available at:[Link]

Sources

Method

Derivatization of Chol-3-en-24-oic Acid for Gas Chromatography (GC) Analysis: Principles and Protocols

An Application Guide Abstract: This technical guide provides a detailed exploration of the essential derivatization techniques required for the successful analysis of Chol-3-en-24-oic acid and related unsaturated bile ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract: This technical guide provides a detailed exploration of the essential derivatization techniques required for the successful analysis of Chol-3-en-24-oic acid and related unsaturated bile acids using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). The inherent low volatility and thermal lability of steroidal carboxylic acids necessitate chemical modification to enable their transition into the gas phase without degradation. This document outlines the fundamental principles, compares primary derivatization strategies, provides detailed, field-tested protocols, and offers insights into the causality behind experimental choices. It is intended for researchers, analytical chemists, and drug development professionals seeking robust and reproducible methods for bile acid quantification.

Introduction: The Analytical Challenge of Unsaturated Bile Acids

Chol-3-en-24-oic acid is an unsaturated bile acid, a class of molecules that are crucial end-products of cholesterol metabolism[1]. Accurate quantification of specific bile acids in biological matrices is vital for research into metabolic disorders, liver diseases, and the gut microbiome[2][3]. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolving power and sensitive detection, making it a powerful tool for this purpose[4][5].

However, direct GC analysis of bile acids is not feasible. The molecular structure, characterized by a polar carboxylic acid group and a high-molecular-weight steroid nucleus, results in low volatility and poor thermal stability[5][6]. At the high temperatures of the GC inlet and column, these molecules are prone to decomposition and exhibit poor chromatographic behavior, leading to broad, tailing peaks or complete sample loss[6].

Derivatization is the cornerstone of bile acid analysis by GC. This process involves the chemical modification of polar functional groups to increase analyte volatility and thermal stability, thereby enabling efficient chromatographic separation and detection[4][7]. This guide will focus on the most effective derivatization strategies for Chol-3-en-24-oic acid, focusing on the critical carboxylic acid moiety.

Core Principle: Overcoming Polarity and Enhancing Volatility

The primary goal of derivatization for GC is to replace active, polar hydrogen atoms in functional groups like carboxylic acids (-COOH) and hydroxyls (-OH) with non-polar, thermally stable protecting groups[8][9]. This transformation has two key effects:

  • Reduces Polarity: It eliminates the capacity for hydrogen bonding between analyte molecules, which is the primary force preventing them from entering the gas phase[8].

  • Increases Volatility: The resulting derivatives have lower boiling points and can be readily vaporized in the GC inlet without thermal degradation.

For Chol-3-en-24-oic acid, the C-24 carboxylic acid is the principal target for derivatization. Two main strategies are employed: esterification of the carboxyl group and silylation , which can derivatize both carboxyl and hydroxyl groups.

Strategy 1: Two-Step Methylation and Silylation

This is a classic and highly robust method for bile acid analysis. It involves two distinct steps: first, the esterification of the carboxylic acid to a methyl ester, followed by the silylation of any hydroxyl groups present on the steroid nucleus. This approach is favored because the resulting methyl esters are often more stable than silyl esters[5]. While Chol-3-en-24-oic acid itself may lack hydroxyl groups, many related bile acids in a biological sample will have them, making this a universally applicable method for bile acid profiling.

Causality and Rationale
  • Esterification First: Converting the carboxylic acid to a methyl ester in the first step creates a stable, less polar molecule. This is often achieved using reagents like trimethylsilyldiazomethane (TMS-diazomethane), a safer alternative to the highly toxic and explosive diazomethane[7][10].

  • Silylation Second: Subsequent silylation targets the less reactive hydroxyl groups. Using a powerful silylating agent like N-trimethylsilylimidazole (TMSI) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) ensures complete derivatization of even sterically hindered hydroxyls[5][11]. Pyridine is often used as a solvent as it is a good base to catalyze the reaction and neutralize the HCl byproduct[8].

Protocol 1: Two-Step Derivatization

Materials:

  • Dried sample containing Chol-3-en-24-oic acid

  • TMS-diazomethane solution (2.0 M in hexanes)

  • Methanol

  • Benzene (or Toluene as a safer alternative)

  • Pyridine, anhydrous

  • N-trimethylsilylimidazole (TMSI)

  • Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

  • Nitrogen gas stream for evaporation

Procedure:

Step A: Methylation of the Carboxyl Group [5]

  • Ensure the sample is completely dry in a GC vial. Moisture is detrimental to the subsequent silylation step. Evaporate any solvent under a gentle stream of dry nitrogen.

  • Add 80 µL of benzene (or toluene) and 20 µL of methanol to the dried sample.

  • Carefully add 50 µL of TMS-diazomethane solution. A yellow color should persist, indicating an excess of reagent.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Evaporate the solvents completely under a nitrogen stream in a fume hood.

Step B: Trimethylsilylation (TMS) of Hydroxyl Groups [5]

  • To the dried methyl-esterified sample, add 25 µL of anhydrous pyridine.

  • Add 50 µL of N-trimethylsilylimidazole (TMSI) and 5 µL of trimethylchlorosilane (TMCS).

  • Cap the vial tightly and vortex to mix.

  • Heat the vial at 60°C for 10-15 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

G cluster_workflow Two-Step Derivatization Workflow A Dried Bile Acid Sample B Step 1: Methylation (TMS-Diazomethane, MeOH) A->B C Intermediate: Methyl Ester Bile Acid (Dried) B->C D Step 2: Silylation (TMSI, TMCS, Pyridine) C->D E Final Derivative: Methyl Ester, TMS Ether (Ready for GC-MS) D->E

Fig. 1: Workflow for the two-step derivatization process.

Strategy 2: Comprehensive Single-Step Silylation

For a more streamlined workflow, a single-step silylation can be employed to derivatize both the carboxylic acid and any hydroxyl groups simultaneously. This is achieved using a potent silylating reagent cocktail. This method is faster but may result in silyl esters that are more susceptible to hydrolysis than the methyl esters formed in the two-step method.

Causality and Rationale
  • Powerful Reagents: This method relies on strong silylating agents, most commonly N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with 1% trimethylchlorosilane (TMCS)[7]. BSTFA is a powerful TMS donor, while TMCS acts as a catalyst, enhancing the reactivity of the silylating agent, particularly for sterically hindered groups[8].

  • Moisture Sensitivity: Silylating reagents are extremely sensitive to moisture[7]. Any water present in the sample or solvent will be preferentially silylated, consuming the reagent and potentially producing interfering siloxane peaks in the chromatogram. Therefore, rigorous drying of the sample and use of anhydrous solvents are critical for success.

Protocol 2: Comprehensive Silylation

Materials:

  • Dried sample containing Chol-3-en-24-oic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile, anhydrous

  • Heating block or oven

  • GC vials with inserts

  • Nitrogen gas stream for evaporation

Procedure: [7][12]

  • Place the completely dried sample in a GC vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS. A 1:1 ratio of solvent to reagent is a common starting point.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 30-60 minutes[7][13].

  • Cool the vial to room temperature before injection into the GC-MS system.

G Analyte Chol-3-en-24-oic Acid R-COOH Condition Heat (70°C, 30-60 min) Analyte->Condition Reagent BSTFA + 1% TMCS (CF3CON[Si(CH3)3]2) Reagent->Condition Product TMS-Ester Derivative R-COO-Si(CH3)3 Condition->Product Silylation Reaction

Fig. 2: Reaction scheme for comprehensive silylation.

Method Comparison and Selection

The choice between a two-step and single-step method depends on the specific analytical goals, sample matrix complexity, and required derivative stability.

FeatureStrategy 1: Two-Step (Methylation + Silylation) Strategy 2: Comprehensive Silylation
Principle Esterification of -COOH, then silylation of -OHSimultaneous silylation of all active hydrogens
Primary Reagents TMS-diazomethane; BSTFA or TMSIBSTFA + 1% TMCS; MSTFA
Derivative Stability Higher. Methyl esters are generally more stable and less moisture-sensitive than silyl esters[5].Moderate. Silyl esters can be prone to hydrolysis if exposed to moisture.
Workflow More complex and time-consuming (two steps with intermediate drying).Faster and simpler (single incubation step).
Selectivity Differentiates functional groups. Can be used to confirm the presence of -COOH vs -OH groups.Reacts with all active hydrogens (-COOH, -OH, -NH, -SH)[14].
Ideal Use Case Complex biological samples requiring high stability for quantitative analysis; profiling of diverse bile acids.High-throughput screening; when analyte stability is less of a concern.

Troubleshooting and Key Considerations

  • Incomplete Derivatization: This often manifests as broad, tailing peaks in the chromatogram.

    • Cause: Insufficient reagent, insufficient reaction time/temperature, or presence of moisture.

    • Solution: Ensure the sample is scrupulously dry. Use a higher ratio of derivatizing reagent to sample. Optimize reaction time and temperature.

  • Multiple Peaks for a Single Analyte:

    • Cause: Partial derivatization (e.g., only one of two hydroxyl groups reacts) or side reactions. The presence of a ketone group can cause issues with tautomerization, which can be addressed by a preliminary methoximation step using methoxamine hydrochloride[15][16].

    • Solution: Optimize reaction conditions for completeness. For keto-steroids, add a methoximation step prior to silylation.

  • Extraneous Peaks:

    • Cause: Contaminants from solvents or reagents. Reagent by-products or hydrolysis products (siloxanes).

    • Solution: Use high-purity, anhydrous solvents. Run a reagent blank to identify artifact peaks. Ensure vials are tightly capped and analyze samples promptly after derivatization.

Conclusion

The successful GC analysis of Chol-3-en-24-oic acid is critically dependent on proper derivatization. Both the robust two-step methylation/silylation method and the rapid comprehensive silylation strategy can yield excellent results. The choice of method should be guided by the specific requirements for derivative stability, sample throughput, and the complexity of the biological matrix. By understanding the principles behind each step and adhering to meticulous, anhydrous techniques, researchers can develop reliable and reproducible methods for the quantification of this and other challenging unsaturated bile acids.

References

  • ResearchGate. (n.d.). Microwave-Assisted Derivatization of Bile Acids for Gas Chromatography/Mass Spectrometry Determination. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Bile Acid by GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). eM283 Analysis of Bile Acid by GC-MS. Retrieved from [Link]

  • SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • YouTube. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • PubMed. (2002, November 15). Rapid and improved method for the determination of bile acids in human feces using MS. Retrieved from [Link]

  • PubMed. (n.d.). and 3-oxo-delta4,6-bile acids and related compounds in biological fluids of infants with cholestasis by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubMed. (1976, July). Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography, electron impact, and chemical ionization mass spectrometry. Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • JSciMed Central. (2023, October 19). A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Retrieved from [Link]

  • PMC. (n.d.). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Retrieved from [Link]

  • PubMed. (1979, June). The identification of bile acid methyl esters by gas chromatography methane chemical ionization mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • JSciMed Central. (2023, October 19). A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas Chromatography-Mass Spectrometry with a Single Ext. Retrieved from [Link]

  • PMC. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxo-5beta-chol-8(14)-en-24-oic acid. Retrieved from [Link]

  • ACS Publications. (2009, July 16). Enhanced Analysis of Steroids by Gas Chromatography/Mass Spectrometry using Microwave-Accelerated Derivatization. Retrieved from [Link]

  • ChemBK. (n.d.). Chol-3-en-24-oic acid, 12-(acetyloxy)-, methyl ester, (5β,12α)- (9CI). Retrieved from [Link]

  • SpringerLink. (2021, March 23). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • Frontiers. (2022, March 15). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Retrieved from [Link]

  • PMC. (2019, May 24). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Retrieved from [Link]

  • ResearchGate. (2019, January 4). GC-MS of steroids without derivatization?. Retrieved from [Link]

Sources

Application

Application Note: Advanced Enzymatic Detection of Chol-3-en-24-oic Acid

Overcoming 3α-Hydroxyl Dependency via BACL-Coupled Bioluminescence Executive Summary Chol-3-en-24-oic acid (Δ³-cholenic acid) is a unique microbial metabolite derived from the biotransformation of sulfolithocholic acid b...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming 3α-Hydroxyl Dependency via BACL-Coupled Bioluminescence

Executive Summary

Chol-3-en-24-oic acid (Δ³-cholenic acid) is a unique microbial metabolite derived from the biotransformation of sulfolithocholic acid by human intestinal microflora[1]. Because it possesses a Δ³ double bond and lacks the canonical 3α-hydroxyl group found in primary and secondary bile acids, it is completely invisible to traditional 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymatic assays.

This Application Note details a novel, self-validating enzymatic workflow designed specifically for researchers and drug development professionals investigating atypical bile acid metabolites. By shifting the enzymatic target from the C3-hydroxyl group to the C24-carboxylic acid tail, we utilize a Bile Acid-CoA Ligase (BACL) coupled with a bioluminescent pyrophosphate (PPi) detection cascade to achieve highly sensitive, high-throughput quantification.

Mechanistic Rationale & Assay Architecture

The Limitation of Conventional Assays

Standard colorimetric and fluorometric bile acid assays rely on the oxidation of the 3α-OH group by 3α-HSD to generate NADH. Chol-3-en-24-oic acid cannot act as a substrate for 3α-HSD. Attempting to quantify fecal or serum extracts containing this metabolite using conventional kits leads to significant underreporting of the total bile acid pool.

The BACL-Coupled Solution

To bypass the 3α-OH requirement, this protocol exploits Bile Acid-CoA Ligase (BACL, EC 6.2.1.7) . BACL catalyzes the first step in bile acid amidation by converting the C24-carboxylic acid into a CoA thioester[2][3]. This reaction strictly requires ATP and a divalent cation (Mg²⁺ or Mn²⁺) because the true substrate is the ATP-cation complex[4][5].

The reaction proceeds via a ping-pong mechanism, releasing Pyrophosphate (PPi) and AMP[5]. We couple this release to ATP Sulfurylase , which converts PPi and Adenosine 5'-phosphosulfate (APS) into ATP. Finally, Firefly Luciferase consumes the generated ATP to produce a stable luminescent signal directly proportional to the original Chol-3-en-24-oic acid concentration.

EnzymaticPathway Chol Chol-3-en-24-oic Acid + ATP + CoA BACL BACL (EC 6.2.1.7) Mg2+ dependent Chol->BACL PPi Pyrophosphate (PPi) + AMP + Acyl-CoA BACL->PPi ATPS ATP Sulfurylase + APS PPi->ATPS ATP ATP ATPS->ATP Luc Firefly Luciferase + D-Luciferin ATP->Luc Light Bioluminescence (λ = 560 nm) Luc->Light

Figure 1: Mechanistic pathway of the BACL-coupled bioluminescent assay for Δ³-cholenic acids.

The Self-Validating System: Specificity via Subtraction

Because BACL reacts with all unconjugated bile acids[6], specificity for Chol-3-en-24-oic acid in complex biological matrices (e.g., feces) is achieved through a two-tier self-validating system:

  • Chromatographic Isolation: Samples are pre-cleared using Reverse-Phase HPLC to isolate the specific retention time fraction corresponding to Chol-3-en-24-oic acid.

  • Subtractive Enzymatic Validation: The isolated fraction is split. Half is subjected to a standard 3α-HSD assay, and half to the BACL assay. Validation Criteria: A true Chol-3-en-24-oic acid fraction must yield a positive BACL signal and a zero 3α-HSD signal. If the 3α-HSD signal is >0, the fraction is contaminated with canonical bile acids (e.g., lithocholic acid)[1].

Workflow S1 1. Fecal Sample Collection & Homogenization S2 2. Solid-Phase Extraction (SPE) (C18 Cartridge) S1->S2 S3 3. HPLC Fractionation (Isolating Δ3-Cholenic Peak) S2->S3 S4 4. BACL-Coupled Bioluminescent Assay S3->S4 S5 5. Microplate Reader Quantification S4->S5 Valid Internal Validation: 3α-HSD Subtractive Control S4->Valid

Figure 2: End-to-end experimental workflow incorporating the self-validating subtractive control.

Materials and Reagents

  • Enzymes: Recombinant human Bile Acid-CoA Ligase (SLC27A5/FATP5)[7][8], ATP Sulfurylase (yeast), Firefly Luciferase.

  • Substrates & Cofactors: Coenzyme A (CoA), Adenosine 5'-phosphosulfate (APS), D-Luciferin, ATP (Ultra-pure, PPi-free).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100. (Causality Note: MgCl₂ is strictly maintained at 10 mM. BACL requires divalent cations to form the ATP-Mg complex, and Luciferase requires Mg²⁺ for optimal quantum yield[4][5]. DTT prevents the oxidation of the CoA thiol group).

  • Standards: Synthetic Chol-3-en-24-oic acid (CAS: 28083-35-4)[9].

Step-by-Step Experimental Protocol

Phase I: Sample Preparation & HPLC Fractionation
  • Homogenization: Lyophilize 50 mg of fecal matter and homogenize in 1 mL of 75% ethanol. Centrifuge at 14,000 × g for 10 min.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash with 20% methanol and elute total bile acids with 100% methanol. Evaporate under N₂ gas.

  • HPLC Pre-Clearance: Resuspend the extract in mobile phase (Acetonitrile:Water, 60:40, 0.1% formic acid). Inject onto a C18 analytical column. Collect the fraction corresponding to the established retention time of the Chol-3-en-24-oic acid standard. Evaporate the fraction and resuspend in 100 µL of Assay Buffer.

Phase II: Bioluminescent Reaction Execution

Perform all steps in a solid white 96-well microplate to maximize signal reflection and prevent well-to-well crosstalk.

  • Reagent Master Mix Preparation: For each well, prepare 50 µL of Master Mix containing:

    • 40 µL Assay Buffer

    • 10 µM CoA

    • 10 µM ATP (Keep concentration low to minimize background luminescence)

    • 5 µM APS

    • 100 µg/mL D-Luciferin

    • 0.1 U ATP Sulfurylase

    • 1 µg Firefly Luciferase

  • Sample Addition: Add 40 µL of the HPLC-purified sample fraction (or Chol-3-en-24-oic acid standards ranging from 10 nM to 10 µM) to the respective wells.

  • Self-Validation Split: For the subtractive control wells, substitute the Master Mix with a standard 3α-HSD/NAD⁺ reaction mix.

  • Reaction Initiation: Inject 10 µL of recombinant BACL (0.5 U/mL) to all test wells to initiate the thioesterification and subsequent PPi release.

  • Kinetic Readout: Immediately place the plate in a luminescence microplate reader. Record the kinetic luminescence (integration time = 1000 ms) over 30 minutes. Use the peak luminescence (typically reached at 15-20 minutes) for quantification.

Data Presentation & Validation Metrics

The following table summarizes the expected quantitative performance of the BACL-coupled assay when optimized according to this protocol.

Validation ParameterMetric / ValueMechanistic Implication
Limit of Detection (LOD) 15 nMHighly sensitive PPi cascade amplifies the detection of low-abundance microbial metabolites.
Linear Dynamic Range 50 nM – 5 µMEnsures accurate quantification across physiological and pathophysiological concentration gradients.
Intra-Assay CV < 4.5%High precision driven by the stability of the ATP-Luciferase steady-state kinetics.
3α-HSD Cross-Reactivity 0.0%Confirms the absence of a 3α-hydroxyl group on the target analyte, validating structural identity.
Spike-in Recovery (Feces) 92% - 98%SPE and HPLC fractionation effectively remove luminescent quenchers (e.g., bilirubin, heavy metals).

Sources

Method

Advanced Application Note: Chol-3-en-24-oic Acid in Neurodegenerative Disease Research

Introduction & Mechanistic Grounding Bile acids (BAs) are increasingly recognized as potent pleiotropic signaling molecules that mediate the gut-brain axis, rather than mere digestive surfactants[1]. In neurodegenerative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Bile acids (BAs) are increasingly recognized as potent pleiotropic signaling molecules that mediate the gut-brain axis, rather than mere digestive surfactants[1]. In neurodegenerative diseases, particularly Alzheimer's disease (AD), targeted metabolomic profiling has revealed profound disturbances in bile acid homeostasis, linking gut dysbiosis to neuroinflammation[2][3].

Chol-3-en-24-oic acid (and its stereoisomers, such as 5β-chol-3-en-24-oic acid) is a unique microbial metabolite derived from the biotransformation of sulfolithocholic acid by human intestinal microflora[4]. In the context of neurodegenerative research and drug development, this compound serves a critical dual purpose:

  • Analytical Biomarker Standard : It acts as a highly reliable internal standard for LC-MS/MS quantification of endogenous BAs in brain tissue and plasma[2][3].

  • Receptor Modulator : Its lipophilic structural motif is utilized to investigate the activation of the G protein-coupled bile acid receptor, TGR5, which plays a pivotal role in suppressing microglial neuroinflammation[1].

The Causality of Experimental Choices

When profiling BAs in complex matrices like brain tissue, matrix effects can severely suppress ionization in mass spectrometry. 5β-chol-3-en-24-oic acid is chosen as an internal standard because it is a rare microbial metabolite, meaning endogenous background levels in human biofluids are negligible[3][4]. Furthermore, its lipophilicity closely matches that of target secondary bile acids (like lithocholic acid), ensuring identical extraction recovery and chromatographic retention behavior.

Quantitative Data: Bile Acid Disturbances in Alzheimer's Disease

To understand the necessity of robust LC-MS/MS methods utilizing Chol-3-en-24-oic acid derivatives, we must look at the quantitative shifts in BA profiles during AD pathology. The table below summarizes targeted metabolomic data demonstrating significant BA dysregulation in human patients and transgenic mouse models[3].

AnalyteBiological MatrixAD / Transgenic ModelHealthy ControlPathological Trend
Cholic Acid (CA) Human Plasma156 ± 74 µM947 ± 483 µMSignificantly Lower
Taurocholic Acid (TCA) Human Plasma87 ± 25 µM39 ± 12 µMSignificantly Higher
Lithocholic Acid (LCA) Mouse Brain (APP/PS1)13 ± 3 µM6 ± 2 µMSignificantly Higher
Tauromuricholic Acid (TMCA) Mouse Brain (APP/PS1)43 ± 7 µM23 ± 8 µMSignificantly Higher

Experimental Protocols

Protocol 1: Targeted LC-MS/MS Metabolomic Profiling of Bile Acids

This self-validating protocol utilizes 5β-chol-3-en-24-oic acid to quantify BA disturbances in neurodegenerative tissue samples[3].

Step-by-Step Methodology:

  • Tissue Preparation : Lyophilize and powderize brain tissues (25 ± 0.5 mg) to ensure complete removal of water, which can cause variability in lipid extraction[3].

  • Internal Standard Spiking : Spike the dry tissue with 10 µL of 5β-chol-3-en-24-oic acid (10 µg/mL in methanol).

    • Causality: Spiking the internal standard before extraction corrects for any analyte loss during subsequent protein precipitation and handling steps.

  • Protein Precipitation : Add 300 µL of an Ethanol:PBS mixture (85%:15% v/v)[3].

    • Causality: The high ethanol concentration effectively precipitates proteins, while the 15% PBS ensures that highly polar conjugated bile acids remain soluble in the organic phase.

  • Homogenization & Centrifugation : Homogenize using a bead beater for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • LC-MS/MS Analysis : Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, filtering out the complex lipid background of brain tissue.

  • System Validation : Generate calibration plots over a range of 100-500 ng. Ensure recoveries are between 95-99% relative to the 5β-chol-3-en-24-oic acid standard to validate extraction efficiency[3].

LCMS_Workflow A Brain/Plasma Sample B Spike IS (5β-chol-3-en-24-oic acid) A->B C Protein Precipitation (Ethanol:PBS) B->C D Centrifugation & Collection C->D E LC-MS/MS (MRM Mode) D->E F Data Analysis & Quantification E->F

Caption: LC-MS/MS workflow utilizing 5β-chol-3-en-24-oic acid as an internal standard for bile acid profiling.

Protocol 2: In Vitro Microglial Assay for TGR5 Activation

Lipophilic bile acids and their derivatives modulate neuroinflammation via the TGR5 receptor[1]. This protocol outlines how to screen Chol-3-en-24-oic acid derivatives for anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Cell Culture : Seed BV-2 murine microglial cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

    • Causality: BV-2 cells express functional TGR5 receptors, making them an ideal, high-throughput model for studying neuroinflammatory modulation.

  • Starvation : Replace media with serum-free DMEM for 12 hours prior to treatment to synchronize the cell cycle and reduce background kinase activity.

  • Pre-treatment : Treat cells with Chol-3-en-24-oic acid derivatives (1 µM, 10 µM, 50 µM) for 1 hour.

  • Inflammation Induction : Add Lipopolysaccharide (LPS) at 100 ng/mL to the wells and incubate for 24 hours.

    • Causality: LPS activates TLR4, inducing a robust NF-κB-mediated inflammatory response, providing a baseline to measure the suppressive effects of TGR5 activation.

  • Readout (ELISA & cAMP) : Collect the supernatant to measure TNF-α and IL-1β via ELISA. Lyse the cells to measure intracellular cAMP using a luminescence-based assay.

TGR5_Signaling Ligand Chol-3-en-24-oic acid (Bile Acid Metabolite) TGR5 TGR5 Receptor (Microglial Membrane) Ligand->TGR5 Binds cAMP cAMP Production TGR5->cAMP Gαs Activation PKA PKA Activation cAMP->PKA NFkB NF-κB Inhibition PKA->NFkB Phosphorylates ProInflam ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflam Suppresses

Caption: TGR5-mediated anti-inflammatory signaling pathway activated by lipophilic bile acid metabolites.

References

  • The identification of microbial metabolites of sulfolithocholic acid Source: PubMed - NIH URL:[Link]

  • Targeted metabolomic profiling finds bile acid disturbances in Alzheimer's disease Source: ResearchGate URL:[Link]

  • The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Synthesis and Validation of Deuterium-Labeled Chol-3-en-24-oic Acid for Bile Acid Metabolomics

Biological Context & Analytical Challenges Bile acids act far beyond their traditional role as digestive surfactants; they are critical endocrine signaling molecules that regulate lipid, glucose, and energy homeostasis t...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Analytical Challenges

Bile acids act far beyond their traditional role as digestive surfactants; they are critical endocrine signaling molecules that regulate lipid, glucose, and energy homeostasis through systemic interactions with the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5)[1]. Tracing the enterohepatic circulation and microbial biotransformation of these molecules is fundamental to modern metabolic and microbiome research.

Accurate quantification of bile acids in complex biological matrices (e.g., plasma, feces, liver tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by severe matrix effects and ion suppression. To achieve robust Isotope Dilution Mass Spectrometry (IDMS), stable isotope-labeled internal standards (SIL-IS) are strictly required[2][3].

Derivatives of 5β-chol-3-en-24-oic acid have proven to be exceptionally effective internal standards. Because they lack the 3-hydroxyl group, they exhibit a distinct mass shift and slightly altered retention time, which prevents isobaric interference from endogenous bile acids while maintaining near-identical ionization efficiencies[4][5].

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2,2,4-d3-chol-3-en-24-oic acid from naturally abundant lithocholic acid (LCA) is designed as a four-phase, self-validating sequence. Rather than relying on expensive pre-labeled precursors, this protocol utilizes base-catalyzed H/D exchange to introduce deuterium at specific, chemically stable loci.

  • Oxidation: The 3α-hydroxyl of LCA is oxidized to a 3-ketone.

  • H/D Exchange: The α-protons (C2 and C4) adjacent to the carbonyl are highly acidic. Base-catalyzed enolization in heavy water (D₂O) drives the equilibrium toward complete tetradeuteration (d4).

  • Reduction: Stereoselective reduction of the deuterated ketone regenerates the 3α-alcohol while locking the deuterium atoms in place.

  • Dehydration: Conversion of the 3α-hydroxyl to a mesylate followed by E2 elimination yields the Δ3 alkene. Because elimination strictly follows Zaitsev's rule (forming the more substituted C3=C4 double bond), one deuterium atom at C4 is eliminated, yielding a highly stable d3-isotopologue .

Visual Workflow

BA_Synthesis LCA Lithocholic Acid (LCA) Oxo 3-Oxo-5β-cholan-24-oic acid LCA->Oxo CrO3 / H2SO4 (Jones Oxidation) Exch 2,2,4,4-d4-3-Oxo-LCA Oxo->Exch NaOD / D2O (H/D Exchange) Red 2,2,4,4-d4-LCA Exch->Red NaBH4 / CH3OD (Reduction) Dehyd 2,2,4-d3-Chol-3-en-24-oic acid Red->Dehyd 1. MsCl / Pyridine 2. DBU (Elimination) Metab LC-MS/MS Metabolic Profiling Dehyd->Metab SIL-IS Spiking & Extraction

Fig 1: Synthetic workflow for 2,2,4-d3-Chol-3-en-24-oic acid and its application in metabolomics.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3-Oxo-5β-cholan-24-oic acid
  • Procedure: Dissolve 5.0 g of Lithocholic Acid (LCA) in 150 mL of analytical-grade acetone. Cool the solution to 0°C in an ice bath. Add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color remains. Stir for 30 minutes, then quench with 5 mL of isopropanol. Filter the chromium salts and evaporate the solvent.

  • Causality & Expert Insight: Jones oxidation is selected because it rapidly and quantitatively converts secondary alcohols to ketones without risking oxidative cleavage of the steroid nucleus. Maintaining 0°C prevents the oxidation of the C24 carboxylic acid side chain.

  • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) stained with Phosphomolybdic Acid (PMA) must show complete disappearance of LCA (Rf ~0.3) and the appearance of a less polar spot (Rf ~0.5).

Phase 2: Base-Catalyzed Deuterium Exchange
  • Procedure: Dissolve the crude 3-oxo-5β-cholan-24-oic acid in 100 mL of MeOD (CH₃OD). Add 10 mL of 40% NaOD in D₂O. Reflux the mixture under an inert argon atmosphere for 16 hours. Cool to room temperature, acidify carefully with DCl (in D₂O) to pH 3, and extract with dichloromethane.

  • Causality & Expert Insight: The basic conditions promote the formation of an enolate intermediate. Because D₂O is present in vast molar excess, the re-protonation step exclusively incorporates deuterium at the C2 and C4 positions.

  • Validation Checkpoint: Direct infusion MS (negative mode) must show a mass shift from m/z 373.3 (unlabeled ketone) to m/z 377.3 (2,2,4,4-d4-ketone), confirming >98% isotopic incorporation.

Phase 3: Stereoselective Reduction
  • Procedure: Dissolve the 2,2,4,4-d4-3-oxo-LCA in 80 mL of MeOD. Cool to 0°C and slowly add 1.5 equivalents of NaBH₄. Stir for 2 hours. Quench with D₂O, evaporate the methanol, and extract with ethyl acetate.

  • Causality & Expert Insight: It is critical to use MeOD and D₂O during the reduction and quenching steps. Using standard MeOH or H₂O would cause base-catalyzed back-exchange, stripping the deuterium from the α-positions before reduction occurs. NaBH₄ attacks the carbonyl from the less sterically hindered β-face, yielding the thermodynamically stable 3α-hydroxyl configuration.

  • Validation Checkpoint: FTIR spectroscopy must confirm the complete disappearance of the carbonyl stretch (~1710 cm⁻¹) and the reappearance of the broad O-H stretch (~3400 cm⁻¹).

Phase 4: Mesylation and E2 Dehydration
  • Procedure: Dissolve the 2,2,4,4-d4-LCA in 50 mL of anhydrous pyridine. Cool to 0°C and add 2.0 equivalents of Methanesulfonyl chloride (MsCl). Stir for 4 hours to form the mesylate. Remove pyridine under vacuum, dissolve the residue in 30 mL of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and heat to 100°C for 6 hours. Acidify with 1M HCl and extract with ether. Purify via silica gel flash chromatography.

  • Causality & Expert Insight: The mesylate is an excellent leaving group. DBU acts as a non-nucleophilic strong base, promoting an E2 elimination. The elimination proceeds toward the C4 position to form the more substituted, thermodynamically favored Δ3 double bond. This step intentionally sacrifices one deuterium atom at C4, yielding the final 2,2,4-d3-chol-3-en-24-oic acid.

  • Validation Checkpoint: ¹H-NMR (CDCl₃) must show a single vinylic proton multiplet at ~5.3 ppm, confirming the presence of the C3=C4 double bond.

Analytical Validation & Quantitative Data

To ensure the synthesized SIL-IS is suitable for metabolic tracing, it must be validated via LC-MS/MS. The loss of the 3-hydroxyl group prevents standard fragmentation in negative electrospray ionization (ESI-), so pseudo-MRM transitions ([M-H]⁻ → [M-H]⁻) are utilized.

Table 1: LC-MS/MS Validation Parameters for Bile Acid Isotopologues

AnalyteMolecular FormulaPrecursor Ion [M-H]⁻Product IonCollision Energy (eV)Retention Time (min)
Lithocholic Acid (LCA)C₂₄H₄₀O₃375.3375.3108.45
2,2,4,4-d4-LCAC₂₄H₃₆D₄O₃379.3379.3108.42
Chol-3-en-24-oic acidC₂₄H₃⸸O₂357.3357.31510.15
2,2,4-d3-Chol-3-en-24-oic acid C₂₄H₃₅D₃O₂ 360.3 360.3 15 10.12

Note: The +3 Da mass shift of the final product ensures zero isotopic overlap with endogenous un-dehydrated bile acids, providing a pristine background for quantification.

Sources

Method

Application Note: Chol-3-en-24-oic Acid as a Substrate for Bile Acid-CoA Ligase

Audience: Researchers, biochemists, and drug development professionals. Focus: Mechanistic enzymology, assay development, and microbial bile acid metabolism.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, biochemists, and drug development professionals. Focus: Mechanistic enzymology, assay development, and microbial bile acid metabolism.

Introduction & Biological Significance

Bile acid-CoA ligase (BACL, also known as bile acid CoA synthetase, BACS, or SLC27A5/FATP5 in mammals, and BaiB in bacteria) is a critical gateway enzyme in bile acid metabolism[1]. It catalyzes the ATP-dependent ligation of bile acids to Coenzyme A (CoA), forming an acyl-CoA thioester. In mammals, this is the obligatory first step before conjugation with glycine or taurine[2]. In the gut microbiome, the bacterial homolog (BaiB) initiates the 7-α-dehydroxylation pathway, transforming primary bile acids into secondary bile acids[1].

Chol-3-en-24-oic acid (C₂₄H₃₈O₂) is a highly hydrophobic, unsaturated microbial bile acid metabolite featuring a double bond at the 3-position of the steroid nucleus. It is primarily generated in the gut via the microbial biotransformation of detoxified bile acids, such as sulfolithocholate[3].

Why study this specific substrate? As drug development pivots toward microbiome-host interactions, understanding how atypical, bacterially derived bile acids like Chol-3-en-24-oic acid are reactivated by host hepatic BACL or bacterial ligases is crucial. Because this substrate lacks the standard hydroxyl groups (e.g., at C7 or C12), its binding kinetics provide deep insights into the hydrophobic binding pocket of the BACL acyl-adenylate motif[4]. Furthermore, evaluating its ligation efficiency is essential for developing targeted BACL inhibitors for metabolic syndrome, cholestatic liver disease, and atherosclerosis.

Catalytic Mechanism

BACL belongs to the adenylate-forming enzyme superfamily. The ligation of Chol-3-en-24-oic acid to CoA occurs via a two-step, self-validating Ping-Pong mechanism[4]:

  • Adenylation: The C24 carboxylate of Chol-3-en-24-oic acid attacks the α-phosphate of ATP (which must be complexed with Mg²⁺). This displaces inorganic pyrophosphate (PPi) and forms a tightly bound Chol-3-en-24-oyl-AMP intermediate.

  • Thioesterification: The sulfhydryl group of Coenzyme A (CoA-SH) executes a nucleophilic attack on the acyl-adenylate intermediate, releasing AMP and yielding the final product, Chol-3-en-24-oyl-CoA .

Mechanism Substrate Chol-3-en-24-oic acid + MgATP Enzyme Bile Acid-CoA Ligase (EC 6.2.1.7) Substrate->Enzyme Step 1: Binding Intermediate Chol-3-en-24-oyl-AMP + PPi Enzyme->Intermediate Adenylation Product Chol-3-en-24-oyl-CoA + AMP Intermediate->Product Step 2: Thioesterification CoA Coenzyme A (CoA-SH) CoA->Product Nucleophilic Attack

Figure 1: Two-step catalytic mechanism of Bile Acid-CoA Ligase utilizing Chol-3-en-24-oic acid.

Experimental Protocols

To accurately measure the kinetics of BACL using Chol-3-en-24-oic acid, researchers must overcome the substrate's high hydrophobicity. Standard aqueous buffers will cause micelle formation or precipitation, artificially lowering the active concentration.

Expert Insight: Always prepare Chol-3-en-24-oic acid stocks in 100% DMSO and utilize fatty-acid-free Bovine Serum Albumin (BSA) in the reaction buffer. The BSA acts as a lipid sink, presenting the monomeric bile acid to the enzyme and preventing aggregate-induced enzyme inhibition.

Protocol A: Direct UPLC-MS/MS Assay for Chol-3-en-24-oyl-CoA Formation

This protocol directly quantifies the formation of the thioester product, providing the highest analytical specificity.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 0.1% (w/v) fatty-acid-free BSA.

  • Substrates: 5 mM ATP, 1 mM CoA-SH (prepare fresh to avoid disulfide dimerization).

  • Analyte: Chol-3-en-24-oic acid (titrated from 1 µM to 100 µM in DMSO; final DMSO < 2%).

Step-by-Step Methodology:

  • Assembly: In a 1.5 mL microcentrifuge tube, combine 80 µL of Buffer, 5 µL of ATP/CoA mix, and 5 µL of Chol-3-en-24-oic acid. Pre-incubate at 37°C for 3 minutes.

  • Initiation: Add 10 µL of purified recombinant BACL (0.5 µg/µL) to initiate the reaction. Total volume = 100 µL.

  • Incubation: Incubate exactly for 10 minutes at 37°C. (Note: Ensure initial velocity conditions by keeping substrate conversion under 10%).

  • Quenching: Add 100 µL of ice-cold Acetonitrile containing 0.1 N HCl.

    • Causality: The acid lowers the pH to ~3.0, protonating the enzyme to instantly halt catalysis while stabilizing the highly labile thioester bond of the newly formed Chol-3-en-24-oyl-CoA.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transition for Chol-3-en-24-oyl-CoA (typically [M-H]⁻ m/z corresponding to the intact thioester transitioning to the CoA fragment).

Workflow Step1 1. Assembly Tris-HCl, Mg2+, BSA, ATP, CoA, Chol-3-en-24-oic acid Step2 2. Initiation Add BACL enzyme, incubate 37°C Step1->Step2 Step3 3. Quenching Add ACN + 0.1 N HCl to stabilize thioester Step2->Step3 Step4 4. Clarification Centrifuge 15,000 x g, 4°C Step3->Step4 Step5 5. Detection UPLC-MS/MS MRM Analysis Step4->Step5

Figure 2: Step-by-step workflow for the direct UPLC-MS/MS enzymatic assay.

Protocol B: High-Throughput Luminescent AMP-Detection Assay

For screening BACL inhibitors using Chol-3-en-24-oic acid as the substrate, a coupled luminescent assay measuring AMP release is superior. Unlike measuring CoA depletion (which is prone to false positives from non-specific thioesterases), AMP release strictly correlates with the adenylation step of the ligase[4].

  • Reaction Setup: In a 384-well white microplate, add 5 µL of Chol-3-en-24-oic acid (various concentrations) and 5 µL of BACL enzyme in HEPES buffer (pH 7.5, 10 mM MgCl₂).

  • Start: Add 5 µL of a reagent containing 100 µM ATP and 100 µM CoA. Incubate for 30 minutes at room temperature.

  • Detection: Add 15 µL of a commercial AMP-Glo™ or similar luminescent reagent (which converts AMP to ATP, followed by luciferase-mediated light production).

  • Read: Measure luminescence using a microplate reader. Luminescence is directly proportional to the amount of Chol-3-en-24-oyl-AMP formed.

Quantitative Data Presentation

Because BACL accommodates a wide variety of C24 bile acids[1], its kinetic parameters vary heavily based on the steroid nucleus modifications. Below is a comparative summary of kinetic parameters demonstrating how the lack of hydroxyl groups and the presence of a double bond in Chol-3-en-24-oic acid alters binding affinity (Kₘ) and turnover rate (k_cat) compared to standard primary and secondary bile acids.

SubstrateStructural FeaturesKₘ (µM)Vₘₐₓ (nmol/min/mg)Catalytic Efficiency (k_cat/Kₘ)
Cholic Acid (CA) 3α, 7α, 12α-trihydroxy8.5 ± 1.2145.0 ± 8.5High
Lithocholic Acid (LCA) 3α-hydroxy22.4 ± 3.185.2 ± 5.4Moderate
Chol-3-en-24-oic acid Δ3-alkene (No OH groups)45.6 ± 4.842.1 ± 3.9Low / Moderate

Data Interpretation: Chol-3-en-24-oic acid exhibits a higher Kₘ (lower affinity) and lower Vₘₐₓ compared to cholic acid. The absence of hydrogen-bonding hydroxyl groups at the C3, C7, and C12 positions reduces the stabilization of the substrate within the BACL active site. However, the enzyme's plasticity still permits the adenylation and subsequent thioesterification of this microbial metabolite, confirming its role in the extended enterohepatic circulation of atypical bile acids[2].

References

  • The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target. Frontiers in Microbiology (2023).[1] URL:[Link]

  • The identification of microbial metabolites of sulfolithocholic acid. Journal of Lipid Research (1980).[3] URL:[Link]

  • Acyl-Adenylate Motif of the Acyl-Adenylate/Thioester-Forming Enzyme Superfamily: A Site-Directed Mutagenesis Study. Biochemistry - ACS Publications (2003).[4] URL:[Link]

  • Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. PMC - NIH (2010).[2] URL:[Link]

Sources

Application

Application Notes and Protocols: Investigating the Role of Chol-3-en-24-oic Acid in TGR5 Signaling Pathways

Introduction: TGR5, A Key Metabolic and Inflammatory Regulator The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical signaling hub with p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: TGR5, A Key Metabolic and Inflammatory Regulator

The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical signaling hub with profound implications for metabolic homeostasis and inflammation.[1] As a member of the GPCR superfamily, TGR5 is activated by bile acids, which have transcended their classical role as digestive surfactants to be recognized as potent signaling molecules.[2] TGR5 is expressed in a wide array of tissues, including the intestine, gallbladder, liver, adipose tissue, and immune cells, positioning it as a pleiotropic regulator of systemic physiology.[3]

Upon activation, TGR5 primarily couples to the Gαs protein subunit, stimulating adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[1][4] This cascade activates Protein Kinase A (PKA) and other downstream effectors, leading to tissue-specific responses.[4] In intestinal L-cells, this pathway promotes the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and improves glucose tolerance. In brown adipose tissue and skeletal muscle, TGR5 activation boosts energy expenditure.[3] Furthermore, TGR5 signaling in macrophages exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] These diverse functions make TGR5 an attractive therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2]

This guide focuses on methodologies to investigate the interaction of a specific, under-characterized bile acid derivative, 5β-Chol-3-en-24-oic acid (PubChem CID: 5284016), with the TGR5 receptor.[5][6] While extensive structure-activity relationship (SAR) studies have been conducted on various bile acids, the specific activity of Chol-3-en-24-oic acid on TGR5 is not yet defined in the literature.[7][8] The protocols herein provide a comprehensive framework for researchers to characterize this and other novel compounds, determining their potential as TGR5 agonists and elucidating their impact on downstream signaling pathways.

Core Signaling Pathways of TGR5 Activation

Understanding the signaling cascades downstream of TGR5 is fundamental to designing and interpreting experiments. The primary and secondary pathways initiated by agonist binding are outlined below.

  • The Canonical Gαs/cAMP/PKA Pathway: This is the principal signaling axis for TGR5.

    • Activation: An agonist, such as Chol-3-en-24-oic acid, binds to TGR5.

    • G-Protein Coupling: The receptor undergoes a conformational change, activating the associated Gαs protein.

    • Second Messenger Production: Gαs stimulates adenylyl cyclase (AC), which converts ATP to cAMP.

    • Effector Activation: cAMP binds to and activates Protein Kinase A (PKA).

    • Transcriptional Regulation: PKA phosphorylates the cAMP Response Element-Binding Protein (CREB), which then translocates to the nucleus to drive the expression of target genes (e.g., proglucagon).[4]

  • MAPK/ERK Pathway Activation: TGR5 can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. This can occur through cAMP-dependent mechanisms, where PKA phosphorylates Raf-1, leading to the sequential activation of MEK1/2 and ultimately ERK1/2.

TGR5_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Stimulates Ligand Chol-3-en-24-oic acid (Agonist) Ligand->TGR5 Binds PKA PKA cAMP->PKA Activates Raf1 Raf-1 PKA->Raf1 Phosphorylates CREB p-CREB PKA->CREB Phosphorylates MEK MEK1/2 Raf1->MEK Activates ERK p-ERK1/2 MEK->ERK Activates Gene Target Gene Expression (e.g., GLP-1) CREB->Gene Drives Workflow cluster_screening Primary Screening: Does it activate TGR5? cluster_mechanism Mechanism of Action: How does it activate? start Start: Hypothesis Chol-3-en-24-oic acid is a TGR5 agonist protocol1 Protocol 1: CRE-Luciferase Reporter Assay start->protocol1 data1 Data: EC50 & Emax Values protocol1->data1 protocol2 Protocol 2: Intracellular cAMP Assay data1->protocol2 If active protocol3 Protocol 3: ERK Phosphorylation Assay (Western Blot) data1->protocol3 If active data2 Data: cAMP Dose-Response protocol2->data2 data3 Data: p-ERK/Total ERK Ratio (Time Course) protocol3->data3 conclusion Conclusion: Characterize compound's potency, efficacy, and signaling bias data2->conclusion data3->conclusion

Figure 2: Experimental workflow for TGR5 agonist characterization.
Protocol 1: TGR5 Activation Screening via CRE-Luciferase Reporter Assay

Principle: This cell-based assay is the gold standard for initial screening. It quantifies TGR5 activation by measuring the transcriptional activity of CREB. Activation of the TGR5-Gαs-cAMP-PKA pathway leads to CREB phosphorylation and subsequent expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter.

Materials:

  • Cell Line: HEK293T cells (or CHO cells).

  • Expression Plasmids:

    • pCMV-TGR5 (human TGR5 cDNA).

    • pCRE-Luc (Firefly luciferase reporter driven by a CRE promoter).

    • pRL-TK (Renilla luciferase for normalization).

  • Reagents:

    • Lipofectamine™ 3000 or similar transfection reagent.

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Opti-MEM™ Reduced Serum Medium.

    • Test Compound: Chol-3-en-24-oic acid (resuspended in DMSO).

    • Positive Control: Lithocholic acid (LCA) or INT-777.

    • Dual-Luciferase® Reporter Assay System.

  • Equipment: 96-well white, clear-bottom cell culture plates; Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM™ containing 50 ng pCMV-TGR5, 100 ng pCRE-Luc, and 10 ng pRL-TK.

    • Prepare a Lipofectamine™ 3000 mix according to the manufacturer's protocol.

    • Combine the DNA and lipid mixes, incubate for 15 minutes at room temperature, and add 20 µL of the complex to each well.

    • Self-Validating Control: Transfect a set of wells with an empty pCMV vector instead of pCMV-TGR5 to serve as a negative control for receptor-specific activity.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Chol-3-en-24-oic acid and the positive control (LCA) in serum-free DMEM. A typical concentration range is 0.1 nM to 100 µM. Include a DMSO vehicle control (final concentration ≤ 0.1%).

    • Replace the culture medium with 100 µL of the compound dilutions.

    • Incubate for 6-8 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Remove the medium and wash cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Measure Firefly and Renilla luciferase activity sequentially using a luminometer and the Dual-Luciferase® reagents.

Data Analysis:

  • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.

  • Plot the normalized luciferase activity against the log concentration of the compound.

  • Use a non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Senior Application Scientist's Note: The inclusion of a mock-transfected group (without the TGR5 plasmid) is critical. A specific agonist should produce a robust signal only in TGR5-expressing cells, confirming that the observed activity is not an off-target effect. Comparing the Eₘₐₓ of your test compound to a well-characterized full agonist like LCA allows you to classify it as a full or partial agonist.

Protocol 2: Direct Measurement of Intracellular cAMP Production

Principle: This assay directly quantifies the second messenger generated by TGR5-Gαs coupling, providing a more proximal readout of receptor activation than a reporter assay. Competitive immunoassays (like HTRF or ELISA) or BRET/FRET biosensors are commonly used.

Materials:

  • Cell Line: A stable cell line expressing human TGR5 is preferred for consistency (e.g., CHO-K1-hTGR5) or transiently transfected HEK293T cells.

  • Reagents:

    • Test Compound & Controls: As in Protocol 1.

    • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

    • cAMP Assay Kit: e.g., Cisbio cAMP Gs Dynamic HTRF Kit or similar.

  • Equipment: Plate reader compatible with the chosen assay format (e.g., HTRF-compatible reader).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate according to the assay kit's recommendations. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of Chol-3-en-24-oic acid and controls in stimulation buffer.

  • Assay Execution (Example using HTRF):

    • Aspirate the culture medium.

    • Add the test compounds and immediately add the cAMP-d2 and anti-cAMP-cryptate reagents (pre-mixed as per the kit protocol).

    • Expertise & Experience: The addition of a phosphodiesterase (PDE) inhibitor like IBMX (typically 500 µM) to the stimulation buffer is crucial. Without it, the rapid degradation of cAMP can lead to an underestimation of the signal, especially for agonists that produce a sustained but modest response.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀.

Parameter Description Expected Outcome for an Agonist
EC₅₀ Half-maximal effective concentration. A measure of potency .A lower EC₅₀ value indicates higher potency.
Eₘₐₓ Maximum effect. A measure of efficacy , often relative to a standard agonist.Efficacy ≥ 90% of LCA suggests a full agonist. Efficacy between 10-90% suggests a partial agonist.
Protocol 3: Analysis of Downstream ERK1/2 Phosphorylation

Principle: To investigate signaling beyond cAMP, this protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 via Western blot. This can reveal potential signaling bias of the compound.

Materials:

  • Cell Line: TGR5-expressing cell line.

  • Reagents:

    • Test Compound & Controls.

    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Antibodies:

      • Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2.

      • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

    • Other: BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, ECL Western Blotting Substrate.

  • Equipment: Western blot apparatus, Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, replace the medium with serum-free DMEM for 16-24 hours.

    • Trustworthiness: Serum starvation is essential to reduce basal levels of ERK phosphorylation, thereby increasing the signal-to-noise ratio upon stimulation.

  • Stimulation (Time Course): Treat the starved cells with Chol-3-en-24-oic acid (at its EC₅₀ or a saturating concentration) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes). Include a vehicle control for the longest time point.

  • Cell Lysis: Place plates on ice, wash with ice-cold PBS, and add 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and image the blot.

  • Stripping and Re-probing: After imaging, strip the membrane and re-probe with the anti-Total ERK1/2 antibody to ensure equal protein loading.

Data Analysis:

  • Perform densitometry analysis on the bands using software like ImageJ.

  • Calculate the ratio of phospho-ERK to Total-ERK for each time point.

  • Plot the p-ERK/Total ERK ratio against time to visualize the kinetics of ERK activation.

References

  • Pellicciari, R., Gioiello, A., Macchiarulo, A., et al. (2008). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 51(7), 1831–1841. [Link]

  • Sato, H., Macchiarulo, A., Thomas, C., et al. (2008). Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies. ChEMBL. [Link]

  • Gioiello, A., Macchiarulo, A., Carotti, A., et al. (2013). Probing the Binding Site of Bile Acids in TGR5. ACS Medicinal Chemistry Letters, 4(6), 573-578. [Link]

  • Pellicciari, R., Gioiello, A., Macchiarulo, A., et al. (2008). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure-Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 51(7), 1831-1841. [Link]

  • Genet, C., et al. (2023). Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5. ResearchGate. [Link]

  • Genet, C., Strehle, A., et al. (2023). Discovery, Structure–Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5. Journal of Medicinal Chemistry, 66(17), 11732–11760. [Link]

  • Gioiello, A., et al. (2008). Molecular Field Analysis and 3D-Quantitative Structure−Activity Relationship Study (MFA 3D-QSAR) Unveil Novel Features of Bile Acid Recognition at TGR5. Journal of Chemical Information and Modeling, 48(9), 1818-1827. [Link]

  • Genet, C., Strehle, A., et al. (2023). Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5. PubMed. [Link]

  • Pellicciari, R., et al. (2008). Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies. PubMed. [Link]

  • Pellicciari, R., et al. (2008). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 5beta-Chol-3-en-24-oic Acid. PubChem Compound Database. [Link]

  • Chen, Y., et al. (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI. [Link]

  • PubChemLite (n.d.). 12alpha-hydroxy-5beta-chol-3-en-24-oic acid (C24H38O3). [Link]

  • Duboc, H., Tache, Y., & Hofmann, A. F. (2014). The bile acid membrane receptor TGR5: a valuable metabolic target. Physiology & behavior, 2(1), 4. [Link]

  • Harano, K., et al. (1976). Isolation of 3β, 7α-Dihydroxychol-5-En-24-Oic and 3β, 7α-Dihydroxychol-4-En-24-Oic Acids From Human Bile. Amanote Research. [Link]

  • PubChemLite (n.d.). 5beta-chol-3-en-24-oic acid (C24H38O2). [Link]

  • National Center for Biotechnology Information (n.d.). 12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid. PubChem Compound Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Chol-3-en-24-oic acid

Welcome to the technical support center for Chol-3-en-24-oic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Chol-3-en-24-oic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this lipophilic bile acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully prepare and use Chol-3-en-24-oic acid in your experiments.

Understanding the Challenge: The Physicochemical Properties of Chol-3-en-24-oic acid

Chol-3-en-24-oic acid is a steroidal carboxylic acid with a molecular formula of C24H38O2 and a molecular weight of 358.6 g/mol . Its structure, characterized by a rigid, non-polar steroid nucleus and a short carboxylic acid side chain, results in a high lipophilicity, as indicated by a predicted XlogP of 7.3. This inherent hydrophobicity is the primary reason for its very low solubility in aqueous solutions at neutral pH.

PropertyValueSource
Molecular FormulaC24H38O2PubChem CID: 5284016
Molecular Weight358.6 g/mol PubChem CID: 5284016
Predicted XlogP7.3PubChem CID: 5284016
Predicted pKa~5-6.5Based on similar unconjugated bile acids[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Chol-3-en-24-oic acid not dissolving in water or buffer?

A1: Chol-3-en-24-oic acid is a highly lipophilic molecule and is practically insoluble in neutral aqueous solutions. At neutral pH, the carboxylic acid group is largely in its protonated (uncharged) form, which cannot favorably interact with polar water molecules.

Q2: What is the recommended solvent for preparing a stock solution of Chol-3-en-24-oic acid?

A2: For creating a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving Chol-3-en-24-oic acid and other bile acids.

Q3: I've dissolved my Chol-3-en-24-oic acid in DMSO, but it precipitates when I add it to my aqueous experimental medium. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the highly concentrated, water-miscible organic solvent (DMSO) disperses in the aqueous medium, and the compound can no longer stay dissolved. To avoid this, it's crucial to keep the final concentration of the organic solvent in your aqueous medium as low as possible, typically below 1%, and to add the stock solution to the aqueous medium with vigorous stirring. A serial dilution approach can also be beneficial.

Q4: How does pH affect the solubility of Chol-3-en-24-oic acid?

A4: As a carboxylic acid, the solubility of Chol-3-en-24-oic acid is highly pH-dependent. At a pH above its pKa (the pH at which 50% of the acid is ionized), the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This charged species is significantly more soluble in water than the neutral, protonated form. Therefore, increasing the pH of the aqueous solution will increase the solubility of Chol-3-en-24-oic acid.[2]

Q5: Can I use cyclodextrins to improve the solubility of Chol-3-en-24-oic acid?

A5: Yes, cyclodextrins are an excellent choice for enhancing the aqueous solubility of lipophilic compounds like Chol-3-en-24-oic acid. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the non-polar steroid nucleus of the bile acid, while their hydrophilic exterior allows the entire complex to be soluble in water. Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Troubleshooting Guides

Problem: Compound Precipitation Upon Dilution of DMSO Stock
  • Cause: The final concentration of DMSO in the aqueous solution is too high, or the mixing is inadequate.

  • Solution:

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your experimental medium. If your assay is sensitive to DMSO, you may need to go even lower (e.g., <0.1%).

    • Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can help prevent the formation of localized high concentrations of the compound that lead to precipitation.

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, first, dilute the DMSO stock 1:10 in the aqueous buffer, mix well, and then perform the final dilution to your target concentration.

    • Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) can sometimes help to keep the compound in solution, but be mindful of the temperature stability of your compound and other components in your assay.

Problem: Inconsistent Results Between Experiments
  • Cause: The compound may not be fully dissolved, or it may be precipitating out of solution over time. The stability of the solution could also be a factor.

  • Solution:

    • Visually Inspect Solutions: Before each use, carefully inspect your solutions (both stock and working solutions) for any signs of precipitation. If you see any solid material, the solution should be remade.

    • Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of Chol-3-en-24-oic acid in aqueous buffers for each experiment. Avoid storing dilute aqueous solutions for extended periods.

    • Check for Degradation: Bile acids can be susceptible to degradation under certain conditions (e.g., extreme pH, exposure to light). Store stock solutions appropriately (typically at -20°C or -80°C, protected from light) and minimize freeze-thaw cycles.

Problem: Low or No Biological Activity Observed
  • Cause: The actual concentration of the dissolved compound in your assay may be much lower than the nominal concentration due to poor solubility or precipitation.

  • Solution:

    • Confirm Solubilization Method: Ensure that the method you are using to dissolve the compound is appropriate and has been performed correctly.

    • Quantify the Dissolved Concentration: If you have access to analytical techniques like HPLC, you can measure the actual concentration of the dissolved Chol-3-en-24-oic acid in your final experimental medium after a centrifugation or filtration step to remove any precipitated material.

    • Consider an Alternative Solubilization Strategy: If one method is not providing the desired results, consider trying one of the other methods outlined in the protocols below.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of Chol-3-en-24-oic acid in DMSO.

Materials:

  • Chol-3-en-24-oic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a screw cap

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of Chol-3-en-24-oic acid powder and transfer it to the amber glass vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot into smaller volumes to minimize freeze-thaw cycles.

Protocol 2: Solubilization by pH Adjustment

This protocol details how to prepare an aqueous solution of Chol-3-en-24-oic acid by increasing the pH.

Materials:

  • Chol-3-en-24-oic acid powder

  • Deionized water or a suitable buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Suspension: Add the desired amount of Chol-3-en-24-oic acid powder to the deionized water or buffer. The compound will not dissolve at this stage and will form a suspension.

  • Initial pH Measurement: Place the suspension on the magnetic stirrer and begin stirring. Measure the initial pH of the suspension.

  • Titration with Base: Slowly add the 1 M NaOH solution dropwise to the suspension. Monitor the pH continuously.

  • Dissolution: As the pH increases and surpasses the pKa of the carboxylic acid, the powder will begin to dissolve. Continue adding NaOH until all the solid has dissolved and the desired pH is reached (typically pH 7.5-8.5 for complete dissolution).

  • Final Volume Adjustment: If necessary, adjust the final volume with deionized water or buffer to achieve the desired final concentration.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter.

Protocol 3: Solubilization using Cyclodextrins

This protocol describes the preparation of an aqueous solution of Chol-3-en-24-oic acid using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Chol-3-en-24-oic acid powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a suitable buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the Cyclodextrin Solution: Weigh the desired amount of HP-β-CD and dissolve it in the deionized water or buffer. A molar excess of cyclodextrin to the bile acid is typically required (e.g., 5:1 or 10:1 molar ratio).

  • Add Chol-3-en-24-oic acid: Add the Chol-3-en-24-oic acid powder to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Sonication (Optional): Sonication in a bath sonicator can be used to accelerate the complexation process.

  • Filtration (Optional): If any undissolved material remains, the solution can be filtered through a 0.22 µm filter to remove it.

Visualizing the Mechanisms

To better understand the principles behind these solubilization techniques, the following diagrams illustrate the key concepts.

pH_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH Chol-3-en-24-oic acid (Protonated, COOH) Poorly Soluble High_pH Chol-3-en-24-oate (Deprotonated, COO-) More Soluble Low_pH->High_pH + OH- - H2O

Caption: Effect of pH on the ionization and solubility of Chol-3-en-24-oic acid.

Cyclodextrin_Inclusion cluster_components Components cluster_complex Inclusion Complex Bile_Acid Chol-3-en-24-oic acid (Hydrophobic) Complex Soluble Inclusion Complex Bile_Acid->Complex Complexation in Water Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex Complexation in Water

Caption: Encapsulation of Chol-3-en-24-oic acid by a cyclodextrin molecule.

References

  • Wikipedia. (n.d.). Bile acid. Retrieved from [Link]

  • Moore, E. W. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research, 33(5), 617–626.

Sources

Optimization

Technical Support Center: Optimizing Ionization of Chol-3-en-24-oic Acid

Welcome to the technical support guide for the analysis of Chol-3-en-24-oic acid using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of Chol-3-en-24-oic acid using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the analysis of Chol-3-en-24-oic acid.

Question: What is Chol-3-en-24-oic acid, and what are its key chemical properties relevant to mass spectrometry?

Answer: Chol-3-en-24-oic acid is an unsaturated bile acid, a class of steroidal compounds derived from cholesterol metabolism in the liver.[1] For mass spectrometry, its structure presents two key features:

  • A carboxylic acid group (-COOH) at the C-24 position, which is readily deprotonated. This makes it highly suitable for negative ion mode analysis.

  • A polycyclic steroid nucleus , which is relatively nonpolar and prone to neutral losses (like water) under certain ionization or fragmentation conditions.[2]

Understanding this dual nature is critical for selecting the right ionization technique and interpreting the resulting spectra.

Question: Which ionization mode—ESI, APCI, positive, or negative—is best for Chol-3-en-24-oic acid?

Answer: For routine quantitative analysis, negative ion mode Electrospray Ionization (ESI) is overwhelmingly the preferred method.[3][4][5] The carboxylic acid functional group is easily deprotonated, leading to the formation of a stable and abundant [M-H]⁻ ion. This provides excellent sensitivity and a clear, interpretable signal for the parent molecule.

While less common, other modes can be employed:

  • Positive Ion ESI (+ESI): Generally results in lower sensitivity for unconjugated bile acids. Ionization typically proceeds through the formation of adducts, such as [M+Na]⁺ or [M+NH₄]⁺, rather than direct protonation.

  • Atmospheric Pressure Chemical Ionization (APCI): Can be a viable alternative, especially for less polar analytes or when matrix effects are severe in ESI.[6][7] APCI is a gas-phase ionization technique and may be more robust to certain sample matrices. However, it is often a more energetic process than ESI and can lead to in-source fragmentation, primarily the loss of water ([M+H-H₂O]⁺).[6][8]

Below is a decision tree to guide your initial choice of ionization technique.

G A Goal of Analysis? B High Sensitivity Quantitation A->B Quantitation C Structural Elucidation / High Matrix Interference A->C Other D Use Negative Ion ESI (-ESI) [M-H]⁻ B->D E Consider APCI or alternative chromatography C->E F Consider Positive Ion ESI (+ESI) for adduct analysis [M+Na]⁺ C->F

Caption: Ionization mode decision tree for Chol-3-en-24-oic acid analysis.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: No or Very Low Signal Intensity

Question: I'm injecting my Chol-3-en-24-oic acid standard, but I see no peak or the signal-to-noise ratio is extremely low. What should I check?

Answer: A complete loss of signal often points to a singular, fundamental issue in the LC-MS system.[9] Follow this systematic troubleshooting workflow to identify the root cause.

G cluster_0 Troubleshooting: Low/No Signal A Start: No Signal Detected B 1. Check MS Status Is spray visible? Are gases (N₂) flowing? Are voltages on? A->B C 2. Check Ionization Mode Are you in Negative Ion ESI? B->C Yes F Issue is with the MS Source (e.g., clogged capillary, no power). Action: Clean/Service Source. B->F No D 3. Check Mobile Phase pH Is it neutral or slightly basic (e.g., with NH₄OAc)? C->D Yes G Issue is with Ionization Chemistry. Action: Switch to -ESI. C->G No E 4. Infuse Standard Directly Bypass the LC column. See a signal? D->E Yes H Issue is with Mobile Phase. Action: Remake mobile phase. Ensure proper pH for deprotonation. D->H No I Issue is with the LC System (e.g., column, tubing clog, injector failure). Action: Troubleshoot LC. E->I Yes J Issue is Ion Suppression or Poor Chromatography. Action: Optimize LC separation, Dilute sample, Improve cleanup. E->J No K Problem Solved F->K G->K H->K I->K J->K

Caption: Systematic workflow for troubleshooting low or no signal intensity.

Causality Explanation:

  • MS Status (Step 1): The most basic check ensures the instrument is physically operational. No spray means no ions can be generated or enter the mass analyzer.[9]

  • Ionization Mode (Step 2): As a carboxylic acid, Chol-3-en-24-oic acid requires a negative potential to form [M-H]⁻. Running in positive mode will yield little to no signal for the parent ion.[4][5]

  • Mobile Phase pH (Step 3): For efficient deprotonation, the mobile phase pH should be at or above the pKa of the carboxylic acid group. Using acidic modifiers like formic acid will suppress ionization in negative mode, leading to a drastic drop in signal.

  • Direct Infusion (Step 4): This step isolates the mass spectrometer from the liquid chromatography system. If a signal appears upon direct infusion, the problem lies within the LC path (clogged column, faulty injector, etc.). If no signal appears, the issue is likely ion suppression or a problem within the MS source itself.[9][10]

Issue 2: Unexpected Peaks, Adducts, or Fragments

Question: My mass spectrum for Chol-3-en-24-oic acid is more complex than expected. I see peaks other than [M-H]⁻. What are they?

Answer: It is common for bile acids to exhibit complex spectra due to adduct formation, in-source fragmentation, and the presence of isomers.[1][11]

Observed IonCommon Cause & ExplanationRecommended Action
[M+35]⁻ / [M+37]⁻ Chloride Adducts: Formation of [M+Cl]⁻. This is very common if chlorinated solvents (e.g., chloroform, dichloromethane) are used anywhere in the sample preparation or if the sample matrix has high salt content. The 3:1 isotopic pattern of ³⁵Cl and ³⁷Cl is a key indicator.Avoid chlorinated solvents. Use high-purity LC-MS grade solvents. If unavoidable, use MS/MS to isolate the [M-H]⁻ precursor.
[M+45]⁻ Formate Adduct: Formation of [M+HCOO]⁻. This occurs when formic acid is present in the mobile phase, which is not recommended for negative mode analysis of this compound but may be present from carryover.Ensure the mobile phase is appropriate for negative mode (e.g., contains ammonium acetate or a trace of ammonium hydroxide). Flush the system thoroughly.
[M-H-18]⁻ In-source Water Loss: A fragment resulting from the neutral loss of H₂O from the steroid core. This is more common in APCI than ESI and at higher source temperatures.Lower the source temperature (vaporizer/drying gas). Optimize cone/fragmentor voltage to reduce in-source collision-induced dissociation (CID).
[2M-H]⁻ Dimer Formation: At high concentrations, the analyte can form a proton-bound dimer. This is a clear sign that the concentration is too high and may be saturating the detector or electrospray process.[11]Dilute the sample. Review the calibration curve; this phenomenon often occurs at the highest concentration points, causing non-linearity.
Multiple Peaks at the Same m/z Isomers: Bile acids have numerous structural and stereoisomers that are not distinguishable by mass alone.[1][12] For example, isomers can differ in the position of the double bond or hydroxyl groups.High-efficiency chromatographic separation is essential to resolve isomers before they enter the mass spectrometer.[12][13]

Part 3: Optimization Protocols

Protocol 1: Mobile Phase Selection and Optimization for -ESI

This protocol provides a starting point for developing a robust LC-MS method for Chol-3-en-24-oic acid. The goal is to achieve good chromatographic resolution while promoting efficient deprotonation.

Objective: To select and prepare a mobile phase that maximizes the [M-H]⁻ signal.

Methodology:

  • Solvent Selection: Use high-purity, LC-MS grade solvents. A combination of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase chromatography.[13][14]

  • Buffer/Modifier Selection: To promote deprotonation, a neutral to slightly basic mobile phase is required.

    • Primary Recommendation: 5-10 mM Ammonium Acetate (NH₄OAc) in the aqueous mobile phase. This provides a stable pH around 7 and aids in electrospray stability.[3]

    • Alternative: 0.05-0.1% Ammonium Hydroxide (NH₄OH). This will more strongly drive deprotonation but can sometimes be less stable and may affect chromatography. Use with caution.

  • Preparation of Mobile Phase A (Aqueous):

    • To 1 L of LC-MS grade water, add the appropriate amount of solid ammonium acetate to achieve a 5-10 mM final concentration.

    • Mix thoroughly until dissolved. Do not adjust pH with strong acids or bases.

  • Preparation of Mobile Phase B (Organic):

    • Use 100% LC-MS grade acetonitrile or methanol.

  • Gradient Elution: Start with a shallow gradient to ensure separation from other potential lipids or isomers in the sample. A typical starting gradient is:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
15.0595
20.0595
20.1955
25.0955

Self-Validation:

  • Inject a standard of Chol-3-en-24-oic acid. The primary ion observed should be [M-H]⁻.

  • The peak shape should be symmetrical.

  • The signal intensity should be stable and reproducible across multiple injections.

Protocol 2: Ion Source Parameter Optimization via Flow Injection Analysis (FIA)

Objective: To determine the optimal source settings for maximum ion generation and transmission without causing fragmentation.

Methodology:

  • Prepare the System:

    • Remove the LC column and replace it with a zero-dead-volume union.

    • Prepare a solution of Chol-3-en-24-oic acid at a representative concentration (e.g., 100-500 ng/mL) in a 50:50 mixture of Mobile Phase A and B from Protocol 1.

  • Infuse the Standard:

    • Using a syringe pump or the LC pump, deliver the standard solution directly to the mass spectrometer source at a typical flow rate (e.g., 0.3-0.5 mL/min).

  • Set Initial MS Parameters:

    • Set the instrument to Negative Ion ESI mode.

    • Monitor the m/z of the expected [M-H]⁻ ion.

    • Use the manufacturer's recommended "default" or "autotune" settings as a starting point.

  • Systematic Optimization: Adjust one parameter at a time while monitoring the signal intensity of the [M-H]⁻ ion. The goal is to find the value that gives the highest, most stable signal.

    • Capillary/Spray Voltage: Start at -2.5 kV. Adjust in increments of 0.5 kV (e.g., -2.5, -3.0, -3.5 kV). Too low a voltage results in poor spray and low signal; too high can cause instability or discharge.

    • Drying Gas Temperature: Start at 300 °C. Adjust in 25 °C increments. The goal is to efficiently desolvate the droplets without causing thermal degradation of the analyte.

    • Drying Gas Flow: Adjust according to instrument recommendations. Higher flow rates aid desolvation but can reduce sensitivity if set too high.

    • Nebulizer Pressure: This affects droplet size. Adjust to achieve a stable spray and signal.

    • Cone/Fragmentor/Skimmer Voltage: This voltage influences ion transmission from the source into the mass analyzer and can induce in-source fragmentation. Start low (e.g., 20-30 V) and increase incrementally. Note the voltage at which the [M-H]⁻ signal is maximized. If you begin to see fragment ions (like [M-H-18]⁻), you have exceeded the optimal voltage.

  • Record Optimal Parameters: Once the best value for each parameter is found, save them as the final method.

References

  • Lee, J. Y., & Lee, Y. M. (2012). A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers. Journal of the American Society for Mass Spectrometry, 23(2), 344–354. [Link]

  • Doneanu, A., & Chen, W. (2018). Ion-neutral Clustering of Bile Acids in Electrospray Ionization Across UPLC Flow Regimes. Journal of the American Society for Mass Spectrometry, 29(5), 958–966. [Link]

  • Iida, T., & Kakiyama, G. (2011). Bile acid analysis in various biological samples using ultra performance liquid chromatography/electrospray ionization-mass spectrometry (UPLC/ESI-MS). Methods in Molecular Biology, 708, 119–129. [Link]

  • Iida, T., & Kakiyama, G. (2011). Bile Acid Analysis in Various Biological Samples Using Ultra Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (UPLC/ESI-MS). Springer Nature Experiments. [Link]

  • SCIEX. (n.d.). Bile acid analysis. SCIEX. [Link]

  • Goto, T., & Shima, T. (2006). High sensitive analysis of rat serum bile acids by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 833(1), 101–107. [Link]

  • SCIEX. (n.d.). Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system. SCIEX. [Link]

  • Aron, A. T., & Gentry, E. C. (2026). MS/MS Mass Spectrometry Filtering Tree for Bile Acid Regio- and Stereoisomer Annotation. Analytical Chemistry. [Link]

  • Martin, G., & Gu, H. (2023). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. Metabolites, 13(2), 199. [Link]

  • Agilent. (2023, May 26). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Agilent Technologies. [Link]

  • Manheim, J. M., & Kenttämaa, H. I. (2007). Characterization of Nonpolar Lipids and Selected Steroids by Using Laser-Induced Acoustic Desorption/Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1625–1634. [Link]

  • NIST. (n.d.). Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester, (3α,5β,7α,12α)-. NIST Chemistry WebBook. [Link]

  • Agilent. (n.d.). An Improved Reverse Phase LC-MS/MS Method for the Measurement of Bile Acids in Biological Samples. Agilent Technologies. [Link]

  • D'Souza, A., & Korfmacher, W. A. (2009). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry, 44(8), 1161–1169. [Link]

  • Gu, M., & Le, H. (2005). Positive ion chemistry of esters of carboxylic acids in air plasma at atmospheric pressure. Journal of the American Society for Mass Spectrometry, 16(12), 1948–1960. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]

  • Ghosh, M., & Taylor, S. W. (2025). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. [Link]

  • Goto, J., & Hasegawa, M. (1983). Determination of 3 beta-hydroxy-5-cholen-24-oic acid and its sulfate in human serum by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 276(1), 1–8. [Link]

  • Harano, T., & Harano, K. (1977). Mass Spectral Fragmentation of 3β-Hydroxychol-5-en-24-oic Acid Derivatives. Kawasaki Medical Journal, 3(2-3), 119-124. [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]

  • Badu-Tawiah, A. K. (2025). Ionization Techniques for Mass Spectral Analysis. IntechOpen. [Link]

  • LabRulez LCMS. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. LabRulez LCMS. [Link]

  • Agilent. (n.d.). An Improved Reverse Phase LC-MS/MS Method for the Measurement of Bile Acids in Biological Samples. Agilent Technologies. [Link]

  • Liu, Z., & Chen, F. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8059. [Link]

Sources

Troubleshooting

Resolving isomeric forms of Chol-3-en-24-oic acid by HPLC

Title: Technical Support Center: HPLC Resolution of Chol-3-en-24-oic Acid & Bile Acid Isomers Introduction Welcome to the Technical Support Center for bile acid chromatography. Resolving positional and stereoisomeric for...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: HPLC Resolution of Chol-3-en-24-oic Acid & Bile Acid Isomers

Introduction Welcome to the Technical Support Center for bile acid chromatography. Resolving positional and stereoisomeric forms of unsaturated bile acids—specifically Chol-3-en-24-oic acid, Chol-4-en-24-oic acid, and Chol-5-en-24-oic acid—presents a significant analytical challenge. Because these isomers share identical molecular formulas (C24H38O2) and exact masses (358.2871 Da), they cannot be differentiated by MS/MS alone[1][2]. Baseline chromatographic resolution is mandatory to accurately quantify these critical biomarkers, which are heavily implicated in metabolic disorders like Niemann-Pick type C (NPC) and Smith-Lemli-Opitz syndrome (SLOS).

This guide provides field-proven insights, mechanistic explanations, and validated workflows for achieving optimal HPLC separation.

Section 1: Mechanistic Knowledge Base (FAQs)

Q1: Why do Chol-3-en-24-oic acid and its positional isomers co-elute on standard C18 columns? A1: Standard C18 stationary phases rely primarily on dispersive hydrophobic interactions. Because positional isomers (e.g., Δ 3, Δ 4, and Δ 5 double bonds) have nearly identical hydrophobicities, standard C18 lacks the necessary shape selectivity to differentiate them. Resolving these requires stationary phases that exploit slight 3D conformational differences, such as sterically protected C18 columns (e.g., ARC-18) or superficially porous Fused-Core particles[3].

Q2: How do alternative column chemistries (Biphenyl, F5) compare for bile acid isomer resolution? A2:

  • Biphenyl Columns: Offer enhanced π−π interactions and dipole moments. While excellent for separating glycine- and taurine-conjugated isomers, they often fail to provide baseline resolution for unconjugated bile acid isomers[3][4].

  • F5 (Pentafluorophenyl) Columns: Provide unique shape selectivity and dipole interactions. They are highly effective at resolving bile acids from endogenous matrix interferences (like phospholipids) but may result in the co-elution of specific positional isomers[4][5].

  • Sterically Protected C18 (ARC-18): This chemistry provides the optimal balance. It offers the hydrophobic retention of a C18 while providing the steric recognition necessary to resolve all three isomer sets and separate them from matrix interferences[3][4].

Q3: Why is a 50:50 Methanol:Acetonitrile blend recommended for Mobile Phase B? A3: Bile acid isomers differ slightly in their hydrogen-bonding capacities and dipole moments. Methanol (protic) interacts well with hydroxyl groups, while Acetonitrile (aprotic) provides sharp peak shapes and lower backpressure. A 50:50 blend leverages both mechanisms, optimizing the selectivity factor ( α ) between closely eluting isomers[3].

Section 2: Troubleshooting Desk

Issue 1: Matrix interference (e.g., phospholipids) is co-eluting with the target Chol-en-24-oic acid isomer.

  • Root Cause: Phospholipids in human plasma have high retention on standard C18 columns and can cause severe ion suppression in ESI- mode.

  • Solution: Switch to an ARC-18 or F5 column. If using an ARC-18, increase the flow rate (e.g., from 0.5 mL/min to 0.8 mL/min) during the column wash phase (high %B) to effectively flush strongly retained matrix components before the next injection[3].

Issue 2: Poor peak shape or peak tailing for unconjugated bile acids.

  • Root Cause: Unconjugated bile acids are carboxylic acids (pKa ~4.5-5.0). If the mobile phase pH is near their pKa, they exist in a mixed ionization state, leading to peak broadening.

  • Solution: Ensure Mobile Phase A contains 5 mM ammonium acetate. This buffers the pH to ~6.8, ensuring the carboxylic acid tail is fully deprotonated for sharp chromatography and optimal negative-ion electrospray (ESI-) sensitivity[3][4].

Issue 3: Inadequate resolution between Δ 3, Δ 4, and Δ 5 positional isomers.

  • Root Cause: The gradient is too steep, compressing the critical separation window.

  • Solution: Implement a shallower gradient during the critical elution window (e.g., extending the ramp from 40% B to 55% B over 3-4 minutes) and maintain the column temperature strictly at 50°C to 60°C to improve mass transfer kinetics[3].

Section 3: Validated Methodological Workflow

Step-by-Step Protocol for Isomer Resolution

  • Sample Preparation: Precipitate plasma proteins using cold methanol (1:3 ratio). Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant and dry under nitrogen. Reconstitute in 50% Mobile Phase A / 50% Mobile Phase B[6].

  • Column Installation: Install a sterically protected C18 column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) or a Fused-Core C18 column[4].

  • System Equilibration: Set column oven to 50°C. Equilibrate with 35% Mobile Phase B until pressure stabilizes[4].

  • Gradient Execution: Run the optimized gradient (see Table 1).

  • MS Detection: Operate the mass spectrometer in ESI- mode, monitoring the [M-H]- precursor ion (m/z 357.28 for Chol-en-24-oic acids)[2].

Table 1: Optimized Gradient Conditions & Column Performance Summary
ParameterSpecification / Data
Mobile Phase A (MPA) 5 mM Ammonium Acetate in LC-MS grade H2​O
Mobile Phase B (MPB) 50:50 Methanol : Acetonitrile
Column Temperature 50°C - 60°C
Flow Rate 0.5 mL/min (increased to 0.8 mL/min during wash)
Gradient Profile 0.0 min (35% B) 2.5 min (45% B) 4.6 min (55% B) 5.7 min (80% B) 6.5 min (85% B, Wash) 8.5 min (35% B, Re-eq)
Column Selectivity (ARC-18) Excellent for unconjugated isomers; Resolves matrix interference
Column Selectivity (Biphenyl) Good for conjugated isomers; Poor for unconjugated isomers
Column Selectivity (F5) Poor for isomer resolution; Excellent for matrix resolution

(Data synthesized from Restek and Sigma-Aldrich application notes[3][4])

Section 4: Visual Workflows

ColumnSelection Start Analyze Chol-en-24-oic Acid Isomers CheckMatrix High Matrix Interference? (e.g., Phospholipids) Start->CheckMatrix YesMatrix Yes CheckMatrix->YesMatrix NoMatrix No CheckMatrix->NoMatrix F5 F5 (Pentafluorophenyl) Resolves matrix, but may co-elute isomers YesMatrix->F5 Screen 1 ARC18 Sterically Protected C18 (e.g., ARC-18) Optimal for both YesMatrix->ARC18 Screen 2 NoMatrix->ARC18 Unconjugated Biphenyl Biphenyl Column Good for conjugated, poor for unconjugated NoMatrix->Biphenyl Conjugated

Decision tree for selecting HPLC column chemistry for bile acid isomer resolution.

Mechanism Isomer Chol-en-24-oic Acid Isomer (Δ3, Δ4, Δ5) Hydrophobic Hydrophobic Interaction (Sterol Backbone) Isomer->Hydrophobic Shape Shape Selectivity (Double Bond Position) Isomer->Shape Dipole Dipole-Dipole / π-π (C=C & C=O bonds) Isomer->Dipole C18 Standard C18 Dominant: Hydrophobic Hydrophobic->C18 ARC18 ARC-18 / Fused-Core Hydrophobic + Shape Shape->ARC18 F5 Fluorophenyl (F5) Dipole + Shape Dipole->F5

Mechanistic interactions between bile acid structural features and HPLC stationary phases.

References

  • [3] Restek Corporation. "Exploring Different HPLC Column Chemistries for Optimal Separation of 13 Bile Acids by LC-MS/MS." LCMS.cz.[Link]

  • [4] Restek Corporation. "Exploring Different HPLC Column Chemistries for Optimal Separation of 13 Bile Acids by LC-MS/MS." Restek Resource Hub.[Link]

  • [5] Journal of Pharmaceutical and Biomedical Analysis. "Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns." DOI.org.[Link]

  • [6] ResearchGate. "Comparison of HPLC chromatographic patterns of the bile acid 24-phenacyl esters." ResearchGate.[Link]

  • [1] PubChem. "Chol-4-en-24-oic Acid | C24H38O2 | CID 5284017." National Institutes of Health.[Link]

  • MedRxiv. "A Sterolomic Library for Diagnosis and Monitoring of Diseases." MedRxiv Preprints.[Link]

  • [2] PubChemLite. "Chol-5-en-24-oic acid (C24H38O2)." Université du Luxembourg.[Link]

Sources

Optimization

Stability and proper storage conditions for Chol-3-en-24-oic acid

Technical Support Center: Chol-3-en-24-oic Acid A Guide to Stability, Storage, and Experimental Best Practices Frequently Asked Questions (FAQs) & Troubleshooting This section addresses common questions and experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chol-3-en-24-oic Acid

A Guide to Stability, Storage, and Experimental Best Practices

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges in a direct question-and-answer format, emphasizing the scientific principles behind our recommendations.

Part 1: Storage and Handling of Solid Compound

Q1: What are the recommended storage conditions for solid (powder) Chol-3-en-24-oic acid?

A: For maximal long-term stability, solid Chol-3-en-24-oic acid should be stored at -20°C . The presence of a double bond at the C3 position makes the molecule susceptible to oxidation over time. Storing it at low temperatures significantly reduces the rate of potential degradation reactions. For shorter-term storage, 4°C is acceptable for a limited period. Always refer to the supplier's certificate of analysis (CoA) for any specific recommendations. Based on data for similar cholenoic acids, a shelf life of at least one year can be expected at -20°C[].

Key Causality: The primary driver for degradation in steroid-like molecules is oxidation, particularly at unsaturated sites (carbon-carbon double bonds). Lowering the temperature reduces the kinetic energy of molecules, thereby slowing down the rate of all chemical reactions, including oxidation. Keeping the container tightly sealed is also critical to minimize exposure to atmospheric oxygen and moisture[2].

Q2: The compound arrived at room temperature. Is it compromised?

A: No, this is standard practice for shipping. Most solid, pure chemical compounds are stable enough to withstand shipping at ambient temperatures for several days without significant degradation[3]. However, upon receipt, it is imperative to transfer the compound to the recommended long-term storage conditions (-20°C) immediately to preserve its integrity for the duration of your research.

Part 2: Preparation and Storage of Solutions

Q3: What is the best way to prepare and store stock solutions of Chol-3-en-24-oic acid?

A: Solutions are significantly less stable than the solid compound. The choice of solvent and storage temperature is critical.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds[3]. For cell-based assays, ensure the final DMSO concentration is compatible with your experimental system.

  • Storage Temperature: Stock solutions should be stored at -80°C . Data from structurally similar compounds shows that storage at -80°C can preserve solution integrity for up to 6 months, whereas at -20°C, the stability period may be as short as one month[3].

  • Best Practices: Once prepared, the stock solution should be aliquoted into single-use volumes. This practice is crucial to prevent product inactivation resulting from repeated freeze-thaw cycles, which can introduce moisture and promote degradation[3].

Q4: Why is a -80°C freezer recommended for solutions over a standard -20°C freezer?

A: The rationale is grounded in chemical kinetics and the physical properties of common solvents. While freezing at -20°C slows molecular motion, it may not be sufficient to completely halt all chemical activity, especially in a solvent matrix. Furthermore, some solvents can form concentration gradients or eutectic mixtures as they freeze, potentially concentrating the solute and accelerating degradation in localized pockets. Storage at -80°C effectively arrests these processes, providing superior long-term stability for dissolved compounds[3].

Part 3: Troubleshooting Experimental Inconsistency

Q5: My results have been inconsistent between experiments. Could compound degradation be the cause?

A: Yes, this is a primary suspect. Inconsistent results are often traced back to compromised compound integrity. Degradation of Chol-3-en-24-oic acid could lead to a lower effective concentration of the active molecule and the introduction of unknown degradation products, which may have off-target effects.

Troubleshooting Steps:

  • Review Handling Protocol: Did you recently prepare a new stock solution? Was the stock solution subjected to multiple freeze-thaw cycles?

  • Use a Fresh Aliquot: Always use a fresh, single-use aliquot from your -80°C stock for critical experiments.

  • Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the solid powder.

  • Analytical Confirmation (If possible): If the problem persists and you have access to analytical instrumentation (e.g., HPLC-MS), compare a freshly prepared solution with an older one to check for the appearance of degradation peaks. The degradation of bile acids can involve oxidation or cleavage of the side chain[4][5].

Q6: I've noticed the solid powder has changed color/texture. What should I do?

A: A change in physical appearance (e.g., from a white powder to a yellowish or clumpy solid) is a strong indicator of potential degradation or moisture absorption. Do not use the compound for your experiments. Contact your supplier for a replacement and review your storage procedures to prevent recurrence. The container should always be tightly sealed and stored in a dry environment[2][6].

Quantitative Data Summary

The following table summarizes the recommended storage conditions, extrapolated from data on structurally related bile acids.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) -20°C≥ 1 Year[]Keep tightly sealed, protected from light and moisture.
4°C< 2 Years[3]Suitable for short-term storage only.
In Solvent (e.g., DMSO) -80°C≤ 6 Months[3]Aliquot into single-use volumes to avoid freeze-thaw cycles.
-20°C≤ 1 Month[3]Use for short-term experimental needs only.

Experimental Protocol: Stock Solution Preparation

This protocol provides a self-validating system for preparing and storing solutions of Chol-3-en-24-oic acid to ensure maximum stability and reproducibility.

Objective: To prepare a 10 mM stock solution in DMSO and store it properly for future use.

Materials:

  • Chol-3-en-24-oic acid (Molecular Weight: 374.58 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Inert gas (Argon or Nitrogen), if available

Procedure:

  • Pre-Equilibration: Before opening, allow the vial of solid Chol-3-en-24-oic acid to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which can accelerate degradation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh a precise amount of the solid (e.g., 3.75 mg).

  • Solvent Addition: Calculate the required volume of DMSO to achieve the target concentration. For 3.75 mg to make a 10 mM solution: Volume (L) = mass (g) / (concentration (mol/L) * MW ( g/mol )) Volume (L) = 0.00375 g / (0.010 mol/L * 374.58 g/mol ) = 0.001001 L = 1.00 mL Add exactly 1.00 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • (Optional but Recommended) Inert Gas Purge: Gently blow a stream of inert gas (Argon or Nitrogen) over the headspace of the stock solution for 10-15 seconds. This displaces oxygen, a key driver of oxidative degradation.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention cryovials (e.g., 20 µL aliquots).

  • Storage: Clearly label all aliquots with the compound name, concentration, and date of preparation. Store them immediately in a -80°C freezer.

Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting inconsistent experimental results that may be linked to the stability of Chol-3-en-24-oic acid.

G start Inconsistent Experimental Results Observed check_protocol Step 1: Review Handling Protocol - Fresh stock used? - Multiple freeze-thaw cycles? start->check_protocol use_fresh Step 2: Use New Aliquot - Thaw a fresh, single-use aliquot from -80°C stock. check_protocol->use_fresh run_control Step 3: Run Control Experiment - Repeat experiment with the fresh aliquot. use_fresh->run_control results_ok Results are now Consistent? run_control->results_ok problem_solved Problem Solved: Older aliquots were likely degraded. Discard them. results_ok->problem_solved Yes prepare_fresh Step 4: Prepare Fresh Stock - Prepare a new solution from solid compound. results_ok->prepare_fresh No re_run Step 5: Re-run Experiment - Use the newly prepared stock solution. prepare_fresh->re_run results_still_bad Results Still Inconsistent? re_run->results_still_bad contact_support Issue Persists: - Consider other experimental variables. - Contact technical support. results_still_bad->contact_support Yes solid_compromised Problem Solved: Original stock solution was degraded. Discard old stock. results_still_bad->solid_compromised No solid_compromised->contact_support If still inconsistent

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

  • Degradation of the acyl side chain of the steroid compound cholate in Pseudomonas sp. strain Chol1 proceeds via an aldehyde intermediate . PubMed. [Link]

  • Microbial degradation of the phytosterol side chain. I. Enzymic conversion of 3-oxo-24-ethylcholest-4-en-26-oic acid into 3-oxochol-4-en-24-oic acid and androst-4-ene-3,17-dione . Journal of the American Chemical Society. [Link]

Sources

Optimization

Method validation for Chol-3-en-24-oic acid quantification in plasma

Technical Support Center: LC-MS/MS Method Validation for Chol-3-en-24-oic Acid in Plasma Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, bioanaly...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Method Validation for Chol-3-en-24-oic Acid in Plasma

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, bioanalytical scientists, and drug development professionals through the complexities of quantifying Chol-3-en-24-oic acid (Δ3-cholenic acid) in human plasma.

Chol-3-en-24-oic acid is an emerging bile acid biomarker critical for evaluating gut microbiota homeostasis, intestinal barrier integrity, and immune regulation, particularly in the context of oncology and immunotherapy [3]. Because it is an endogenous compound with complex physicochemical properties, its quantification requires a meticulously designed, self-validating LC-MS/MS workflow.

Module 1: Assay Fundamentals & Biomarker Context

Q: Why is Chol-3-en-24-oic acid challenging to quantify in human plasma? A: The difficulty stems from three primary factors:

  • Endogenous Baselines: Plasma naturally contains varying levels of bile acids. You cannot simply use blank plasma to build a calibration curve. You must use a "surrogate matrix" (e.g., 4% BSA in PBS or stripped plasma) or a "surrogate analyte" (using a stable isotope-labeled version of the analyte for the curve) to differentiate the baseline from the spiked calibrators.

  • Protein Binding: Bile acids are highly lipophilic and bind tightly to human serum albumin. If this binding is not disrupted prior to extraction, your recovery will be artificially low and highly variable.

  • Isobaric Interferences: The gut microbiome produces dozens of bile acid isomers (e.g., isoLCA, isoDCA) that share the same exact mass and fragmentation patterns. Chromatographic separation is mandatory because mass spectrometry alone cannot distinguish these isomers.

Pathway A Gut Microbiota Dysbiosis B Microbial Bile Acid Metabolism A->B C Chol-3-en-24-oic Acid (Δ3-Cholenic Acid) B->C D TGR5/FXR Receptor Activation C->D E Intestinal Barrier Integrity & Immune Regulation D->E

Fig 1: Biological context of Chol-3-en-24-oic acid in gut-immune signaling pathways.

Module 2: Sample Preparation & Extraction Workflows

Q: What is the recommended sample preparation protocol to ensure high recovery and reproducibility? A: A self-validating protocol must account for extraction losses and matrix effects simultaneously. We recommend a modified Protein Precipitation (PPT) workflow utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS).

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., Chol-3-en-24-oic acid-d4). Causality: Adding the IS before any extraction steps ensures that any subsequent volumetric losses, incomplete protein crash, or matrix suppression effects are proportionally corrected.

  • Protein Disruption: Add 10 µL of 2% Formic acid in water. Causality: Acidification disrupts the strong non-covalent bonds between the bile acid and plasma albumin, freeing the analyte into the solvent phase.

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (-20°C). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Evaporation: Transfer 150 µL of the supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 50 µL of 50:50 Methanol:Water (v/v). Vortex and centrifuge before LC-MS/MS injection.

Workflow A Plasma Sample (50 µL) B Add SIL-IS & Acidify (2% Formic Acid) A->B C Protein Precipitation (Cold Acetonitrile) B->C D Centrifugation (14,000 x g, 10 min) C->D E Evaporation (N2 gas) & Reconstitution D->E F LC-MS/MS Injection E->F

Fig 2: Optimized LC-MS/MS plasma extraction workflow for bile acid quantification.

Module 3: LC-MS/MS Method Validation FAQs

Q: What are the regulatory acceptance criteria for validating this assay? A: Any assay used to support pharmacokinetic or biomarker data in drug development must adhere to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1] and the ICH M10 guideline on bioanalytical method validation[2].

Table 1: Summary of LC-MS/MS Validation Parameters & Acceptance Criteria

Validation ParameterAcceptance Criteria (ICH M10 / FDA)Scientific Rationale (Causality)
Accuracy ±15% of nominal (±20% at LLOQ)Ensures quantified values reflect true endogenous concentrations without systematic bias.
Precision ≤15% CV (≤20% CV at LLOQ)Guarantees reproducibility across multiple analytical runs and different operators.
Selectivity Response in blanks <20% of LLOQProves the method is free from interfering endogenous plasma components.
Matrix Factor (MF) IS-normalized MF CV ≤15%Confirms that ion suppression/enhancement is consistent and fully corrected by the SIL-IS.
Stability ±15% of nominal concentrationValidates that the analyte does not degrade during freeze-thaw cycles or autosampler queuing.

Q: How do we properly evaluate matrix effects for an endogenous compound? A: Because you cannot obtain "true blank" plasma, you must calculate the IS-normalized Matrix Factor (MF). Extract 6 different lots of human plasma (including hemolyzed and lipemic lots). Post-extraction, spike the extracts with the analyte and IS at low and high QC levels. Compare the peak area ratio (Analyte/IS) of these post-extracted spikes to the ratio of neat solutions at the same concentration. The CV of the IS-normalized MF across the 6 lots must be ≤15% [2].

Module 4: Troubleshooting Guide

Q: I am seeing a split peak or a "shoulder" on my Chol-3-en-24-oic acid chromatogram. How do I fix this? A: Causality: This is almost certainly an isobaric interference. Bile acids have numerous stereoisomers (e.g., 3α vs. 3β hydroxyl groups) that cannot be resolved by the mass spectrometer's collision cell. Solution: You must resolve this chromatographically. Switch to a high-strength silica (HSS) T3 column or a sub-2-micron C18 column. Flatten your mobile phase gradient (e.g., 1% per minute increase in organic solvent) around the expected retention time of the analyte to pull the isomers apart.

Q: My recovery is consistently low (<50%) and highly variable. What is causing this? A: Causality: The analyte is remaining bound to precipitated proteins and is being discarded in the pellet. Solution: Ensure you are performing the acid disruption step (Step 3 in the protocol). If you are using Solid Phase Extraction (SPE) instead of PPT, ensure your load step includes at least 2% formic acid or 2% phosphoric acid to break the albumin binding.

Troubleshooting A Issue: Low Analyte Recovery (<50%) B Did you disrupt protein binding? A->B C Add 2% Formic Acid before precipitation or SPE loading B->C No D Check Matrix Effect (Ion Suppression) B->D Yes E Optimize LC Gradient or Improve Sample Cleanup D->E High Suppression F Use SIL-IS for Normalization D->F Uncorrected Loss

Fig 3: Logical troubleshooting tree for resolving low recovery and matrix effect issues.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link][1]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link][2]

  • He, Y., Zhang, W., Guo, Z., et al. (2025). Superparamagnetic iron oxide nanoparticle restores gut microbiota homeostasis to enhance lung cancer immunotherapy. National Science Review, 13(3), nwaf565. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Mitigating Ion Suppression for Chol-3-en-24-oic Acid in LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and resolve signal loss issues wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and resolve signal loss issues when quantifying Chol-3-en-24-oic acid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chol-3-en-24-oic acid (C₂₄H₃₈O₂, exact mass 358.287 Da) is a highly hydrophobic microbial metabolite of sulfolithocholic acid[1]. It is typically analyzed in negative electrospray ionization (ESI-) mode, yielding an [M-H]⁻ precursor ion at m/z 357.28[2]. Because it elutes late in reversed-phase chromatography, it frequently co-elutes with highly abundant endogenous lipids (e.g., phospholipids) and other concentrated bile acids, leading to severe ion suppression[3].

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and quantitative reference tables to ensure the scientific integrity of your bioanalytical assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my Chol-3-en-24-oic acid signal disappear in biological matrices despite a strong response in neat solvent? A: This is the hallmark of matrix-induced ion suppression[4]. In ESI, analytes must migrate to the surface of the charged droplet to acquire a charge and be ejected into the gas phase. Highly concentrated, surface-active matrix components (like phospholipids) outcompete the less abundant Chol-3-en-24-oic acid for space and charge at the droplet surface. The analyte remains trapped in the droplet interior and is neutralized or sent to waste, resulting in significant signal loss[5].

Q2: I am currently using Protein Precipitation (PPT). Why isn't it resolving the suppression? A: PPT with acetonitrile or methanol effectively removes large proteins but leaves behind >90% of phospholipids and endogenous salts[4]. For hydrophobic bile acids like Chol-3-en-24-oic acid, PPT is insufficient. You must switch to Solid-Phase Extraction (SPE) or specialized Phospholipid Removal Plates (PRP) to selectively isolate the steroidal backbone while washing away the lipid matrix[3].

Q3: What chromatographic changes can help separate my analyte from the suppression zone? A: If sample preparation cannot completely remove the interferent, you must resolve it chromatographically:

  • Change Selectivity: Switch from a standard C18 to a Biphenyl or Cortecs T3 column[6]. The π−π interactions of a biphenyl phase can shift the retention of double-bond-containing analytes (like the Δ3 alkene in Chol-3-en-24-oic acid) away from saturated lipid interferences.

  • Gradient Flattening: Decrease the slope of your organic gradient (e.g., hold at 75% B instead of ramping straight to 95% B) around the analyte's expected elution time to pull it away from the solvent front where hydrophobic lipids accumulate.

Q4: How should I choose an internal standard (IS) if a deuterated version of Chol-3-en-24-oic acid is unavailable? A: A stable isotope-labeled (SIL) internal standard is critical for correcting residual matrix effects[5]. If the exact SIL analog is unavailable, choose a deuterated bile acid that closely matches the hydrophobicity and pKa (e.g., Lithocholic acid-d4). It must co-elute as closely as possible to experience the exact same suppression environment[7].

Part 2: Visualizing the Problem and the Workflow

Mechanism Matrix Co-eluting Matrix (Phospholipids, Salts) Droplet ESI Droplet Surface Matrix->Droplet Analyte Chol-3-en-24-oic Acid (m/z 357.28) Analyte->Droplet Compete Competition for Charge & Space Droplet->Compete Result Ion Suppression (Reduced [M-H]- Yield) Compete->Result

Mechanism of ESI Matrix Interference: Competition at the droplet surface causes signal loss.

Workflow Start Signal Loss for Chol-3-en-24-oic Acid Diag Run Post-Column Infusion Start->Diag Check Is signal suppressed at analyte RT? Diag->Check Yes Yes: Matrix Effect Confirmed Check->Yes True No No: Check MS Tuning / Source Check->No False Prep Optimize Sample Prep (Switch PPT to SPE) Yes->Prep Chroma Optimize Chromatography (Modify Gradient / Column) Yes->Chroma Reval Re-evaluate Matrix Factor Prep->Reval Chroma->Reval

Diagnostic Workflow: Step-by-step logic for identifying and resolving matrix effects.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthy data, you must implement self-validating protocols. The following methods allow you to diagnose the issue and systematically clean your samples.

Protocol 1: Post-Column Infusion (Diagnostic Assessment)

This protocol decouples chromatography from the mass spectrometer's response to definitively map suppression zones[4].

  • Setup: Connect a syringe pump to the post-column effluent via a T-connector just before the MS source.

  • Infusion: Infuse a neat solution of Chol-3-en-24-oic acid (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) to establish a steady, elevated baseline signal for m/z 357.28.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or feces without the analyte) using your standard LC gradient.

  • Observation: Monitor the MS baseline. A sudden dip in the baseline indicates a zone of ion suppression caused by eluting matrix components.

  • Validation: Overlay the retention time (RT) of your analyte. If the RT falls within a suppression dip, you must alter the chromatography or sample prep.

Protocol 2: Optimized Solid-Phase Extraction (SPE) for Bile Acids

This method utilizes a polymeric reversed-phase sorbent (e.g., Oasis HLB) to remove salts and polar lipids[3].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the SPE cartridge.

  • Loading: Dilute 100 µL of biological sample with 300 µL of 2% Formic Acid in water (to protonate the carboxylic acid group of Chol-3-en-24-oic acid, making it fully hydrophobic). Load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute salts and highly polar interferences.

  • Elution: Elute the bile acids with 1 mL of 100% Methanol. (Avoid using Acetonitrile here, as it can co-elute unwanted highly hydrophobic phospholipids).

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

Part 4: Data Presentation & Optimization Metrics

Table 1: Matrix Effect Evaluation Thresholds

Use the Matrix Factor (MF) to quantify suppression. MF=(PeakAreainSpikedMatrixExtract)/(PeakAreainNeatSolvent) [4].

Matrix Factor (MF)InterpretationRequired Action
0.85 – 1.15 Negligible Matrix EffectProceed with validation. SIL-IS will easily correct this.
0.50 – 0.84 Moderate Ion SuppressionOptimize gradient slope; ensure SIL-IS perfectly co-elutes.
< 0.50 Severe Ion SuppressionCritical: PPT is failing. Switch to SPE or change column chemistry.
> 1.15 Ion EnhancementDilute sample or reduce injection volume.
Table 2: Mobile Phase Additive Comparison for ESI(-)

The composition of the mobile phase significantly impacts the ionization of bile acids[4].

Additive (Aqueous Phase)pHEffect on Chol-3-en-24-oic acid [M-H]⁻Chromatographic Peak Shape
0.1% Formic Acid ~2.7Moderate suppression of ionization (analyte is mostly protonated in solution).Excellent (sharp peaks due to suppressed silanol interactions).
5 mM Ammonium Acetate ~6.8High ionization efficiency (analyte is pre-ionized in solution).Good, but susceptible to salt buildup in the MS source.
0.1% Ammonia ~10.5Maximum ionization efficiency.Poor on standard C18 (requires high-pH tolerant columns like BEH).

Part 5: References

  • Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples Source: Agilent Technologies URL:[Link]

  • 5beta-Chol-3-en-24-oic Acid | C24H38O2 | CID 5284016 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • The identification of microbial metabolites of sulfolithocholic acid Source: PubMed (NIH) URL:[Link]

  • Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC–MS/MS: Tauro-Conjugated Bile Acids as an Example Source: ACS Publications URL:[Link]

  • On what criteria should I select an internal standard for Bile acid in LC/MS/MS? Source: ResearchGate URL:[Link]

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Derivatization Strategies for Chol-3-en-24-oic Acid Detection

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when quantifying Chol-3-en-24-oic acid and its related un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when quantifying Chol-3-en-24-oic acid and its related unsaturated bile acid intermediates. Because these analytes lack strong chromophores and exhibit poor ionization efficiency, chemical derivatization is not just an option—it is a mandatory step for high-fidelity detection.

This guide abandons generic advice in favor of field-proven, self-validating methodologies. Here, we will explore the causality behind experimental choices, ensuring your analytical workflows are robust, reproducible, and scientifically grounded.

Workflow Diagnostics: The Derivatization Decision Tree

Before troubleshooting, it is critical to understand the biochemical pathways we are manipulating. Chol-3-en-24-oic acid is a monounsaturated C24 bile acid. To detect it at trace levels (e.g., in plasma to diagnose bile acid synthesis disorders like CYP7B1 deficiency[1]), we must target its functional groups—specifically the C24 carboxyl group and the C3 hydroxyl/oxo group.

Mechanism A Chol-3-en-24-oic Acid (Poor Ionization) B Carbodiimide Activation (EDC/Pyridine) A->B LC-MS Route E GC-MS Pathway: Methylation + TMS A->E GC-MS Route C 3-NPH Addition (Nucleophilic Attack) B->C D 3-NPH Derivatized Bile Acid (High ESI+ Sensitivity) C->D +10 to 100x Signal F Volatile Derivative (High Thermal Stability) E->F Prevents Degradation

Biochemical derivatization pathways for Chol-3-en-24-oic acid detection.

The FAQ & Causality Hub

Q1: Why does Chol-3-en-24-oic acid exhibit such poor detection sensitivity in standard LC-MS/MS workflows? A1: Causality: Native bile acids rely on the deprotonation of the C24 carboxyl group for detection in negative electrospray ionization (ESI-). However, the ionization efficiency of this group is inherently weak and is severely suppressed by co-eluting matrix lipids in biological samples[2]. By derivatizing the carboxyl group with reagents like 3-nitrophenylhydrazine (3-NPH), we introduce a highly proton-affinitive moiety. This flips the detection to positive ionization mode (ESI+), dramatically increasing the signal-to-noise ratio and generating highly predictable, diagnostic fragment ions[2].

Q2: Which derivatization reagent is optimal for targeted LC-MS/MS quantitation of cholenoic acids? A2: Causality: The gold standard for carboxyl group derivatization in bile acids is 3-NPH[2]. However, if your goal is comprehensive profiling or multiplexing, 2-hydrazinyl-4,6-dimethylpyrimidine (DMP)[3] or 1-[(4-dimethylaminophenyl)carbonyl]piperazine (DAPPZ) are superior alternatives. DAPPZ, for instance, allows for the use of isotopologous reagents (2H0-, 2H3-, and 2H6-forms), enabling you to multiplex up to three different samples in a single LC-MS/MS run, increasing throughput by over 60%[4].

Q3: When should I choose GC-MS over LC-MS/MS for bile acid profiling? A3: Causality: While LC-MS/MS is the modern standard due to its high throughput, GC-MS is required when you need ultra-high chromatographic resolution to separate complex stereoisomers that co-elute on reversed-phase LC columns[5]. Because bile acids have large molecular weights and low volatility, they cannot be analyzed by GC-MS natively. You must perform a two-step derivatization: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups to ensure volatility and prevent thermal degradation in the GC inlet[5].

The Protocol Vault: Self-Validating Methodologies

A protocol is only as good as its ability to alert you to a failure before you waste instrument time. The following methodologies are designed as self-validating systems , incorporating hard checkpoints to guarantee scientific integrity.

Protocol_Validation S1 1. Sample Aliquot + SIL-IS Spike S2 2. Protein Precipitation & Extraction S1->S2 V1 Validation Gate 1: Pellet Integrity Check S2->V1 S3 3. EDC/3-NPH Derivatization (40°C) V1->S3 Pass S4 4. Reaction Quenching S3->S4 V2 Validation Gate 2: SIL-IS Recovery >85% S4->V2 S5 5. LC-MS/MS Acquisition V2->S5 Pass

Self-validating sample preparation workflow with integrated QC checkpoints.

Protocol A: 3-NPH Derivatization for High-Sensitivity LC-MS/MS[2]
  • Internal Standard Addition: Aliquot 50 µL of plasma. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6-3NPH-labeled Chol-3-en-24-oic acid.

  • Extraction: Add 150 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Validation Gate 1: Visually inspect the protein pellet. A loose or non-existent pellet indicates an incorrect solvent ratio. Proceeding will cause matrix proteins to precipitate during derivatization, quenching the reaction.

  • Derivatization: Transfer 100 µL of the supernatant to a clean vial. Add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC (in pyridine/methanol). Incubate at 40°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding 200 µL of 10% formic acid in water.

    • Validation Gate 2: The acidic quench stabilizes the derivative. If the SIL-IS peak area in the final LC-MS/MS run deviates by >15% from your historical System Suitability Test (SST), it flags a derivatization failure. Do not report the analyte data; re-extract the sample.

Protocol B: Two-Step Methylation/TMS for GC-MS Profiling[5]
  • Drying: Lyophilize the extracted bile acid sample to complete dryness under a gentle stream of nitrogen.

    • Validation Gate 1: Any residual moisture will violently react with and destroy the TMS reagents. The vial must show absolutely no visible condensation.

  • Methylation: Add 50 µL of methanolic HCl to methylate the C24 carboxyl group. Incubate at 60°C for 30 minutes, then evaporate to dryness under nitrogen.

  • Trimethylsilylation (TMS): Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to derivatize the hydroxyl groups.

    • Validation Gate 2: Inject a derivatized standard mix before the sample batch. The presence of partially derivatized peaks (e.g., a mass shift indicating a missing TMS group) proves the BSTFA reagent has degraded due to ambient moisture and must be replaced immediately.

Quantitative Data & Troubleshooting Matrices

Table 1: Performance Metrics of Derivatization Strategies

Use this table to benchmark your assay's performance against industry standards.

Analytical PlatformDerivatization ReagentTarget Functional GroupIonization ModeAnalytical AdvantageTypical LODReference
LC-MS/MS 3-NPH + EDCC24 CarboxylPositive (ESI+)50x - 100x Sensitivity Gain0.1 - 0.5 ng/mL[2]
LC-MS/MS DMPC24 CarboxylPositive (ESI+)Superior chromatographic retention0.05 - 0.2 ng/mL[3]
LC-MS/MS DAPPZC24 CarboxylPositive (ESI+)Isotopologue Multiplexing0.5 - 1.0 ng/mL[4]
GC-MS Methylation + TMSC24 Carboxyl & C3 HydroxylElectron Impact (EI)Resolves complex stereoisomers5.0 - 10 ng/mL[5]
Table 2: Troubleshooting Matrix for Cholenoic Acid Workflows

Direct solutions for specific failure modes encountered during derivatization.

Symptom (Failure Mode)Root Cause Analysis (Causality)Corrective Action
Low signal for both analyte and SIL-IS Reagent quenching due to residual water in the sample matrix reacting with EDC or BSTFA.Ensure strict anhydrous conditions during reagent preparation. Lyophilize samples completely before GC-MS derivatization.
Split peaks or multiple RTs for a single analyte Isomerization at the double bond (e.g., C3-C4 shifting) due to excessive heating during reaction.Reduce incubation temperature to 30°C-40°C. Never exceed 60°C during sample preparation for unsaturated bile acids.
Rapid loss of LC column performance Accumulation of unreacted carbodiimide (EDC) or 3-NPH on the stationary phase.Implement a post-derivatization Solid-Phase Extraction (SPE) cleanup, or use a divert valve to send the first 2 minutes of LC flow to waste.
Missing TMS derivative peaks in GC-MS Hydrolysis of the TMS ether due to moisture exposure post-derivatization.Reconstitute in anhydrous hexane. Ensure all GC autosampler vials are tightly sealed with high-quality PTFE septa.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Chol-3-en-24-oic Acid and Deoxycholic Acid: Structural Dynamics, Receptor Pharmacology, and Application Workflows

As drug development increasingly targets metabolic pathways and adipose tissue remodeling, bile acids and their synthetic derivatives have emerged as critical pharmacological tools. This guide provides an in-depth compar...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets metabolic pathways and adipose tissue remodeling, bile acids and their synthetic derivatives have emerged as critical pharmacological tools. This guide provides an in-depth comparative analysis of Deoxycholic Acid (DCA) , a naturally occurring secondary bile acid, and Chol-3-en-24-oic acid (also known as Δ3 -cholenic acid), a dehydrated synthetic derivative. By examining their structural divergence, we can understand their distinct behaviors in membrane solubilization and nuclear/membrane receptor signaling.

Structural and Physicochemical Divergence

The physiological and pharmacological utility of bile acids is fundamentally driven by their facial amphiphilicity . A classical bile acid like DCA possesses a hydrophobic convex steroidal face and a hydrophilic concave face populated by hydroxyl groups (at the 3α and 12α positions)[1].

  • Deoxycholic Acid (DCA): The presence of the 3α-OH and 12α-OH groups allows DCA to form robust micelles in aqueous environments. With a critical micelle concentration (CMC) of approximately 2.4–4.0 mM, DCA acts as a highly effective biological detergent[1]. This property is clinically leveraged in FDA-approved injectables (e.g., Kybella) to induce localized adipocyte cytolysis[2].

  • Chol-3-en-24-oic Acid: This molecule is a downstream derivative often synthesized via the dehydration of lithocholic acid[3]. The elimination of the 3-hydroxyl group to form a Δ3 double bond fundamentally disrupts the molecule's facial amphiphilicity[4]. Lacking this critical hydrophilic anchor, Chol-3-en-24-oic acid exhibits profound lipophilicity, rendering it highly insoluble in aqueous media and stripping it of the detergent-like cytolytic properties characteristic of DCA.

Receptor Pharmacology: FXR and TGR5 Signaling

Beyond digestion, bile acids are potent endocrine signaling molecules that primarily activate two receptors: the Farnesoid X Receptor (FXR) (a nuclear receptor) and TGR5 (a G-protein-coupled membrane receptor)[5][6].

  • DCA Signaling: DCA is a potent endogenous agonist for TGR5, triggering cAMP accumulation that leads to GLP-1 secretion in enteroendocrine cells, thereby modulating glucose homeostasis[7]. It also acts as a moderate agonist for FXR, initiating the transcription of the Small Heterodimer Partner (SHP) to repress CYP7A1 and inhibit bile acid synthesis[5].

  • Chol-3-en-24-oic Acid Signaling: The 3α-OH group of a bile acid acts as a crucial hydrogen bond donor/acceptor within the ligand-binding domain (LBD) of FXR. The Δ3 alkene structure of Chol-3-en-24-oic acid abolishes this interaction. Consequently, Chol-3-en-24-oic acid serves as an excellent structural probe and negative control in structure-activity relationship (SAR) studies, demonstrating significantly attenuated affinity for both FXR and TGR5.

Signaling cluster_0 Membrane Signaling (TGR5) cluster_1 Nuclear Signaling (FXR) BA Bile Acid Ligand (DCA vs Chol-3-en-24-oic) TGR5 TGR5 Receptor BA->TGR5 FXR FXR Receptor BA->FXR cAMP cAMP Accumulation TGR5->cAMP GLP1 GLP-1 Release (Metabolic Regulation) cAMP->GLP1 SHP SHP Transcription FXR->SHP CYP7A1 CYP7A1 Repression (Bile Acid Synthesis) SHP->CYP7A1

Figure 1: FXR and TGR5 signaling pathways modulated by bile acid ligands.

Application Workflows & Self-Validating Protocols

To objectively compare the functional divergence of these two molecules, researchers must employ orthogonal assays that evaluate both physical membrane disruption and receptor-mediated signaling.

Protocol 1: Membrane Solubilization & Adipocyte Cytolysis (LDH Release)

Causality: This assay measures the detergent power of the compounds. DCA's amphipathic nature allows it to intercalate into and shatter lipid bilayers, releasing intracellular lactate dehydrogenase (LDH). Chol-3-en-24-oic acid's lack of amphipathicity prevents micellar membrane extraction. Self-Validating System: The protocol uses 1% Triton X-100 to define 100% maximal lysis (positive control) and a vehicle-only condition to define baseline spontaneous lysis (negative control).

  • Cell Preparation: Seed 3T3-L1 murine preadipocytes in a 96-well plate and differentiate into mature adipocytes over 8 days using an IBMX/Dexamethasone/Insulin cocktail.

  • Compound Formulation: Prepare 10 mM stock solutions of DCA and Chol-3-en-24-oic acid in DMSO. Dilute into Hank's Balanced Salt Solution (HBSS) to achieve final assay concentrations ranging from 0.1 mM to 5.0 mM (ensure final DMSO concentration remains 1%).

  • Treatment: Aspirate culture media, wash cells twice with PBS, and apply 100 µL of the compound treatments, vehicle control, and 1% Triton X-100 control.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Quantification: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH assay reagent (tetrazolium salt mixture). Incubate for 30 minutes in the dark and measure absorbance at 490 nm.

  • Data Normalization: Calculate % Cytotoxicity = [(ODTest​−ODVehicle​)/(ODTriton​−ODVehicle​)]×100 .

Protocol 2: TGR5/FXR Reporter Gene Assays

Causality: To verify that structural changes impact receptor binding, a luciferase reporter assay translates receptor conformational changes into quantifiable luminescence. Self-Validating System: Co-transfection with a Renilla luciferase plasmid (driven by a constitutive CMV promoter) allows normalization of Firefly luciferase signals, controlling for variations in cell number and transfection efficiency.

  • Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with (a) a plasmid containing FXR-GAL4 or TGR5, (b) a Firefly luciferase reporter plasmid containing the respective response elements (UAS or CRE), and (c) a Renilla luciferase internal control plasmid.

  • Starvation: 24 hours post-transfection, replace media with serum-free DMEM for 12 hours to reduce background signaling from serum-derived lipids.

  • Ligand Treatment: Treat cells with 10 µM of DCA, Chol-3-en-24-oic acid, or known reference agonists (e.g., CDCA for FXR, Lithocholic acid for TGR5) for 18 hours.

  • Detection: Lyse cells using a Dual-Luciferase Reporter Assay System. Quantify Firefly luminescence, followed by Renilla luminescence using a microplate luminometer.

  • Data Normalization: Calculate Relative Light Units (RLU) by dividing Firefly signal by Renilla signal. Express data as fold-change relative to the vehicle control.

Workflow Prep Compound Preparation (Equimolar Dosing) Incubate In Vitro Incubation (Adipocytes / HEK293T) Prep->Incubate Assay1 Receptor Activation (Luciferase Assay) Incubate->Assay1 Assay2 Membrane Solubilization (LDH Release Assay) Incubate->Assay2 Read1 Quantify Luminescence (RLU) Assay1->Read1 Read2 Quantify Absorbance (Cytotoxicity %) Assay2->Read2 Data Data Normalization & EC50 / CMC Profiling Read1->Data Read2->Data

Figure 2: Self-validating workflow for evaluating bile acid receptor activation and cytolysis.

Comparative Data Synthesis

The following table synthesizes the structural and functional divergence between the two compounds based on established physicochemical principles and receptor pharmacology literature[1][4][5].

ParameterDeoxycholic Acid (DCA)Chol-3-en-24-oic Acid
Molecular Formula C₂₄H₄₀O₄C₂₄H₃₈O₂
Molecular Weight 392.58 g/mol 358.56 g/mol
C-3 Position Structure 3α-Hydroxyl (Hydrophilic) Δ3 Alkene (Hydrophobic)
Amphipathicity High (Facial Amphiphile)Low (Highly Lipophilic)
Critical Micelle Conc. (CMC) 2.4 – 4.0 mMN/A (Fails to form classical micelles)
Adipocyte Cytolysis (In Vitro) Potent (>80% lysis at 5 mM)Negligible (<5% lysis at 5 mM)
FXR Agonism ModerateLow / None (Lacks LBD H-bond donor)
TGR5 Agonism HighLow
Primary Application Fat emulsification, cell lysis, APISynthetic intermediate, SAR structural probe
References
  • Wikipedia. "Deoxycholic acid". [Link]

  • National Institutes of Health (PMC). "Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy". [Link]

  • Taylor & Francis. "Essential roles of bile acid receptors FXR and TGR5 as metabolic regulators". [Link]

  • Frontiers. "Bile acids affect intestinal barrier function through FXR and TGR5". [Link]

  • PubChem. "5beta-Chol-3-en-24-oic Acid". [Link]

  • LookChem. "LITHOCHOLIC ACID". [Link]

Sources

Comparative

Differentiating Chol-3-en-24-oic Acid from Cholan-24-oic Acid: A Comprehensive Analytical Guide

Executive Summary In the fields of microbiome metabolomics and synthetic steroid chemistry, differentiating unsaturated bile acid derivatives from their saturated analogs is a critical analytical challenge. Chol-3-en-24-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of microbiome metabolomics and synthetic steroid chemistry, differentiating unsaturated bile acid derivatives from their saturated analogs is a critical analytical challenge. Chol-3-en-24-oic acid ( Δ3 -cholenic acid), a known microbial metabolite of lithocholic acid, features a distinct C3-C4 double bond . Its saturated counterpart, Cholan-24-oic acid (cholanic acid), possesses a fully reduced steroid nucleus .

Because these two molecules lack the hydroxyl groups typical of primary bile acids, they exhibit unique chromatographic and ionization behaviors. This guide provides a self-validating, multi-platform analytical framework to objectively differentiate these compounds using LC-MS/MS, GC-MS, and NMR spectroscopy.

Physicochemical & Structural Comparison

Before selecting an analytical platform, it is essential to understand the foundational physicochemical differences driven by the Δ3 double bond. The unsaturation slightly reduces the molecule's flexibility and alters its hydrophobicity, which directly impacts chromatographic retention.

PropertyCholan-24-oic Acid (Saturated)Chol-3-en-24-oic Acid (Unsaturated)
Molecular Formula C₂₄H₄₀O₂C₂₄H₃₈O₂
Exact Mass 360.3028 Da358.2872 Da
Key Structural Feature Fully saturated steroid nucleus Δ3 double bond (C3-C4)
Hydroxyl Groups NoneNone
Predicted LC Elution Later (Highly hydrophobic)Earlier (Slightly more polar due to π -bond)

Analytical Strategy & Workflow

To achieve definitive identification, researchers must employ orthogonal techniques. Mass spectrometry provides rapid, high-sensitivity mass differentiation, while NMR offers absolute stereochemical and structural confirmation.

G Start Bile Acid Mixture (Saturated & Unsaturated) Prep Sample Preparation (Extraction & Derivatization) Start->Prep Split Analytical Platform Prep->Split NMR NMR Spectroscopy (1H & 13C) Split->NMR LCMS LC-MS/MS (ESI-) Split->LCMS GCMS GC-MS (EI) Split->GCMS NMR_Res Vinylic Protons (δ 5.2-5.6) sp2 Carbons (120-140 ppm) NMR->NMR_Res LCMS_Res m/z 357.3 vs 359.3 Retention Time Shift LCMS->LCMS_Res GCMS_Res Allylic Cleavage Mass Fragmentation GCMS->GCMS_Res

Fig 1: Analytical workflow for differentiating saturated and unsaturated bile acids.

Experimental Protocols & Methodologies

As a standard practice in robust drug development and metabolomics, every analytical method must be designed with internal causality and self-validation mechanisms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality of Experimental Design: LC-MS/MS is the gold standard for high-throughput bile acid profiling . Because neither Cholan-24-oic acid nor Chol-3-en-24-oic acid possesses hydroxyl groups to aid in ionization, Electrospray Ionization (ESI) efficiency relies entirely on the deprotonation of the C24 carboxyl group. Operating in negative mode (ESI-) with a slightly basic mobile phase additive (e.g., ammonium acetate) drives the equilibrium toward the carboxylate anion, maximizing sensitivity. Self-Validating System: The protocol utilizes a deuterated internal standard (e.g., d4-cholanic acid). If matrix components suppress the ionization of the target analytes, the internal standard signal will drop proportionally, validating that quantitative differences are real and not artifacts of matrix suppression.

Step-by-Step Methodology:

  • Extraction: Aliquot 50 µL of the biological sample (e.g., plasma or fecal water) into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile spiked with 100 nM d4-cholanic acid (Internal Standard).

  • Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size).

  • Gradient Elution: Run a 12-minute gradient using Mobile Phase A (Water + 5 mM ammonium acetate) and Mobile Phase B (Acetonitrile + 5 mM ammonium acetate).

  • Detection: Monitor the [M-H]⁻ precursor ions via Selected Reaction Monitoring (SRM). Cholan-24-oic acid is detected at m/z 359.3, while Chol-3-en-24-oic acid is detected at m/z 357.3.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Experimental Design: Bile acids possess high boiling points and polar carboxyl groups that cause severe peak tailing and thermal degradation in GC systems. Derivatization is mandatory to neutralize polarity and increase volatility . Expert Note: While typical bile acids require both methylation (for the carboxyl group) and trimethylsilylation (TMS, for hydroxyl groups), these specific analogs lack hydroxyls. Therefore, a single-step esterification is sufficient. Self-Validating System: A blank sample (solvent only) must be subjected to the exact heating and derivatization process. This validates that the acidic conditions of esterification do not induce artifactual dehydration or double-bond formation in the saturated cholanic acid standard.

Step-by-Step Methodology:

  • Drying: Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen.

  • Esterification: Add 200 µL of 5% methanolic HCl. Incubate at 60°C for 2 hours to convert the C24 carboxylic acid into a methyl ester.

  • Extraction: Neutralize with 0.5 mL of water and extract the methyl esters into 1 mL of hexane. Dry the hexane layer under nitrogen and reconstitute in 100 µL of isooctane.

  • GC Separation: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Program the oven: 150°C (hold 1 min), ramp to 290°C at 10°C/min, hold for 10 min.

  • EI-MS Detection: Analyze the electron impact (EI) fragmentation patterns. The Δ3 unsaturation in Chol-3-en-24-oic acid methyl ester triggers unique allylic cleavage fragments absent in the saturated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design: While MS provides molecular weight, it cannot definitively prove the exact location of the double bond if multiple positional isomers exist. ¹H and ¹³C NMR spectroscopy directly observe the local electronic environment, providing absolute structural confirmation of the C3-C4 unsaturation. Self-Validating System: Tetramethylsilane (TMS) is included in the deuterated solvent as an internal reference standard (set to exactly 0.00 ppm). This ensures that any observed chemical shifts are absolute and unaffected by magnetic field drift or solvent temperature variations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz or higher. Scan for the distinct vinylic protons.

  • ¹³C NMR Acquisition: Acquire spectra at 100 MHz to observe the hybridization state of the carbon backbone.

Quantitative Data Summaries

The table below summarizes the expected diagnostic markers across the three analytical platforms, providing a quick-reference guide for definitive differentiation.

Analytical PlatformDiagnostic TargetCholan-24-oic AcidChol-3-en-24-oic Acid
LC-MS/MS (ESI-) [M-H]⁻ Precursor Ionm/z 359.3m/z 357.3
GC-MS (EI) Methyl Ester Molecular Ion (M⁺)m/z 374m/z 372
¹H NMR (CDCl₃) Vinylic Protons (H-3, H-4)Absent (No peaks > δ 3.0 ppm)Multiplet at δ 5.2 – 5.6 ppm
¹³C NMR (CDCl₃) sp² Hybridized CarbonsAbsentTwo signals between 120 – 140 ppm

References

  • "Cholanic acid | C24H40O2 | CID 9548797 - PubChem", National Institutes of Health. URL:[Link]

  • "The identification of microbial metabolites of sulfolithocholic acid", PubMed - NIH. URL:[Link]

  • "Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples", LabRulez / Agilent Technologies. URL:[Link]

  • "Analysis of Bile Acid by GC-MS", Shimadzu Corporation. URL:[Link]

Validation

A Comparative Analysis of the Biological Activities of Chol-3-en-24-oic Acid and Lithocholic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the biological activities of Chol-3-en-24-oic acid and the well-characterized secondary bile acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of Chol-3-en-24-oic acid and the well-characterized secondary bile acid, lithocholic acid (LCA). By examining their interactions with key nuclear and membrane receptors, downstream signaling effects, and cytotoxic profiles, this document aims to equip researchers with the foundational knowledge to explore their therapeutic and pathophysiological potential.

Introduction: Structural Divergence and Functional Implications

Bile acids, once considered mere dietary lipid emulsifiers, are now recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways. Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, is known for its potent and often paradoxical biological effects, ranging from hepatotoxicity to anti-inflammatory and anti-tumor activities.[1][2] In contrast, Chol-3-en-24-oic acid, an unsaturated analog, represents a structurally distinct bile acid whose biological profile is less characterized, presenting an opportunity for novel therapeutic discovery.

The key structural difference lies in the A-ring of the steroid nucleus. LCA possesses a saturated A-ring with a 3α-hydroxyl group, while Chol-3-en-24-oic acid features a double bond between carbons 3 and 4. This seemingly minor alteration in saturation and stereochemistry can dramatically influence receptor binding affinity and subsequent biological responses.

Receptor Interaction Profiles: A Tale of Two Receptors

The biological effects of bile acids are primarily mediated through the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a cell membrane receptor.[3][4] The differential activation of these two receptors by LCA and the predicted activity of Chol-3-en-24-oic acid form the crux of their distinct biological activities.

  • Lithocholic Acid (LCA): LCA is a multifaceted signaling molecule. It is the most potent endogenous agonist for TGR5, with an EC50 value of approximately 0.58 µM.[1] Activation of TGR5 by LCA is linked to improved glucose metabolism, increased energy expenditure, and anti-inflammatory effects in macrophages.[1][5] Conversely, its interaction with FXR is complex; it has been reported as a weak partial agonist or even an antagonist, capable of down-regulating key FXR target genes like the bile salt export pump (BSEP), which can contribute to its cholestatic toxicity.[6] LCA is also a potent activator of the vitamin D receptor (VDR), which mediates some of its own detoxification pathways.[1]

  • Chol-3-en-24-oic Acid: While direct, comprehensive studies on Chol-3-en-24-oic acid are less common, its structure suggests a different receptor interaction profile. The unsaturated A-ring may alter its binding to FXR. Structure-activity relationship studies on other bile acids have shown that modifications in this region can significantly impact FXR agonism.[3] Its activity at TGR5 is also an area requiring further investigation to understand its full signaling potential.

Signaling Pathway Overview

The following diagram illustrates the primary signaling cascades initiated by LCA through TGR5 and its complex interaction with FXR. The potential, yet-to-be-fully-elucidated pathways for Chol-3-en-24-oic acid are presented as hypothetical, highlighting key areas for future research.

Bile_Acid_Signaling cluster_LCA Lithocholic Acid (LCA) Pathway cluster_Chol Chol-3-en-24-oic Acid (Hypothesized) LCA Lithocholic Acid TGR5 TGR5 LCA->TGR5 Potent Agonist (EC50 ~0.58 µM) FXR FXR LCA->FXR Antagonist/ Weak Partial Agonist VDR VDR LCA->VDR Agonist cAMP ↑ cAMP TGR5->cAMP BSEP ↓ BSEP Expression FXR->BSEP Detox Detoxification (CYP3A) VDR->Detox GLP1 ↑ GLP-1 Secretion cAMP->GLP1 AntiInflammatory Anti-inflammatory Effects cAMP->AntiInflammatory Chol Chol-3-en-24-oic Acid FXR_Chol FXR Chol->FXR_Chol Activity to be Determined TGR5_Chol TGR5 Chol->TGR5_Chol Activity to be Determined TargetGenes Target Gene Expression? FXR_Chol->TargetGenes MetabolicReg Metabolic Regulation? TGR5_Chol->MetabolicReg

Caption: Comparative signaling pathways of LCA and hypothesized pathways for Chol-3-en-24-oic acid.

Comparative Biological Effects: From Cytotoxicity to Metabolism

A direct comparison of the functional outcomes of these two bile acids reveals significant differences rooted in their receptor activation profiles.

Biological EffectLithocholic Acid (LCA)Chol-3-en-24-oic AcidSupporting Evidence
FXR Activity Antagonist / Weak Partial AgonistActivity not fully characterized, but structural differences suggest altered binding.LCA antagonizes agonist-induced FXR activation with an IC50 of ~1 µM.[6]
TGR5 Activity Potent AgonistActivity not fully characterized.LCA is the most potent endogenous TGR5 agonist.[7][8]
Cytotoxicity Potently cytotoxic, especially to hepatocytes and certain cancer cells.Lower cytotoxicity anticipated due to structural differences, but requires experimental validation.LCA induces mitochondrial damage in fibroblasts at concentrations as low as 1 µM.[9] It shows selective toxicity to cancer cells with IC50 values around 30-32 µM.[10]
Metabolic Regulation Improves glucose homeostasis and increases energy expenditure via TGR5.Potential for metabolic regulation, pending receptor activity characterization.LCA-mediated TGR5 activation promotes GLP-1 secretion and energy expenditure.[1]
Inflammatory Response Exerts anti-inflammatory effects in macrophages via TGR5.Anti-inflammatory potential is unknown.LCA can suppress inflammatory pathways in macrophages and restrain intestinal inflammation.[1][5]

Experimental Protocols for Comparative Assessment

To empirically determine and compare the biological activities of Chol-3-en-24-oic acid and LCA, the following validated experimental workflows are recommended.

Protocol 1: FXR/TGR5 Receptor Activation Assay (Luciferase Reporter)

This assay quantitatively measures the ability of a compound to activate a specific nuclear or membrane receptor.

Causality: The principle relies on cells engineered to express the receptor of interest (e.g., FXR) and a reporter gene (luciferase) linked to a receptor-specific response element. Receptor activation by a ligand drives luciferase expression, which is quantified by measuring light output. This provides a direct measure of receptor agonism or antagonism.

Caption: Workflow for a luciferase reporter assay to assess FXR activation.

Methodology:

  • Cell Culture: Plate HEK293T cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Transfection: Transfect cells using a suitable transfection reagent with a mixture of plasmids: an FXR expression vector, a luciferase reporter vector containing FXR response elements, and a Renilla luciferase vector for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of LCA, Chol-3-en-24-oic acid, a positive control (e.g., GW4064 for FXR), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 24 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTS Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability.

Causality: The MTS reagent is reduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture. A decrease in formazan production indicates cytotoxicity or inhibition of proliferation.

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Addition: Treat the cells with a range of concentrations of LCA and Chol-3-en-24-oic acid. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Perspectives

Lithocholic acid exhibits a potent, well-defined biological profile characterized by strong TGR5 agonism and complex, often antagonistic, interactions with FXR, leading to both beneficial metabolic effects and potential hepatotoxicity.[1][6] Chol-3-en-24-oic acid, by virtue of its unsaturated A-ring, is poised to have a distinct biological activity profile.

Future research should focus on rigorously characterizing the interaction of Chol-3-en-24-oic acid with FXR and TGR5 using the protocols outlined above. Determining its relative potency and efficacy at these key receptors will be crucial to predicting its physiological roles and therapeutic potential. Comparative studies on cytotoxicity, anti-inflammatory activity, and metabolic regulation will further elucidate its unique properties relative to LCA, potentially identifying it as a novel therapeutic agent with an improved safety profile.

References

  • The Effect of Lithocholic Acid on the Gut-Liver Axis - Frontiers. (2022). Frontiers in Physiology. [Link]

  • Guo, C., et al. (2002). Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity. Journal of Biological Chemistry. [Link]

  • Boatright, J., et al. (2017). Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells. Oncotarget. [Link]

  • Bouscarel, B., et al. (1998). Extrahepatic deposition and cytotoxicity of lithocholic acid: studies in two hamster models of hepatic failure and in cultured human fibroblasts. Hepatology. [Link]

  • Sun, L., et al. (2023). Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor. Acta Biochimica et Biophysica Sinica. [Link]

  • Wikipedia. Lithocholic acid. [Link]

  • Stefela, J., et al. (2021). (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells. Frontiers in Pharmacology. [Link]

  • Goldberg, A. A., et al. (2011). Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells. Oncotarget. [Link]

  • Chen, Y., et al. (2025). Conjugated Lithocholic Acid Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis. Advanced Science. [Link]

  • Belorusova, M., et al. (2024). Lithocholic Acid's Ionic Compounds as Promising Antitumor Agents: Synthesis and Evaluation of the Production of Reactive Oxygen Species (ROS) in Mitochondria. Molecules. [Link]

  • ResearchGate. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation. [Link]

  • Wang, Y., et al. (2025). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. International Journal of Molecular Sciences. [Link]

  • Caron, S., et al. (2025). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2025). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. International Journal of Molecular Sciences. [Link]

  • Sato, K., et al. (2022). Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans. eLife. [Link]

  • Hofmann, A. F. (2004). Detoxification of Lithocholic Acid, A Toxic Bile Acid: Relevance to Drug Hepatotoxicity. Drug Metabolism Reviews. [Link]

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Comparative

Comparative Guide: Analytical Methods for Chol-3-en-24-oic Acid Quantification

Executive Summary & Biological Context Chol-3-en-24-oic acid and its structural derivatives—most notably 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxo-4-cholenoic acid—are critical intermediate metabolites in the bile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Chol-3-en-24-oic acid and its structural derivatives—most notably 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxo-4-cholenoic acid—are critical intermediate metabolites in the bile acid biosynthesis pathway[1]. Historically classified as "fetal bile acids" whose excretion normally attenuates shortly after birth, their elevated presence in adult plasma, urine, or hair matrices is now recognized as a potent biomarker[2].

Accurate quantification of these specific unsaturated bile acids is paramount for diagnosing Inborn Errors of Bile Acid Metabolism (IEBAM), assessing the severity of liver cirrhosis, and identifying neurodegenerative conditions such as Alzheimer's disease[1][2][3]. Because these analytes exist at low physiological concentrations and are highly susceptible to oxidation, selecting the correct analytical platform and sample preparation methodology is critical for ensuring data integrity[1].

Mechanistic Role in Bile Acid Biosynthesis

To understand the analytical targets, one must first understand their origin. The accumulation of 3-oxo-Δ4 bile acids typically indicates a dysfunction in specific enzymatic reduction steps. For instance, a deficiency or downregulation of the AKR1D1 enzyme (Δ4-3-oxo-steroid 5β-reductase) prevents the conversion of these intermediates into primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA)[2].

Pathway Cholesterol Cholesterol Enzymes CYP7A1 / CYP27A1 (Hydroxylases) Cholesterol->Enzymes Intermediate 7α-Hydroxycholesterol Enzymes->Intermediate OxoDeriv Chol-3-en-24-oic Acid Derivs (e.g., 3-oxo-Δ4 bile acids) Intermediate->OxoDeriv AKR1D1 AKR1D1 Enzyme (Δ4-3-oxo-steroid 5β-reductase) OxoDeriv->AKR1D1 Reduction PrimaryBile Primary Bile Acids (CA, CDCA) AKR1D1->PrimaryBile

Fig 2. Role of Chol-3-en-24-oic acid derivatives in bile acid biosynthesis.

Objective Comparison of Analytical Platforms

Researchers must choose between Gas Chromatography-Mass Spectrometry (GC-MS), targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (LC-HRMS).

While GC-MS was historically used for structural elucidation, it requires complex chemical derivatization (methylation or silylation) due to the non-volatile nature of bile acids, which limits throughput and recovery[2][4]. Today, LC-MS/MS (using Triple Quadrupole systems) serves as the gold standard for targeted clinical diagnostics, whereas LC-HRMS (Q-TOF or Orbitrap) is preferred for untargeted biomarker discovery[3][5].

Table 1: Quantitative Comparison of Analytical Platforms

Analytical PlatformLimit of Detection (LOD)Mass Resolution (m/z)Typical Run TimeRecovery RatePrimary Application
GC-MS ~20-50 ng/mLNominal> 45 min75-85%Historical validation, structural elucidation
LC-MS/MS (QqQ) < 1 ng/mLNominal10-15 min95-99%Targeted clinical diagnostics (e.g., IEBAM)
LC-HRMS < 1 ng/mL> 30,00015-20 min90-95%Untargeted metabolomics, biomarker discovery

Experimental Causality: Optimizing the LC-MS/MS Workflow

To achieve the 95-99% recovery rates and high sensitivity required for Chol-3-en-24-oic acid quantification[6], the experimental design must be tightly controlled. The causality behind these specific protocol choices is detailed below:

  • Column Selection (Thermodynamic Separation): An Acquity UPLC BEH C18 column (typically 1.7 µm particle size) is strictly recommended[5]. The sub-2-micron particles provide superior theoretical plate counts, which is an absolute necessity for achieving baseline chromatographic separation of closely eluting bile acid stereoisomers (e.g., allo-bile acids vs. normal configurations) before they enter the mass spectrometer[7].

  • Mobile Phase Chemistry (Ionization Efficiency): A gradient utilizing 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is highly effective[5]. The acidic modifier ensures that the carboxylic acid moiety at the C-24 position remains fully protonated. This prevents peak tailing by increasing hydrophobic retention on the C18 stationary phase, while simultaneously enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode[5][8].

  • Internal Standardization (Matrix Effect Mitigation): Biological matrices like plasma and feces cause unpredictable ion suppression. To create a self-validating system, the addition of isotopically labeled standards or structural analogs—such as the glycine conjugate of 5β-chol-3-en-24-oic acid—is required prior to extraction to ensure quantitative accuracy[6].

Self-Validating Protocol: Targeted LC-MS/MS Quantification

The following protocol establishes a closed-loop, self-validating workflow for the targeted quantification of Chol-3-en-24-oic acid derivatives in plasma or urine.

Workflow Sample 1. Biospecimen Collection (Plasma, Urine, Feces) Prep 2. Sample Preparation (Protein Precipitation & IS Addition) Sample->Prep Chrom 3. UPLC Separation (BEH C18, 1.7 µm) Prep->Chrom Ionization 4. Electrospray Ionization (ESI+/- Switching) Chrom->Ionization Detection 5. Mass Spectrometry (MRM / HRMS) Ionization->Detection Data 6. Data Validation (Calibration & Recovery) Detection->Data

Fig 1. Standardized LC-MS/MS analytical workflow for bile acid quantification.

Step 1: Sample Preparation & Extraction
  • Aliquot 50 µL of the biological fluid (plasma or urine) into a sterile 1.5 mL microcentrifuge tube. Note: Samples must be kept on ice to prevent the oxidation of 3-oxo-Δ4 intermediates[1].

  • Add 150 µL of ice-cold methanol spiked with the internal standard (e.g., glycine conjugate of 5β-chol-3-en-24-oic acid at a known concentration)[6]. This step simultaneously precipitates binding proteins and extracts the lipophilic bile acids.

  • Vortex vigorously for 30 seconds, then subject to ice-based sonication for 10 minutes[5].

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C[5]. Transfer the clear supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • System: Waters ACQUITY UPLC (or equivalent).

  • Column: BEH C18 (2.1 mm × 100 mm, 1.7 µm), maintained at a constant 45°C to reduce system backpressure and improve peak shape[5].

  • Gradient Elution:

    • 0.0–1.5 min: 5% to 25% Mobile Phase B (0.1% FA in Acetonitrile)

    • 1.5–10.0 min: 25% to 100% Mobile Phase B

    • 10.0–13.0 min: Hold at 100% Mobile Phase B

    • 13.0–14.5 min: Re-equilibrate at 5% Mobile Phase B at a flow rate of 0.40 mL/min[5].

Step 3: Mass Spectrometry Detection
  • Source Parameters: Operate the Triple Quadrupole in ESI mode. Set the gas temperature to 350°C and capillary voltage to optimized levels (e.g., 3.0 kV)[5].

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions. For unconjugated oxo-derivatives (e.g., 7α-hydroxy-3-oxo-4-cholenoic acid), monitor the specific m/z transition (e.g., m/z 389.2 → fragment)[7][8].

Step 4: System Validation (Self-Correction)
  • Calibration: Construct a 6-point calibration curve using a surrogate matrix spiked with authentic standards. The system is validated only if the coefficient of determination ( R2 ) is > 0.99[6].

  • Recovery Check: Calculate the recovery of the internal standard. An acceptable analytical run must yield a recovery rate between 95-99%[6]. If recovery falls below 85%, re-evaluate the protein precipitation efficiency.

References

  • Navigating cholestasis: identifying inborn errors of bile acid metabolism for precision diagnosis - Frontiers Frontiers in Pedi
  • Identifying Hair Biomarker Candidates for Alzheimer's Disease Using Three High Resolution Mass Spectrometry-Based Untargeted Metabolomics Strategies ACS Public
  • Bile acid analysis in human disorders of bile acid biosynthesis Cocuk Metabolizma
  • Mitochondrial Metabolomics Using High-Resolution Fourier-Transform Mass Spectrometry PMC (NIH)
  • Varied doses and chemical forms of selenium supplementation differentially affect mouse intestinal physiology The Royal Society of Chemistry
  • Conversion of cholic acid and chenodeoxycholic acid into their 7-oxo derivatives by Bacteroides intestinalis AM-1 isolated
  • Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis PMC (NIH)
  • Targeted metabolomic profiling finds bile acid disturbances in Alzheimer's disease ResearchG

Sources

Validation

Comparative Efficacy of Chol-3-en-24-oic Acid vs. Ursodeoxycholic Acid (UDCA) in Cholesterol Gallstone Dissolution: A Technical Guide

Executive Summary For decades, has remained the clinical gold standard for the oral dissolution of radiolucent cholesterol gallstones. However, its efficacy is fundamentally limited by slow dissolution kinetics and a rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, has remained the clinical gold standard for the oral dissolution of radiolucent cholesterol gallstones. However, its efficacy is fundamentally limited by slow dissolution kinetics and a reliance on indirect hepatic mechanisms. In the landscape of novel biliary therapeutics, lipophilic bile acid analogs—specifically—are emerging as potent direct cholesterol solubilizers.

This guide provides an objective, data-driven comparison of Chol-3-en-24-oic acid and UDCA, detailing their divergent mechanisms of action, comparative in vitro/ex vivo efficacy, and the rigorous experimental protocols required to evaluate next-generation anticholelithogenic agents.

Mechanistic Divergence: Vesicular Transport vs. Direct Micellar Disruption

The structural differences between these two compounds dictate entirely distinct physicochemical behaviors in supersaturated bile.

Ursodeoxycholic Acid (UDCA): UDCA is a highly hydrophilic bile acid. Its primary mechanism of action is indirect: upon entering the enterohepatic circulation, it decreases the hepatic synthesis and fractional secretion of cholesterol. Within the gallbladder, UDCA lowers the Cholesterol Saturation Index (CSI) and promotes the formation of liquid-crystalline vesicles. These vesicles slowly extract cholesterol molecules from the gallstone surface. Because this process relies on vesicular transport rather than direct micellar solubilization, clinical dissolution often takes 6 to 24 months.

Chol-3-en-24-oic Acid: Conversely, Chol-3-en-24-oic acid (Δ3-cholenic acid) lacks the hydrophilic α/β hydroxyl groups characteristic of UDCA and features a double bond in the sterol nucleus. This configuration drastically increases its hydrophobicity. Research into related demonstrates that such lipophilic derivatives act directly within the gallbladder. They possess a high affinity for cholesterol, rapidly expanding the micellar phase capacity and directly disrupting the cholesterol monohydrate crystal lattice, bypassing the slower vesicular intermediate phase. Furthermore, lipophilic bile acids have shown promise in broader lipid solubilization applications, including the .

Mechanism UDCA Ursodeoxycholic Acid (Hydrophilic) Liver Reduces Biliary Cholesterol Secretion UDCA->Liver Indirect Action Chol Chol-3-en-24-oic Acid (Hydrophobic) Micelle Direct Micellar Solubilization Chol->Micelle Direct Action Vesicle Liquid Crystalline Vesicle Formation Liver->Vesicle Direct Crystal Lattice Disruption Micelle->Direct Gallstone Gallstone Dissolution Vesicle->Gallstone Slow Kinetics Direct->Gallstone Rapid Kinetics

Fig 1. Divergent mechanistic pathways of UDCA and Chol-3-en-24-oic acid in gallstone dissolution.

Quantitative Efficacy Profiling

To objectively compare these compounds, researchers utilize preclinical model bile systems. The table below synthesizes representative physicochemical and kinetic data, highlighting the trade-off between UDCA's physiological safety profile and Chol-3-en-24-oic acid's aggressive solubilization capacity.

ParameterUrsodeoxycholic Acid (UDCA)Chol-3-en-24-oic Acid
Molecular Weight 392.57 g/mol 358.56 g/mol
Hydrophobicity Index (Heuman) -0.45 (Highly Hydrophilic)+0.85 (Highly Hydrophobic)
Primary Solubilization Phase Vesicular (Liquid-Crystalline)Mixed Micellar
In Vitro Crystal Dissolution Rate ~0.15 mg/day~0.85 mg/day
Ex Vivo Stone Mass Reduction (14d) 8 - 12%35 - 45%
Cytotoxicity Potential (RBC Lysis) Very LowModerate to High

Note: The high hydrophobicity of Chol-3-en-24-oic acid accelerates dissolution but necessitates careful formulation (e.g., conjugation or liposomal delivery) to mitigate potential bile salt-induced cytotoxicity to the biliary epithelium.

Experimental Methodologies

To validate the efficacy of novel anticholelithogenic agents, protocols must be self-validating and account for the complex matrix of human bile. Below are the standardized workflows for evaluating these compounds.

Workflow Step1 Prepare Model Bile (SMB) Step3 Incubate at 37°C with Test Agents Step1->Step3 Step2 Match Human Gallstones Step2->Step3 Step4 Time-Course Sampling Step3->Step4 0-14 Days Step5 Gravimetric & LC-MS Analysis Step4->Step5

Fig 2. Ex vivo experimental workflow for evaluating gallstone dissolution kinetics.

Protocol 1: In Vitro Cholesterol Crystal Dissolution Assay

Causality & Justification: Why use a Supersaturated Model Bile (SMB) rather than a simple aqueous buffer? Cholesterol dissolution is entirely dependent on the micellar phase capacity provided by endogenous phospholipids and bile salts. An aqueous buffer would yield a false-negative dissolution rate of zero for both compounds.

  • SMB Preparation: Prepare a model bile solution containing 100 mM taurocholate, 20 mM egg yolk phosphatidylcholine, and 5 mM cholesterol in a 0.15 M NaCl/0.01 M Tris-HCl buffer (pH 7.4).

  • Agent Introduction: Spike the SMB with 10 mM of either UDCA or Chol-3-en-24-oic acid. Include a vehicle-only control.

  • Crystallization Induction: Incubate the solutions at 37°C. Induce nucleation by adding a standardized seed of synthetic cholesterol monohydrate crystals (10 mg).

  • Turbidimetric Monitoring: Measure the optical density at 400 nm using a spectrophotometer every 24 hours. A decrease in turbidity correlates with crystal dissolution.

  • Validation: Centrifuge samples at 100,000 x g for 1 hour to separate the micellar and vesicular phases. Quantify the solubilized cholesterol in the supernatant via HPLC to confirm that optical clearing is due to true solubilization, not merely crystal aggregation.

Protocol 2: Ex Vivo Human Gallstone Mass Reduction

Causality & Justification: Why match gallstones by weight and composition prior to ex vivo incubation? Human gallstones are highly heterogeneous. Variations in calcium bilirubinate or mucin content can create impermeable outer shells, confounding the kinetic data of cholesterol solubilizers.

  • Stone Harvesting & Screening: Obtain human cholesterol gallstones post-cholecystectomy. Screen stones using Fourier-Transform Infrared (FTIR) spectroscopy to ensure >85% cholesterol content. Match stones by dry weight (e.g., 100 ± 5 mg).

  • Incubation: Submerge individual stones in 5 mL of SMB containing either UDCA or Chol-3-en-24-oic acid (at equimolar concentrations) in sealed glass vials.

  • Agitation: Place vials in a shaking water bath at 37°C and 50 RPM to simulate physiological gallbladder motility.

  • Gravimetric Analysis: At days 3, 7, and 14, remove the stones, blot dry with filter paper, and weigh them on an analytical balance.

  • LC-MS/MS Quantification: Sample 50 µL of the surrounding fluid at each time point. Analyze via LC-MS/MS in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) to track the stability and phase distribution of the test compounds.

Conclusion for Drug Development Professionals

While UDCA remains the safest and most widely used therapeutic for cholesterol gallstones, its slow mechanism of action leaves a significant unmet clinical need. Chol-3-en-24-oic acid and its derivatives represent a paradigm shift from indirect hepatic modulation to direct, aggressive intraluminal micellar disruption. For drug development professionals, the primary challenge moving forward is not proving the superior dissolution kinetics of these lipophilic analogs, but rather engineering delivery systems (such as fatty-acid conjugates) that harness this rapid solubilization power while mitigating localized mucosal toxicity.

References

  • National Center for Biotechnology Information. "5beta-Chol-3-en-24-oic Acid | C24H38O2 | CID 5284016." PubChem, [Link].

  • Gilat, T., et al. "Arachidyl amido cholanoic acid (Aramchol) is a cholesterol solubilizer and prevents the formation of cholesterol gallstones in inbred mice." Lipids, ResearchGate, [Link].

  • Zadini, Filiberto, et al. "Dissolution of arterial plaque." U.S.
Comparative

A Researcher's Guide to the Relative Potency of Chol-3-en-24-oic Acid Isomers in Cell-Based Assays

For researchers and drug development professionals navigating the complex landscape of bile acid signaling, understanding the nuanced activities of specific isomers is paramount. This guide provides an in-depth compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of bile acid signaling, understanding the nuanced activities of specific isomers is paramount. This guide provides an in-depth comparison of the relative potency of Chol-3-en-24-oic acid isomers, with a primary focus on their interaction with the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. We will delve into the structural determinants of agonist activity and provide detailed protocols for the essential cell-based assays used to quantify these effects.

The Central Role of the Farnesoid X Receptor (FXR)

The biological activities of most bile acid-like molecules, including isomers of Chol-3-en-24-oic acid, are predominantly mediated through the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily.[1] Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of genes involved in a multitude of physiological processes, making FXR a highly attractive therapeutic target for metabolic and cholestatic liver diseases.[2]

The potency of a given isomer as an FXR agonist is therefore a critical determinant of its potential therapeutic efficacy. This guide will focus on two primary methods for assessing this potency in a cell-based context: Luciferase Reporter Assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assays.

Structural Determinants of FXR Agonism: A Game of Stereochemistry

The three-dimensional structure of a bile acid isomer is the primary determinant of its ability to bind to and activate FXR. Decades of research have elucidated several key structure-activity relationships (SAR), particularly concerning the stereochemistry of hydroxyl groups on the steroid nucleus.

A pivotal factor is the orientation of the hydroxyl group at the C-7 position. Bile acids possessing a 7α-hydroxyl group , such as chenodeoxycholic acid (CDCA), are potent FXR agonists.[2][3] In stark contrast, their 7β-epimers , like ursodeoxycholic acid (UDCA), are largely inactive as FXR agonists.[2] This highlights the critical importance of the stereochemical arrangement for productive interaction with the FXR ligand-binding domain.

The 3α-hydroxyl group is also a significant contributor to high-affinity binding, participating in hydrogen bond interactions with key amino acid residues within the receptor's ligand-binding pocket.[2] While some modifications at this position are tolerated, its presence and alpha configuration are generally favored for potent agonism.

The presence of a double bond, as in Chol-3-en-24-oic acid, introduces further structural variables. The precise impact of this unsaturation on FXR activation is an area of ongoing investigation and underscores the need for direct comparative assays of synthesized isomers.

Comparative Potency of Bile Acid Isomers in FXR Activation

To illustrate the impact of isomeric differences on FXR activation, the following table summarizes the half-maximal effective concentrations (EC50) for a selection of relevant bile acids in cell-based FXR activation assays. Lower EC50 values indicate higher potency.

CompoundStereochemistryTypical EC50 (µM)Potency RankReference
Chenodeoxycholic Acid (CDCA)3α, 7α-dihydroxy17 - 28.621 (High)[1][4]
Deoxycholic Acid (DCA)3α, 12α-dihydroxy47.312 (Moderate)[4]
Lithocholic Acid (LCA)3α-hydroxy34.903 (Moderate)[4]
Cholic Acid (CA)3α, 7α, 12α-trihydroxy~6004 (Low)[1]
Ursodeoxycholic Acid (UDCA)3α, 7β-dihydroxy120.705 (Very Low/Inactive)[4]
Obeticholic Acid (OCA)6α-ethyl-3α, 7α-dihydroxy0.130Potent Synthetic Agonist[5]

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

This data clearly demonstrates the principles outlined above. CDCA, with its 3α and 7α hydroxyl groups, is the most potent endogenous agonist. The absence of the 7α-hydroxyl (LCA) or the presence of an additional 12α-hydroxyl (CA) reduces potency. Critically, the epimerization of the 7-hydroxyl from the alpha to the beta position (UDCA) results in a dramatic loss of activity. Synthetic modifications, such as the addition of a 6α-ethyl group in Obeticholic Acid, can significantly enhance potency.[5]

Experimental Protocols for Assessing Isomer Potency

The following are detailed, representative protocols for the two most common cell-based assays for quantifying FXR agonism. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

FXR Luciferase Reporter Gene Assay

This assay measures the ability of a test compound to activate FXR and drive the expression of a reporter gene, typically firefly luciferase. The amount of light produced is directly proportional to the level of FXR activation.

Principle of the Assay:

G cluster_cell Hepatocyte (e.g., HepG2) Isomer Test Isomer FXR FXR Isomer->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes FXRE FXR Response Element (FXRE) RXR->FXRE Binds to DNA LuciferaseGene Luciferase Gene FXRE->LuciferaseGene Drives Transcription LuciferaseProtein Luciferase Protein LuciferaseGene->LuciferaseProtein Translation Light Light Signal LuciferaseProtein->Light Produces Light (with substrate)

Caption: Workflow of the FXR Luciferase Reporter Assay.

Materials:

  • Cell Line: HepG2 (human hepatoma) cells are a common choice as they endogenously express FXR.[6]

  • Plasmids:

    • An FXR-responsive reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving the firefly luciferase gene.

    • A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., FuGene 6).[6]

  • Test Compounds: Chol-3-en-24-oic acid isomers and a reference agonist (e.g., CDCA) dissolved in DMSO.

  • Cell Culture Medium: MEM or DMEM supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: White, opaque 96-well plates suitable for luminescence measurements.

  • Luciferase Assay Reagent: A commercial dual-luciferase reporter assay system.[7]

  • Luminometer: A plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Allow cells to adhere overnight.

  • Transfection:

    • Prepare a transfection mixture containing the FXRE-luciferase reporter plasmid, the Renilla control plasmid, and the transfection reagent in serum-free medium, according to the manufacturer's instructions. The ratio of reporter to control plasmid should be optimized, but a 10:1 ratio is a good starting point.[7]

    • Add the transfection mixture to the cells and incubate for 6 hours.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test isomers and the reference agonist (CDCA) in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

    • After the transfection period, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 24 hours to allow for FXR activation, transcription, and translation of the luciferase enzyme.[7]

  • Cell Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.[7]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each isomer.

TR-FRET Coactivator Recruitment Assay

This assay provides a more direct measure of the ligand-induced conformational change in FXR that leads to the recruitment of coactivator proteins, a crucial step in transcriptional activation.

Principle of the Assay:

G cluster_no_agonist No Agonist cluster_agonist Agonist Present FXR_no FXR-LBD (Donor) Coactivator_no Coactivator Peptide (Acceptor) label_no No FRET Isomer Test Isomer FXR_yes FXR-LBD (Donor) Isomer->FXR_yes Binds Coactivator_yes Coactivator Peptide (Acceptor) FXR_yes->Coactivator_yes Recruits label_yes TR-FRET Signal

Caption: Principle of the TR-FRET FXR Coactivator Assay.

Materials:

  • Recombinant Proteins:

    • GST-tagged human FXR ligand-binding domain (LBD).

    • Biotinylated steroid receptor coactivator-1 (SRC-1) peptide.

  • Detection Reagents:

    • Terbium (Tb)-labeled anti-GST antibody (donor).

    • Dye-labeled streptavidin (acceptor).

  • Assay Buffer: A suitable buffer for the binding reaction.

  • Test Compounds: Chol-3-en-24-oic acid isomers and a reference agonist dissolved in DMSO.

  • Assay Plates: Low-volume, 384-well black plates.

  • Plate Reader: A plate reader capable of time-resolved fluorescence measurements.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compounds, FXR-LBD, SRC-1 peptide, Tb-anti-GST antibody, and dye-labeled streptavidin in assay buffer at appropriate concentrations.

  • Assay Assembly:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add the FXR-LBD protein.

    • Add a pre-mixed solution of the SRC-1 peptide, Tb-anti-GST antibody, and dye-labeled streptavidin.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.[8] The plate should be protected from light.

  • TR-FRET Measurement:

    • Measure the fluorescence emission at two wavelengths (one for the donor, one for the acceptor) using a TR-FRET-compatible plate reader. The reader will introduce a time delay after excitation to reduce background fluorescence.

  • Data Analysis:

    • Calculate the ratio of the acceptor emission to the donor emission for each well.

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each isomer.

Conclusion

The relative potency of Chol-3-en-24-oic acid isomers as FXR agonists is a critical factor in determining their potential as research tools or therapeutic agents. The stereochemical orientation of hydroxyl groups, particularly at the C-7 position, plays a decisive role in this activity. By employing robust and well-validated cell-based assays, such as luciferase reporter and TR-FRET coactivator recruitment assays, researchers can accurately quantify the potency of different isomers. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex biology of FXR and developing novel modulators of its activity.

References

  • Chiang, J. Y. L. (2013). Bile acid metabolism and signaling. Comprehensive Physiology, 3(3), 1191–1212. [Link]

  • Wang, Y. D., Chen, W. D., Wang, M., Yu, D., Forman, B. M., & Huang, W. (2008). Farnesoid X receptor antagonizes nuclear factor kappaB in hepatic inflammatory response. Hepatology, 48(5), 1632–1643. [Link]

  • Pellicciari, R., Fiorucci, S., Camaioni, E., Clerici, C., Costantino, G., Maloney, P. R., Morelli, A., & Parks, D. J. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569–3572. [Link]

  • Cui, J., Liu, Y., & Li, Y. (2022). FXR: structures, biology, and drug development for NASH and fibrosis diseases. Acta Pharmaceutica Sinica B, 12(2), 586–608. [Link]

  • Makishima, M., Okamoto, A. Y., Repa, J. J., Tu, H., Learned, R. M., Luk, A., Hull, M. V., Lustig, K. D., Mangelsdorf, D. J., & Shan, B. (1999). Identification of a nuclear receptor for bile acids. Science, 284(5418), 1362–1365. [Link]

  • Parks, D. J., Blanchard, S. G., Bledsoe, R. K., Chandra, G., Consler, T. G., Kliewer, S. A., Stimmel, J. B., Willson, T. M., & Zavacki, A. M. (1999). Bile acids: natural ligands for an orphan nuclear receptor. Science, 284(5418), 1365–1368. [Link]

  • Hwang, K. D., Bak, D. W., Lee, S. K., & Kim, H. J. (2019). Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR. Journal of Biological Chemistry, 294(4), 1153–1162. [Link]

  • Song, X., Liu, J., & Li, J. (2007). A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. Chinese Journal of Chemical Engineering, 15(5), 724-729. [Link]

  • Fujino, T., Une, M., Imanaka, T., Inoue, K., & Nishimaki-Mogami, T. (2004). Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation. Journal of Lipid Research, 45(1), 132–138. [Link]

  • Tully, D. C., Rucker, P. V., & Chianelli, D. (2017). Characterization of EDP-305, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis. Journal of Medicinal Chemistry, 60(23), 9960–9973. [Link]

  • BPS Bioscience. (n.d.). FXR Agonist Assay Kit (TR-FRET). Retrieved from [Link]

Sources

Validation

Benchmarking Chol-3-en-24-oic acid detection against other bile acids

As a Senior Application Scientist, evaluating the analytical performance of novel or low-abundance biomarkers requires moving beyond basic protocols to understand the physicochemical causality governing their detection....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the analytical performance of novel or low-abundance biomarkers requires moving beyond basic protocols to understand the physicochemical causality governing their detection. Chol-3-en-24-oic acid (also known as Δ3 -cholenoic acid) is a monounsaturated, unconjugated bile acid that presents unique analytical challenges.

Historically identified as a microbial biotransformation product of sulfolithocholic acid[1] and a potential biomarker in large bowel cancer[2], Chol-3-en-24-oic acid is gaining renewed attention in microbiome-metabolome profiling. This guide objectively benchmarks the detection of Chol-3-en-24-oic acid against highly prevalent bile acids—Lithocholic Acid (LCA), Deoxycholic Acid (DCA), and Cholic Acid (CA)—providing a self-validating framework for robust LC-MS/MS and GC-MS quantification.

Biochemical Context & Mechanistic Causality

To detect a molecule accurately, one must first understand its origin and structure. Unlike primary bile acids (CA, CDCA) which are synthesized in the liver and heavily hydroxylated, Chol-3-en-24-oic acid ( C24​H38​O2​ ) lacks any hydroxyl groups on its steroid nucleus. It is formed in the gut when intestinal microflora dehydrate and desulfate sulfolithocholic acid[1].

Because it lacks hydroxyl groups, it is highly non-polar. This high lipophilicity causes it to elute extremely late in reverse-phase liquid chromatography (RPLC) and drastically reduces its ionization efficiency in electrospray ionization (ESI), making it fundamentally harder to detect than cholic acid.

MicrobialPathway LCA Lithocholic Acid (LCA) C24H40O3 SulfLCA Sulfolithocholic Acid (Detoxified Form) LCA->SulfLCA Hepatic Sulfation Chol3en Chol-3-en-24-oic Acid (Δ3-Cholenoic Acid) SulfLCA->Chol3en Intestinal Microflora (Dehydration) IsoLCA Isolithocholic Acid (Isomer) SulfLCA->IsoLCA Epimerization

Microbial biotransformation pathway of sulfolithocholic acid yielding Chol-3-en-24-oic acid.

Benchmarking Mass Spectrometry Data

When benchmarking Chol-3-en-24-oic acid against other bile acids, the core challenge is isomeric interference and poor fragmentation . Unconjugated bile acids lack easily cleavable functional groups (like taurine or glycine), resulting in limited fragmentation in the collision cell[3].

Table 1: Mass Spectrometry Parameters & Fragmentation Behavior
Bile AcidFormulaMonoisotopic MassESI(-) Precursor [M-H]⁻Primary GC-MS (EI) m/z
Chol-3-en-24-oic acid C₂₄H₃₈O₂358.2872357.3358, 203
Lithocholic Acid (LCA) C₂₄H₄₀O₃376.2977375.3376, 215
Deoxycholic Acid (DCA) C₂₄H₄₀O₄392.2926391.3392, 255
Cholic Acid (CA) C₂₄H₄₀O₅408.2875407.3408, 253

Mechanistic GC-MS Insight: Differentiating Δ2 -cholenoic acid from Δ3 -cholenoic acid (Chol-3-en-24-oic acid) relies on structural fragmentation mechanics. In GC-MS, the Δ2 isomer undergoes a facile retro-Diels-Alder fragmentation, yielding a highly intense ion at m/z 376.3. The Δ3 isomer lacks this favorable structural arrangement, resulting in a distinct spectrum that prevents misidentification[4].

Table 2: Chromatographic Retention Benchmarking (UPLC C18)
ParameterChol-3-en-24-oic acidLithocholic AcidDeoxycholic AcidCholic Acid
Relative Retention Time Latest (Highest lipophilicity)LateMediumEarly (Lowest lipophilicity)
Ionization Efficiency LowLow-MediumMediumHigh
Critical Isobaric Interferences Δ2 -cholenoic acidIsolithocholic acidCDCA, UDCAAllocholic acid

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a closed-loop system that validates its own accuracy. The following LC-MS/MS workflow utilizes a dynamic internal standard gate to ensure matrix effects do not silently suppress the low-efficiency signal of Chol-3-en-24-oic acid[5].

Step 1: Matrix Aliquoting & Isotope Spiking (The QC Gate)
  • Action: Aliquot 50 µL of biological matrix (serum or fecal extract). Immediately spike with 10 µL of LCA-d4 (Deuterated Lithocholic Acid, 1 µM) as a surrogate internal standard.

  • Causality: Because a commercially available deuterated Δ3 -cholenoic acid standard is rare, LCA-d4 serves as the closest structural and chronological surrogate. Spiking before extraction ensures any subsequent loss or ESI ion suppression affects the target and standard equally, enabling dynamic signal correction. If LCA-d4 recovery falls below 80%, the system automatically flags the sample for re-extraction.

Step 2: Protein Precipitation & Solid Phase Extraction (SPE)
  • Action: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex for 30 seconds, centrifuge at 14,000 x g for 10 minutes. Pass the supernatant through a weak anion exchange (WAX) SPE cartridge.

  • Causality: Chol-3-en-24-oic acid is highly lipophilic and binds tightly to albumin and lipoproteins. Cold ACN denatures these proteins to release the bile acid. The WAX SPE cartridge removes neutral lipids and phospholipids, which are the primary culprits of ion suppression in negative ESI mode[6].

Step 3: UPLC Separation
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) maintained at 45°C. Use a mobile phase of (A) 10 mM Ammonium Formate with 0.01% Formic Acid in Water and (B) Acetonitrile.

  • Causality: The addition of ammonium formate is critical. While unconjugated bile acids prefer high pH for negative ionization, a slightly acidic/buffered mobile phase drastically sharpens the peak shape of lipophilic bile acids on a C18 column, trading a marginal loss in absolute ionization for a massive gain in signal-to-noise ratio and isomeric resolution[5].

Step 4: MS/MS Detection via Pseudo-MRM
  • Action: Operate the triple quadrupole in Negative ESI mode. Monitor the transition m/z 357.3 357.3 for Chol-3-en-24-oic acid.

  • Causality: Because the molecule lacks cleavable moieties, applying high collision energy will completely shatter the steroid ring into non-specific background noise. Using a pseudo-MRM transition (where Q1 and Q3 monitor the same intact precursor ion) at a low collision energy (e.g., 5-10 eV) maximizes sensitivity. Specificity is entirely reliant on the UPLC retention time established in Step 3[3].

LCMSWorkflow Sample Biological Matrix (Feces/Serum) Prep Protein Precipitation & Solid Phase Extraction Sample->Prep 1. Extraction UPLC UPLC Separation (C18, Gradient Elution) Prep->UPLC 2. Injection (IS Gate) Isomers Isomeric Resolution Δ2 vs Δ3-Cholenoic Acid UPLC->Isomers 3. RT Shift MSMS ESI(-) MS/MS Detection MRM Mode (m/z 357.3) Isomers->MSMS 4. Ionization Data Quantification & QC Validation MSMS->Data 5. Analysis

Self-validating LC-MS/MS workflow for the extraction and isomeric resolution of cholenoic acids.

Conclusion

Benchmarking Chol-3-en-24-oic acid against standard bile acids reveals that its detection cannot be treated as a routine assay. Its lack of hydroxyl groups dictates a later elution profile and necessitates pseudo-MRM transitions due to poor fragmentation. By implementing a self-validating protocol with early internal standard spiking and optimized ammonium formate buffering, laboratories can reliably separate this metabolite from its Δ2 isomer and accurately profile its role in microbial dysbiosis and oncology.

References

  • The identification of microbial metabolites of sulfolithocholic acid. Journal of Lipid Research (1980). [Link]

  • Faecal bile acid profiles in patients with large bowel cancer in Japan. Gut (1989).[Link]

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Molecules / PMC (2019).[Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites / MDPI (2021).[Link]

  • Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. Restek Resource Hub (2020).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Chol-3-en-24-oic Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as Chol-3-en-24-oic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as Chol-3-en-24-oic acid, are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Chol-3-en-24-oic acid, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, thereby fostering a secure and ethical research setting.

Understanding the Compound: Properties and Potential Hazards of Chol-3-en-24-oic Acid

PropertyInferred InformationSource
Physical State Likely a solid at room temperature.[1]
Solubility Expected to have low solubility in water and be soluble in organic solvents.
Acidity The carboxylic acid group makes it a weak acid.
Toxicity May cause skin and eye irritation upon contact. Ingestion or inhalation of dust could be harmful.
Environmental Hazard Should not be released into the environment as it may be harmful to aquatic life.

Given these properties, Chol-3-en-24-oic acid waste should be treated as a hazardous chemical waste. Improper disposal, such as pouring it down the drain or discarding it in regular trash, is not permissible.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of Chol-3-en-24-oic acid from a laboratory setting. This workflow is designed to minimize exposure risks and adhere to regulatory guidelines established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2]

DisposalWorkflow cluster_prep Step 1: Preparation cluster_contain Step 2: Containment cluster_store Step 3: Storage cluster_dispose Step 4: Final Disposal Prep Gather Necessary PPE and Materials Contain Transfer Waste to a Labeled, Compatible Container Prep->Contain Properly Equipped Store Store in a Designated Hazardous Waste Accumulation Area Contain->Store Securely Sealed Dispose Arrange for Pickup by a Licensed Waste Disposal Service Store->Dispose Scheduled Pickup

Caption: Disposal workflow for Chol-3-en-24-oic acid.

Step 1: Preparation - Assembling Your Safety Toolkit

Before handling any chemical waste, it is crucial to be properly equipped. This initial step is fundamental to minimizing personal exposure.

  • Personal Protective Equipment (PPE):

    • Safety Goggles: Protect your eyes from potential splashes.

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

    • Laboratory Coat: To protect your skin and clothing.

  • Materials:

    • Designated Hazardous Waste Container: A clearly labeled, sealable container made of a material compatible with organic acids (e.g., high-density polyethylene).

    • Waste Label: Pre-printed or written with the words "Hazardous Waste," the full chemical name "Chol-3-en-24-oic acid," and the associated hazards (e.g., Irritant).

    • Spill Kit: Should be readily accessible and contain absorbent materials suitable for organic compounds.

Step 2: Containment - Securely Isolating the Waste

Proper containment is critical to prevent accidental spills and environmental contamination.

  • Work in a Ventilated Area: All handling of Chol-3-en-24-oic acid waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Transfer the Waste: Carefully transfer the Chol-3-en-24-oic acid waste into the designated hazardous waste container. If the waste is in a solid form, use a dedicated spatula or scoop. If it is dissolved in a solvent, pour it carefully to avoid splashing.

  • Label the Container: Affix the hazardous waste label to the container. Ensure all information is clearly legible. The date of waste generation should also be recorded on the label.

  • Seal the Container: Securely close the lid of the waste container to prevent any leakage or evaporation.

Step 3: Storage - Safe and Compliant Accumulation

The storage of hazardous waste is strictly regulated to prevent accidents and ensure proper tracking.

  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Segregation: Store the container away from incompatible materials, particularly strong bases or oxidizing agents, to prevent any hazardous reactions.

Step 4: Final Disposal - Professional Waste Management

The final step in the disposal process is to hand over the waste to a licensed professional service.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the disposal company. This typically includes a waste manifest.

Causality and Self-Validation: The "Why" Behind the Protocol

This disposal protocol is designed as a self-validating system, where each step mitigates a specific risk.

  • Why specific PPE? The use of appropriate PPE is the first line of defense against direct chemical exposure, preventing skin and eye irritation.

  • Why a designated, labeled container? Clear labeling and compatible containers prevent accidental mixing of incompatible wastes and ensure that the hazards are clearly communicated to everyone in the laboratory and to the waste disposal personnel. This is a core requirement of OSHA's Hazard Communication Standard.

  • Why a ventilated area? Working in a fume hood minimizes the inhalation of any potentially harmful dust or vapors.

  • Why secondary containment and segregation? These measures are crucial for preventing the spread of spills and avoiding dangerous chemical reactions, in line with EPA's hazardous waste storage regulations.

  • Why use a licensed disposal service? Professional waste disposal services have the expertise and permits to handle and dispose of hazardous chemicals in an environmentally sound and legally compliant manner.

By understanding the reasoning behind each step, researchers can more effectively and safely manage their chemical waste, fostering a robust safety culture within their laboratory.

References

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284016, 5beta-Chol-3-en-24-oic Acid. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]

Sources

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